4-Fluoroglutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949843 | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-77-2 | |
| Record name | 4-Fluoroglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2708-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-4-fluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Evolving Synthesis of 4-Fluoroglutamic Acid: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amino acids has profound effects on their biological activity, making 4-fluoroglutamic acid a molecule of significant interest in medicinal chemistry and drug development. Its synthesis has evolved considerably from early racemic preparations to sophisticated stereoselective methods. This technical guide provides an in-depth historical synthesis of this compound, detailing key experimental protocols and quantitative data to serve as a comprehensive resource.
Early Racemic Syntheses: The Michael Addition Era
The first successful syntheses of this compound were reported in the early 1960s and were based on the Michael addition reaction, yielding racemic mixtures of diastereomers.
The Hudlický Synthesis (1961)
The pioneering synthesis of this compound was achieved by Hudlický in 1961.[1][2] This approach involved the Michael addition of diethyl acetamidomalonate to ethyl 2-fluoroacrylate.[1][2] The resulting adduct was then hydrolyzed under acidic conditions to yield this compound.[1]
Experimental Protocol: Hudlický's Michael Addition and Hydrolysis [1]
-
Michael Addition:
-
Dissolve sodium metal (100 mg) and diethyl acetamidomalonate (10.85 g, 0.05 mol) in absolute ethanol (22 ml) with gentle warming.
-
Cool the solution and add ethyl 2-fluoroacrylate (5.9 g, 0.05 mol) over 2 minutes.
-
Allow the reaction mixture to stand at room temperature for 5 hours, followed by refrigeration (5 °C) overnight.
-
Filter the separated crystalline product, wash with cold ethanol, and dry in a desiccator.
-
Yield of crude diethyl 2-acetamido-2-carboxy-4-fluoroglutarate: 58.7% (reported by Hudlický).[1] A modified procedure reported by Tolman achieved an 88% yield of the crude adduct.[1]
-
-
Acid Hydrolysis:
-
Reflux the adduct (67.0 g, 0.2 mol) with 6 N hydrochloric acid (175 ml) for 5 hours.
-
Evaporate the solution in vacuo.
-
Take up the residue in water (40 ml) and evaporate again; repeat this step three times to remove most of the hydrogen chloride.
-
Dissolve the final residue in water (33 ml) and slowly add pyridine (28 ml).
-
Carefully dilute with ethanol (190 ml total) over 6-8 hours to induce crystallization.
-
After refrigeration overnight, filter the product, wash repeatedly with ethanol and then ether, and dry.
-
Yield of this compound: 61% (crude, reported by Hudlický); 80% (modified procedure by Tolman).[1]
-
The "Inverse" Michael Addition (Buchanan, Dean, and Pattison, 1962)
A year after Hudlický's report, Buchanan, Dean, and Pattison described an analogous preparation using an "inverse" Michael addition strategy.[2] In this approach, diethyl fluoromalonate served as the Michael donor, adding to ethyl α-acetamidoacrylate.[2] The subsequent acid hydrolysis of the adduct furnished this compound in a 56% overall yield.[2]
Advancements in Stereoselective Synthesis
The limitations of racemic mixtures spurred the development of stereoselective synthetic routes to access specific stereoisomers of this compound, which are crucial for understanding its biological function and for therapeutic applications.
Electrophilic Fluorination of Pyroglutamic Acid Derivatives
A significant advancement in the stereoselective synthesis of this compound involves the electrophilic fluorination of chiral pyroglutamic acid derivatives, which are readily available from L-glutamic acid.[3] This method provides a pathway to single stereoisomers.[3]
The electrophilic fluorination of an enantiomerically pure 2-pyrrolidinone (a pyroglutamic acid derivative) using N-fluorobenzenesulfonimide (NFSi) as the fluorine source leads to a completely diastereoselective monofluorination.[3] The resulting trans-substituted α-fluoro lactam can then be converted to (2S,4R)-4-fluoroglutamic acid.[3]
Logical Flow of Electrophilic Fluorination
Caption: Workflow for the synthesis of (2S,4R)-4-fluoroglutamic acid via electrophilic fluorination.
Chemo-Enzymatic and Biocatalytic Approaches
The quest for enantiomerically pure this compound and its derivatives has led to the development of elegant chemo-enzymatic and biocatalytic methods. These strategies leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key steps in the synthetic pathway.
One notable example is the enzymatic resolution of a racemic precursor to 4,4-difluoroglutamic acid using subtilisin.[4] In this process, the enzyme selectively hydrolyzes one enantiomer of a diester intermediate, allowing for the separation of the two enantiomers.[4]
Experimental Protocol: Enzymatic Kinetic Resolution [4]
-
Reaction Setup:
-
Dissolve the racemic N-benzyloxycarbonyl-5-tert-butyl-4,4-difluoroglutamic acid dimethyl ester (1.00 g, 2.58 mmol) in DMSO (120 mL).
-
Sequentially add sodium phosphate buffer (400 mM, pH 7.0, 10 mL), water (50 mL), and a solution of subtilisin (59.9 mg) in water (20 mL).
-
Maintain the reaction mixture at room temperature using an ice bath during the additions.
-
-
Reaction and Workup:
-
Stir the solution at room temperature for 13 hours.
-
Acidify the mixture with a 10% citric acid solution in water (300 mL) and saturate with brine (300 mL).
-
Extract the solution with ethyl acetate (4 x 200 mL).
-
The separation of the hydrolyzed acid (one enantiomer) and the unreacted ester (the other enantiomer) is then achieved through standard chromatographic techniques.
-
Another biocatalytic approach involves the use of glutamic decarboxylase to selectively decarboxylate the (2S)-enantiomers from a racemic mixture of this compound diastereomers, providing a route to enantiomerically pure (R)-4-amino-2-fluorobutyric acid and leaving the unreacted (2R)-4-fluoroglutamic acid.[5]
Synthesis of Stereoisomeric 4-Fluoroglutamines via the Passerini Reaction
A versatile strategy for the synthesis of all four stereoisomers of 4-fluoroglutamine employs a Passerini three-component reaction.[6] This reaction efficiently constructs the carbon skeleton of 4-substituted glutamine derivatives.[6] Subsequent nucleophilic fluorination, often using a "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) reagent, introduces the fluorine atom with stereocontrol.[6]
Passerini Reaction-Based Synthesis Workflow
Caption: General workflow for the synthesis of optically pure 4-fluoroglutamine isomers.
Quantitative Data Summary
The following table summarizes the reported yields for various key synthetic steps and overall routes to this compound and its derivatives. It is important to note that direct comparison of yields can be challenging due to variations in starting materials, reaction scales, and purification methods.
| Synthetic Method | Key Step | Reported Yield | Reference |
| Michael Addition (Hudlický) | Michael Adduct Formation (Crude) | 58.7% | [1] |
| Overall Yield (Crude 4-FGA) | ~34% | [1] | |
| Modified Michael Addition (Tolman) | Michael Adduct Formation (Crude) | 80-88% | [1] |
| Hydrolysis to 4-FGA | 80% | [1] | |
| Overall Yield (Crystalline 4-FGA) | ~64-70% | [1] | |
| "Inverse" Michael Addition (Buchanan et al.) | Overall Yield of 4-FGA | 56% | [2] |
| Passerini Reaction Route | Passerini Reaction for 4-Acyloxy Gln Derivative | 95% | [6] |
| Deprotection to 4-Hydroxy Gln Derivative | 91% | [6] | |
| Tosylation of 4-Hydroxy Gln Derivative | 96% | [6] | |
| Chemo-Enzymatic Synthesis (Difluoro-GA) | Enzymatic Resolution Product (L-14) | 47% | [4] |
Conclusion
The synthesis of this compound has progressed from low-yield, non-selective early methods to highly efficient and stereocontrolled modern strategies. The initial reliance on Michael addition reactions provided the foundation for further exploration. The subsequent development of electrophilic fluorination of chiral precursors, asymmetric catalysis, and chemo-enzymatic resolutions has enabled access to specific stereoisomers, which is paramount for applications in drug discovery and chemical biology. The versatility of methods like the Passerini reaction has further expanded the toolkit for creating fluorinated glutamine derivatives. This historical and technical overview provides researchers with a solid foundation for understanding and applying the synthesis of this important fluorinated amino acid.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical and Physical Properties of 4-Fluoroglutamic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of this compound. This fluorinated analog of glutamic acid is of significant interest in medicinal chemistry and drug development, particularly as a probe for enzymatic systems and as a radiotracer for positron emission tomography (PET) in oncology.
Core Chemical and Physical Properties
This compound (4-FGA) is an amino acid derivative where a hydrogen atom at the C4 position of glutamic acid is replaced by a fluorine atom. This substitution significantly influences the molecule's electronic properties and biological activity while maintaining a similar steric profile to the parent molecule.
General and Computed Properties
The fundamental properties of this compound are summarized below. These values are primarily for the DL-racemic mixture unless specified otherwise.
| Property | Value | Citation(s) |
| Molecular Formula | C₅H₈FNO₄ | [1][2] |
| Molecular Weight | 165.12 g/mol | [1][2][3] |
| IUPAC Name | 2-amino-4-fluoropentanedioic acid | [1] |
| Synonyms | γ-fluoroglutamic acid, 4-Fluoro-DL-glutamic acid | [1] |
| Appearance | White solid | |
| CAS Number | 2708-77-2 (DL-form); 26432-31-5 (L-form) | [1][2] |
| Melting Point | 185°C (decomposes) | |
| Boiling Point | 342.4 ± 42.0 °C (Predicted) | |
| Density | 1.498 ± 0.06 g/cm³ (Predicted) | |
| pKa (Predicted) | 2.06 ± 0.10 | |
| Solubility | The hydrochloride salt is soluble in water. The free acid is soluble in 1 M HCl with heating. | [4][5] |
Stereochemistry
This compound possesses two chiral centers at the C2 and C4 positions. This gives rise to four distinct stereoisomers:
-
(2S, 4R)-4-fluoroglutamic acid
-
(2S, 4S)-4-fluoroglutamic acid
-
(2R, 4S)-4-fluoroglutamic acid
-
(2R, 4R)-4-fluoroglutamic acid
The specific stereochemistry is crucial for biological activity, as enzymes and transporters are highly stereoselective.[6][7]
Experimental Protocols
The synthesis and analysis of this compound and its derivatives involve multi-step procedures requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.
Synthesis Methodologies
Several synthetic routes to this compound have been reported, often starting from derivatives of glutamic acid or pyroglutamic acid. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Protocol Example: Michael Addition and Hydrolysis [8][9]
-
Preparation of Ethyl 2-fluoroacrylate: This key intermediate is synthesized from an appropriate precursor, such as ethyl 2-fluoro-3-(4'-toluenesulphonyloxy)-propionate, by treatment with potassium phthalimide under vacuum.
-
Michael Addition: Diethyl acetamidomalonate (in an ethanolic solution with a sodium ethoxide catalyst) is reacted with the prepared ethyl 2-fluoroacrylate. The reaction mixture is allowed to stand for several hours, resulting in the formation of the diethyl 2-acetamido-2-(2-ethoxycarbonyl-1-fluoroethyl)malonate adduct.
-
Acid Hydrolysis and Decarboxylation: The resulting ester is refluxed with 6 N hydrochloric acid for several hours. This step hydrolyzes the ester and amide groups and decarboxylates the malonate moiety.
-
Isolation and Purification: The reaction mixture is evaporated to dryness. The residue is redissolved in water, and the pH is adjusted with pyridine to precipitate the crude this compound. The product is then crystallized from an ethanol/water mixture to yield the purified compound.
Protocol Example: Radiolabeling with ¹⁸F [10][11] For PET applications, this compound is labeled with the positron-emitting isotope ¹⁸F (t½ ≈ 110 min).
-
Precursor: A suitable precursor, such as a protected 4-bromoglutamic acid derivative complexed with a metal (e.g., Ni(II) complex of a Schiff base), is prepared.
-
Nucleophilic Fluorination: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K222) with potassium carbonate. The activated [¹⁸F]fluoride is then reacted with the precursor in an organic solvent (e.g., acetonitrile) at an elevated temperature. This results in a nucleophilic substitution of the leaving group (e.g., bromo) with [¹⁸F]fluoride.
-
Deprotection: The protecting groups are removed under harsh conditions, typically by heating with strong acid (e.g., 6 M HCl).
-
Purification: The crude radiolabeled product is neutralized and purified using semi-preparative high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible buffer for injection.
Analytical Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts and coupling constants that help define the connectivity of the carbon skeleton.
-
¹³C NMR: Shows the chemical shifts of the carbon atoms. The carbon atom bonded to fluorine exhibits a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A definitive technique for fluorinated compounds, showing a single resonance (or multiple for diastereomers) with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is commonly used for amino acids.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amine N-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for separating and quantifying the different stereoisomers of this compound.[6]
Biological Activity and Signaling Pathways
The incorporation of fluorine alters the acidity and metabolic stability of glutamic acid, making 4-FGA a valuable tool for studying glutamate metabolism and transport, especially in cancer.
Mechanism of Action and Cellular Uptake
Many cancer cells exhibit an increased demand for glutamine and glutamate to fuel anabolic processes and maintain redox balance.[11][12] [¹⁸F]-labeled this compound leverages this metabolic feature for tumor imaging.
The primary mechanism involves its transport into cancer cells via amino acid transporters, most notably the cystine/glutamate antiporter (system xc⁻) .[10][12] This transporter is overexpressed in many tumor types and plays a critical role in maintaining high intracellular levels of glutathione, which protects the cell from oxidative stress. By acting as a substrate for system xc⁻, [¹⁸F]-4-FGA is actively taken up and trapped within tumor cells, allowing for their visualization by PET.
References
- 1. This compound | C5H8FNO4 | CID 102871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-Fluoro-l-glutamic acid | C5H8FNO4 | CID 13649445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of optically pure 4-fluoro-glutamines as potential metabolic imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (4S)-4-(3-[18F]Fluoropropyl)-l-glutamate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomers of 4-Fluoroglutamic Acid: Nomenclature, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereoisomers of 4-fluoroglutamic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details the nomenclature, stereochemical relationships, synthesis, and characterization of the four distinct stereoisomers.
Introduction to this compound Stereoisomers
This compound is a fluorinated analog of the non-essential amino acid glutamic acid. The introduction of a fluorine atom at the C4 position creates two stereogenic centers (C2 and C4), giving rise to four possible stereoisomers. These isomers often exhibit distinct biological activities, making their individual synthesis and characterization crucial for research and pharmaceutical applications, particularly in the development of metabolic imaging agents and enzyme inhibitors.[1]
Nomenclature and Stereochemical Relationships
The four stereoisomers of this compound can be systematically named using two primary nomenclature systems: the Cahn-Ingold-Prelog (CIP) system, which assigns (R) or (S) configuration to each stereocenter, and the erythro/threo system, which describes the relative configuration of the substituents on the two stereocenters.
The stereochemical relationships between the isomers are illustrated in the diagram below. The (2S,4R) and (2R,4S) isomers are enantiomers of each other, as are the (2S,4S) and (2R,4R) isomers. The relationship between any other pair of isomers is diastereomeric.
Quantitative Data
The following tables summarize key quantitative data for the stereoisomers of this compound and its derivatives. Data for the free amino acids is limited in the literature; therefore, data for protected intermediates and the corresponding glutamine derivatives are also included.
Table 1: Physicochemical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Fluoro-DL-glutamic acid | C5H8FNO4 | 165.12 | 185 (dec.)[2] |
| erythro-4-Fluoroglutamine | C5H9FN2O3 | 164.14 | 140-145[3] |
| threo-4-Fluoroisoglutamine | C5H9FN2O3 | 164.14 | 184-185[3] |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | 19F NMR (Solvent) |
| erythro-4-Fluoroglutamine (D2O) | 2.355 (1H, m), 2.577 (1H, m), 3.957 (1H, dd), 5.278 (1H, ddd)[3] | 36.25, 54.88, 91.77, 176.42, 178.10[3] | -186.4 (ddd)[3] |
| (2R,4S)-4-Fluoroisoglutamine (d6-DMSO) | 2.288 (1H, m), 2.384 (1H, m), 4.059 (1H, ddd), 5.107 (1H, ddd), 7.200 (1H, s), 7.592 (1H, s), 8.446 (1H, s)[3] | 32.68, 52.70, 88.16, 171.80, 173.41[3] | -184.7 (ddd)[3] |
| (2R,4R)-Di-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(3-fluoropropyl)pentanedioate (CDCl3) | 1.43 (s, 9H), 1.46 (s, 18H), 1.58–1.78 (m, 4H), 1.78–2.00 (m, 2H), 2.29–2.47 (m, 1H), 4.06–4.22 (m, 1H), 4.32–4.45 (m, 1H), 4.45–4.55 (m, 1H), 4.89 (d, J = 8.9 Hz, 1H)[4] | 27.9 (d, J = 20.0 Hz), 28.1, 28.2, 28.3 (d, J = 6.0 Hz), 28.4, 34.5, 43.2, 53.3, 79.9, 81.0, 82.1, 83.7 (d, J = 164.0 Hz), 155.7, 171.9, 174.8[4] | Not Reported |
| (2R,4S)-4-(3-Fluoropropyl)-D-glutamic acid (Methanol-d4) | 1.61–1.86 (m, 4H), 1.94–2.05 (m, 1H), 2.08–2.20 (m, 1H), 2.71–2.83 (m, 1H), 3.95 (dd, J = 8.7, 5.6 Hz, 1H), 4.33–4.43 (m, 1H), 4.45–4.55 (m, 1H)[5] | 28.8 (d, J = 20.0 Hz), 29.4 (d, J = 5.0 Hz), 33.6, 42.3, 52.4, 84.4 (d, J = 164.0 Hz), 171.6, 177.7[5] | -220.91[5] |
Experimental Protocols
Synthesis of this compound Stereoisomers
The stereospecific synthesis of the four isomers of this compound can be achieved through various synthetic routes. A common strategy involves the stereocontrolled introduction of the fluorine and amino functionalities. The following is a representative protocol for the synthesis of the erythro and threo diastereomers, which can then be resolved into their respective enantiomers.
Representative Synthesis of a Mixture of this compound Diastereomers:
A general and historical approach to a mixture of diastereomers is the Michael addition of a nucleophile to a fluorinated Michael acceptor.
Detailed Protocol for Stereoselective Synthesis of 4-Fluoroglutamine Isomers (as a precursor to this compound):
A versatile route to all four stereoisomers of 4-fluoroglutamine has been developed, which can be adapted for the synthesis of this compound.[1] This method utilizes a Passerini three-component reaction followed by a nucleophilic fluorination.
-
Passerini Reaction: An isocyanide, a carboxylic acid, and an aldehyde are reacted to form an α-acyloxy carboxamide. This efficiently constructs the backbone of the 4-substituted glutamine derivative.[1]
-
Deprotection: A selective removal of a protecting group (e.g., a chloroacetyl group) yields the corresponding alcohol.[1]
-
Tosylation: The alcohol is then converted to a tosylate, which serves as a good leaving group for the subsequent fluorination step.[1]
-
Nucleophilic Fluorination: The tosylate is reacted with a fluoride source, such as tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), under controlled pH conditions to introduce the fluorine atom with inversion of configuration at the C4 position.[1]
-
Final Deprotection: Removal of the remaining protecting groups yields the final 4-fluoroglutamine stereoisomer.
The stereochemical outcome is controlled by the choice of the starting chiral precursors. For example, starting from L-aspartic acid derivatives leads to the (2S) isomers, while D-aspartic acid derivatives yield the (2R) isomers. The stereochemistry at the C4 position is controlled by the stereochemistry of the intermediate alcohol and the SN2 fluorination reaction.[1]
Chiral HPLC Separation of this compound Stereoisomers
The separation of the four stereoisomers of this compound or its derivatives is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Separation:
A reported method for the simultaneous determination of four stereoisomers of a 4-(3-fluoropropyl)-glutamic acid analog, which can be adapted for this compound, is as follows:[6]
-
Column: Chirex 3126 (3-cm)
-
Mobile Phase: A mixture of acetonitrile (MeCN) and aqueous copper sulfate (CuSO4). The exact ratio may need optimization.
-
Detection: UV detection at 220 nm.
-
Elution Order: The elution order of the stereoisomers is dependent on their interaction with the chiral stationary phase and the mobile phase additives. For the 4-(3-fluoropropyl)-glutamic acid analog, the reported elution order was (2R,4S), (2S,4S), (2R,4R), and (2S,4R).[6]
This method allows for the separation of all four stereoisomers without derivatization in a relatively short analysis time.
Conclusion
The four stereoisomers of this compound represent a valuable set of tools for researchers in chemistry, biology, and medicine. Their distinct stereochemistry leads to different biological properties, underscoring the importance of stereoselective synthesis and robust analytical methods for their separation and characterization. This guide provides a foundational understanding of the nomenclature, synthesis, and key analytical data for these important molecules, serving as a valuable resource for their application in scientific research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 6. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Gamma-Fluorinated Glutamic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of gamma-fluorinated glutamic acid analogues, a class of compounds with significant potential in neuroscience and drug development. By strategically introducing fluorine atoms into the glutamic acid scaffold, researchers have been able to modulate the pharmacological properties of this key neurotransmitter, leading to the development of valuable research tools and potential therapeutic agents. This guide provides a comprehensive overview of their synthesis, interactions with key biological targets, and the experimental methodologies used to characterize their activity.
Introduction to Gamma-Fluorinated Glutamic Acid Analogues
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system (CNS) and plays a crucial role in numerous physiological processes.[1] Its fluorinated analogues are of significant biological interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered chemical reactivity.[2] This guide focuses on key analogues, including 4-fluoroglutamic acid and 4,4-difluoroglutamic acid, and their interactions with critical enzymes and receptors within the glutamatergic and GABAergic systems.
Key Biological Target: Glutamate Decarboxylase (GAD)
A primary target of gamma-fluorinated glutamic acid analogues is glutamate decarboxylase (GAD), the enzyme responsible for converting glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][4] Inhibition of GAD can have profound effects on the balance of excitation and inhibition in the brain.
Quantitative Data: Inhibition of Glutamate Decarboxylase
The stereochemistry at the gamma-position of this compound plays a critical role in its inhibitory potency against rat brain GAD. All stereoisomers of 4-fluoroglutamate have been shown to be competitive inhibitors of the enzyme.[2][5] The D-erythro isomer is the most potent inhibitor among the four stereoisomers.[2][5]
| Compound | Inhibition Type | K_i_ (M) |
| D-erythro-4-fluoroglutamate | Competitive | 2 x 10⁻³ |
| L-threo-4-fluoroglutamate | Competitive | Not specified |
| D-threo-4-fluoroglutamate | Competitive | 1.1 x 10⁻² |
| L-erythro-4-fluoroglutamate | Competitive | 1.1 x 10⁻² |
Table 1: Inhibitory constants (K_i_) of 4-fluoroglutamate stereoisomers on rat brain glutamate decarboxylase. Data sourced from Drsata et al. (2000).[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of gamma-fluorinated glutamic acid analogues.
Radiometric Assay for Glutamate Decarboxylase (GAD) Inhibition
This protocol is adapted from the methods used to determine the inhibitory effects of 4-fluoroglutamate stereoisomers on rat brain GAD.[6]
Objective: To determine the kinetic parameters of GAD inhibition by gamma-fluorinated glutamic acid analogues.
Materials:
-
Enzyme preparation (e.g., rat brain homogenate)
-
¹⁴C-labeled L-glutamate
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate buffer (0.1 M, pH 6.7)
-
Inhibitor compounds (e.g., stereoisomers of 4-fluoroglutamate) in various concentrations
-
30% KOH solution
-
Scintillation cocktail
-
Scintillation counter
-
Incubation setup at 37°C
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the enzyme preparation, ¹⁴C-labeled L-glutamate (final concentration range 2.5-12.3 x 10⁻³ M), and PLP (1 x 10⁻⁴ M) in 0.1 M sodium phosphate buffer (pH 6.7).
-
Inhibitor Addition: For inhibition assays, add the inhibitor compound at various concentrations (typically ranging from 1 to 4 x 10⁻² M).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
CO₂ Trapping: During the incubation, trap the liberated ¹⁴CO₂ in 0.1 ml of 30% KOH.
-
Radioactivity Measurement: After the incubation period, measure the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced. Determine the type of inhibition and the inhibitory constant (K_i_) by analyzing the data using appropriate kinetic models (e.g., Lineweaver-Burk plots).
Reversibility Test:
-
Pre-incubate the GAD preparation with the inhibitor for 30 minutes.
-
Dialyze the mixture against 0.1 M phosphate buffer (pH 6.7) for 2 hours with repeated buffer changes.
-
Measure the GAD activity of the dialyzed enzyme preparation as described above to determine if the inhibition is reversible.[6]
Signaling Pathways and Experimental Workflows
The biological effects of gamma-fluorinated glutamic acid analogues are best understood in the context of the signaling pathways they modulate and the experimental workflows used to study them.
GABAergic Signaling Pathway and the Impact of GAD Inhibition
The inhibition of GAD by gamma-fluorinated glutamic acid analogues directly impacts the GABAergic signaling pathway by reducing the synthesis of GABA. This can lead to a decrease in GABAergic neurotransmission and an imbalance between excitatory and inhibitory signals in the brain.[3][7]
Experimental Workflow: Radioligand Displacement Assay
Radioligand displacement assays are a common method to determine the binding affinity of a test compound to a receptor. This workflow illustrates the key steps involved in such an assay.
Experimental Workflow: Synthesis of a Gamma-Fluorinated Glutamic Acid Analogue
The synthesis of gamma-fluorinated glutamic acid analogues often involves multiple steps, including protection of functional groups, fluorination, and deprotection. The following diagram illustrates a generalized workflow for such a synthesis.
Conclusion
Gamma-fluorinated glutamic acid analogues represent a versatile class of compounds that have significantly contributed to our understanding of the glutamatergic and GABAergic systems. Their ability to selectively inhibit key enzymes like GAD provides a powerful tool for dissecting the roles of these pathways in health and disease. Further research into the interactions of these analogues with a broader range of neuronal targets, including various glutamate receptor subtypes and transporters, will undoubtedly open new avenues for the development of novel therapeutics for neurological and psychiatric disorders. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this exciting field.
References
- 1. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of stereoisomers of 4-fluoroglutamate on rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of NMDA Receptor Inhibition and Activation. | Molecular Physiology & Biophysics | Vanderbilt University [medschool.vanderbilt.edu]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Rare Fluorine-Fixers: A Technical Guide to Organofluorine Compounds in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into organic molecules is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. While synthetic organofluorine chemistry is well-established, nature's own fluorine chemistry is a rare and fascinating field. This technical guide provides an in-depth exploration of the natural occurrence of organofluorine compounds in microorganisms, focusing on the producing organisms, the biosynthetic pathways, and the methodologies for their study.
Naturally Occurring Microbial Organofluorines
To date, only a handful of microorganisms are known to naturally produce organofluorine compounds. These unique metabolites are primarily produced by bacteria of the genus Streptomyces. The most well-characterized organofluorine-producing microorganisms and their products are detailed below.
Streptomyces cattleya: The Dual Producer
Streptomyces cattleya is a soil bacterium renowned for its ability to produce two distinct organofluorine compounds: fluoroacetate and 4-fluorothreonine.[1][2][3][4] The biosynthesis of these compounds is initiated by the remarkable fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond.
-
Fluoroacetate: A potent metabolic toxin, fluoroacetate mimics acetate and can disrupt the citric acid cycle.[5] Its production in S. cattleya is a defense mechanism.
-
4-Fluorothreonine: This fluorinated amino acid is an antibiotic.[1][2]
Streptomyces calvus: The Architect of Nucleocidin
Streptomyces calvus is the producer of nucleocidin, a complex fluorinated nucleoside antibiotic.[6][7] The biosynthesis of nucleocidin is distinct from that of fluoroacetate and 4-fluorothreonine and does not involve the same fluorinase enzyme, suggesting an independent evolutionary path for fluorine metabolism.[6]
Quantitative Data on Organofluorine Production
The production of organofluorine compounds by microorganisms is influenced by fermentation conditions, particularly the availability of fluoride ions in the medium. The following tables summarize the available quantitative data on the production of these rare metabolites.
| Microorganism | Organofluorine Compound | Production Titer | Fermentation Conditions | Reference(s) |
| Streptomyces cattleya | Fluoroacetate | 1.2 mM | Chemically defined medium with 2 mM fluoride, cultured for 28 days. | [8] |
| Streptomyces cattleya | 4-Fluorothreonine | 0.5 mM | Chemically defined medium with 2 mM fluoride, cultured for 28 days. | [8] |
| Streptomyces virens and Streptomyces aureorectus | Nucleocidin | 30-fold greater than S. calvus | Not specified | [9] |
Table 1: Production of Organofluorine Compounds by Streptomyces Species
Biosynthetic Pathways
The enzymatic pathways leading to the formation of these organofluorine compounds are areas of intense research. Understanding these pathways is crucial for potential bioengineering efforts to produce novel fluorinated molecules.
Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya
The biosynthesis of both fluoroacetate and 4-fluorothreonine in S. cattleya originates from the enzymatic fluorination of S-adenosylmethionine (SAM) by the fluorinase enzyme. This initial product, 5'-fluoro-5'-deoxyadenosine (5'-FDA), is then further metabolized to yield the final fluorinated products.[10]
Biosynthesis of Nucleocidin in Streptomyces calvus
The biosynthesis of nucleocidin is more complex and involves a dedicated gene cluster. While the precise fluorination mechanism is still under investigation, it is known to be independent of the fluorinase found in S. cattleya. The pathway involves modifications to an adenosine precursor.
Experimental Protocols
The study of microbial organofluorines requires specific methodologies for cultivation, isolation, and analysis. The following sections provide detailed protocols for key experiments.
Fermentation of Organofluorine-Producing Microorganisms
4.1.1. Streptomyces cattleya for Fluoroacetate and 4-Fluorothreonine Production
-
Medium: A chemically defined medium is recommended for consistent production. A suitable medium contains (per liter): 10 g glucose, 2 g asparagine, 1 g K2HPO4, 0.5 g MgSO4·7H2O, 0.01 g FeSO4·7H2O, and 2 mM sodium fluoride (NaF). Adjust the pH to 7.0.
-
Inoculation: Inoculate the medium with a fresh spore suspension or a vegetative culture of S. cattleya.
-
Incubation: Incubate at 28-30°C with shaking (200 rpm) for up to 28 days.[8] Production of fluoroacetate typically precedes that of 4-fluorothreonine.[11]
4.1.2. Streptomyces calvus for Nucleocidin Production
-
Medium: A complex medium such as Tryptic Soy Broth (TSB) can be used for initial growth, followed by transfer to a production medium. A defined production medium can also be used, similar to that for S. cattleya, but may require optimization for nucleocidin yield.
-
Inoculation: Inoculate with a seed culture of S. calvus.
-
Incubation: Incubate at 28-30°C with shaking (200 rpm) for 7-10 days.[12]
Isolation and Purification of Organofluorine Compounds
4.2.1. Fluoroacetate
-
Extraction: Acidify the culture supernatant to pH 2 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Concentration: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Purification: The crude extract can be further purified by silica gel chromatography using a gradient of methanol in chloroform.
4.2.2. 4-Fluorothreonine
-
Ion-Exchange Chromatography: Apply the culture supernatant to a cation exchange column (e.g., Dowex 50W-X8, H+ form).
-
Elution: Wash the column with water to remove unbound components. Elute the bound amino acids, including 4-fluorothreonine, with a gradient of ammonium hydroxide (e.g., 0.1 to 2 M).
-
Further Purification: The fractions containing 4-fluorothreonine can be further purified by reversed-phase HPLC.
4.2.3. Nucleocidin
-
Adsorption Chromatography: Pass the culture supernatant through a column packed with a macroporous adsorbent resin (e.g., Amberlite XAD series).[13]
-
Elution: Wash the column with water and then elute with a gradient of methanol in water.
-
Purification: The fractions containing nucleocidin can be concentrated and further purified by reversed-phase HPLC.[14][15]
Analytical Methods
4.3.1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful, non-destructive technique for the specific detection and quantification of organofluorine compounds.[16][17][18][19]
-
Sample Preparation: Lyophilize the culture supernatant or purified fraction and redissolve in D2O containing a known concentration of a fluorine-containing internal standard (e.g., trifluoroacetic acid).
-
Acquisition Parameters: Acquire 19F NMR spectra on a high-field NMR spectrometer. Typical parameters include a 90° pulse, a relaxation delay of at least 5 times the longest T1 of the signals of interest, and proton decoupling.[20][21]
-
Quantification: Integrate the signals corresponding to the organofluorine compounds and the internal standard to determine their concentrations.
4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the detection and quantification of organofluorine compounds, especially for complex molecules like nucleocidin.[22][23][24]
-
Chromatography: Use a reversed-phase C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.[22]
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on the compound. For quantification, use multiple reaction monitoring (MRM) by selecting precursor and product ion transitions specific to the target analyte.[24]
Experimental Workflows and Genetic Analysis
The discovery and characterization of novel organofluorine compounds and their biosynthetic pathways often follow a systematic workflow. Genetic manipulation of the producing organisms is a key step in elucidating these pathways.
General Workflow for Discovery and Characterization
Gene Knockout in Streptomyces for Biosynthetic Pathway Elucidation
Creating targeted gene deletions in Streptomyces is essential to confirm the function of genes within a biosynthetic cluster.[25][26][27][28]
-
Construct a Gene Deletion Cassette: Using PCR, amplify the upstream and downstream flanking regions of the target gene and ligate them together, often with an antibiotic resistance marker in between.
-
Vector Ligation: Clone the deletion cassette into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces.
-
Conjugation: Transfer the plasmid from an E. coli donor strain to the Streptomyces recipient strain via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have incorporated the resistance marker. Single-crossover events will be resistant to both the vector marker and the cassette marker, while double-crossover (gene knockout) mutants will only be resistant to the cassette marker.
-
Verification: Confirm the gene deletion by PCR and analyze the mutant for the loss of production of the organofluorine compound.
This technical guide provides a comprehensive overview of the current knowledge on naturally occurring organofluorine compounds in microorganisms. The provided data, protocols, and diagrams serve as a valuable resource for researchers venturing into this exciting and underexplored area of natural product chemistry and drug discovery. The continued investigation of these rare metabolic pathways holds the promise of uncovering novel biocatalysts and expanding the repertoire of fluorinated molecules for therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Frontiers | Identification of Two Novel Fluorinases From Amycolatopsis sp. CA-128772 and Methanosaeta sp. PtaU1.Bin055 and a Mutant With Improved Catalytic Efficiency With Native Substrate [frontiersin.org]
- 7. Streptomyces calvus - Wikipedia [en.wikipedia.org]
- 8. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00081E [pubs.rsc.org]
- 10. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation of 5′-O-sulfamyladenosine and related 3′-O-β-glucosylated adenosines from the nucleocidin producer Streptomyces calvus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 15. thestacks.org [thestacks.org]
- 16. Facile Bioinspired Preparation of Fluorinase@Fluoridated Hydroxyapatite Nanoflowers for the Biosynthesis of 5′-Fluorodeoxy Adenosine [mdpi.com]
- 17. 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharma-asia.com [biopharma-asia.com]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rsc.org [rsc.org]
- 24. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biomedres.us [biomedres.us]
The Mechanism of 4-Fluoroglutamic Acid Action on Glutamate Decarboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of 4-fluoroglutamic acid (4-F-Glu) on glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). A comprehensive review of the available literature indicates that all stereoisomers of 4-fluoroglutamate act as competitive inhibitors of GAD. This guide summarizes the quantitative inhibition data, details the experimental protocols used for these assessments, and presents visual representations of the inhibitory mechanism and experimental workflows. The D-erythro isomer of 4-F-Glu has been identified as the most potent inhibitor, exhibiting a slight degree of irreversible inhibition, the precise mechanism of which remains to be fully elucidated. This document serves as a critical resource for researchers investigating GAD modulation and developing novel therapeutic agents targeting the GABAergic system.
Introduction
Glutamate decarboxylase (GAD; EC 4.1.1.15) plays a crucial role in the central nervous system by catalyzing the conversion of L-glutamate to GABA. The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is vital for normal brain function, and its disruption is implicated in various neurological and psychiatric disorders. Consequently, GAD has emerged as a significant target for drug development. Fluorinated amino acids, due to their structural similarity to natural substrates and the unique electronic properties of fluorine, are a valuable class of enzyme inhibitors. This guide focuses on the interaction between the four stereoisomers of this compound and GAD, providing a detailed overview of their inhibitory effects.
Quantitative Data on GAD Inhibition by this compound Stereoisomers
The inhibitory effects of the four stereoisomers of this compound on rat brain glutamate decarboxylase have been quantitatively assessed. The data, summarized from the study by Drsata et al. (2000), are presented below.[1][2]
| Stereoisomer | Concentration (M) | % Inhibition (in the presence of 1.23 x 10⁻² M L-glutamate) | Inhibition Type | Kᵢ (M) | Reversibility |
| D-erythro | 1 x 10⁻² | ~70% | Competitive | 2 x 10⁻³ | Mostly Reversible (small amount of irreversibility) |
| L-threo | 1 x 10⁻² | ~45% | Competitive | 8 x 10⁻³ | Reversible |
| L-erythro | 1 x 10⁻² | ~36% | Competitive | 1.1 x 10⁻² | Reversible |
| D-threo | 1 x 10⁻² | ~31% | Competitive | 1.1 x 10⁻² | Reversible |
Table 1: Inhibitory parameters of this compound stereoisomers on rat brain GAD.
Mechanism of Action
Competitive Inhibition
All four stereoisomers of this compound have been shown to inhibit glutamate decarboxylase in a competitive manner.[1][2] This indicates that they bind to the active site of the enzyme, competing with the natural substrate, L-glutamate. The binding of the inhibitor to the active site prevents the substrate from binding and subsequent conversion to GABA. The inhibition by all stereoisomers was found to be independent of the concentration of the cofactor, pyridoxal-5'-phosphate (PLP), suggesting that the inhibitors do not interfere with cofactor binding.[1]
Partial Irreversible Inhibition by D-erythro-4-Fluoroglutamic Acid
Dialysis experiments have shown that the inhibition by the D-erythro isomer is not completely reversible, with a small amount of the inhibitory effect remaining after extensive dialysis.[1][2] The exact mechanism for this partial irreversible inhibition has not been definitively established. One hypothesis is that the D-erythro isomer, upon binding to the active site, may undergo a slow, enzyme-catalyzed elimination of hydrogen fluoride. This could lead to the formation of a reactive intermediate that subsequently forms a covalent bond with a nucleophilic residue in the active site of GAD, leading to irreversible inactivation. This type of mechanism-based inactivation, or "suicide inhibition," has been observed with other fluorinated inhibitors of PLP-dependent enzymes.
Experimental Protocols
Preparation of Rat Brain Glutamate Decarboxylase
A crude enzyme preparation of GAD from rat brain can be obtained following established procedures. The general workflow involves:
-
Homogenization: Rat brains are homogenized in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.7) to disrupt the cells and release the enzyme.
-
Centrifugation: The homogenate is centrifuged at high speed to remove cellular debris, yielding a supernatant containing the soluble GAD.
-
Dialysis: The supernatant may be dialyzed against the same buffer to remove small molecule contaminants.
Glutamate Decarboxylase Activity Assay (Radiometric Method)
The activity of GAD is commonly determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.
-
Reaction Mixture Preparation: The assay mixture typically contains the enzyme preparation, L-[1-¹⁴C]glutamate, and pyridoxal-5'-phosphate in a buffered solution (e.g., 0.1 M sodium phosphate buffer, pH 6.7).
-
Inhibition Studies: For inhibition assays, various concentrations of the this compound stereoisomers are included in the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Trapping of ¹⁴CO₂: The reaction is stopped, and the liberated ¹⁴CO₂ is trapped in a suitable base (e.g., 30% KOH).
-
Quantification: The amount of trapped ¹⁴CO₂ is quantified using liquid scintillation counting.
Determination of Inhibition Type and Kᵢ Values
The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ) are determined by performing the GAD activity assay at various substrate and inhibitor concentrations. The data are then analyzed using graphical methods, such as the Lineweaver-Burk plot, where the reciprocal of the reaction velocity is plotted against the reciprocal of the substrate concentration.
Reversibility of Inhibition (Dialysis)
To assess the reversibility of the inhibition, the following protocol is used:
-
Pre-incubation: The GAD preparation is pre-incubated with the inhibitor for a specific time (e.g., 30 minutes).
-
Dialysis: The enzyme-inhibitor mixture is then dialyzed extensively against a large volume of buffer (e.g., 0.1 M phosphate buffer, pH 6.7) for several hours, with multiple buffer changes, to remove any unbound inhibitor.
-
Activity Measurement: The activity of the dialyzed enzyme is measured and compared to a control enzyme preparation that was treated identically but without the inhibitor. A recovery of enzyme activity indicates reversible inhibition, while a persistent loss of activity suggests irreversible inhibition.
Conclusion
The stereoisomers of this compound are effective competitive inhibitors of glutamate decarboxylase, with the D-erythro isomer demonstrating the highest potency. The primarily reversible nature of this inhibition, coupled with the partial irreversibility of the D-erythro isomer, presents an interesting avenue for the design of novel GAD modulators. Further research, including X-ray crystallography and computational modeling studies, is warranted to elucidate the precise molecular interactions within the GAD active site and to fully understand the mechanism of the partial irreversible inhibition. This detailed understanding will be instrumental in the rational design of next-generation therapeutics targeting the GABAergic system for the treatment of a range of neurological disorders.
References
Early Studies on 4-Fluoroglutamic Acid as a Glutamic Acid Mimic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroglutamic acid (4-FGA) has long been a subject of interest in neurochemistry and enzymology as a mimic of the endogenous neurotransmitter and metabolite, L-glutamic acid. The introduction of a fluorine atom at the 4-position of the glutamate backbone imparts unique electronic properties without significantly altering the molecule's overall size, making it a valuable tool for probing the structure and function of glutamate-binding proteins. This technical guide provides an in-depth overview of the foundational, early studies that characterized the synthesis, enzymatic interactions, and neuroexcitatory properties of 4-FGA, with a focus on the core findings that have paved the way for its contemporary applications.
Data Presentation
The following tables summarize the key quantitative data from early and informative studies on the interaction of this compound stereoisomers with key enzymes in glutamate metabolism.
Table 1: Inhibition of Rat Brain Glutamate Decarboxylase (GAD) by 4-Fluoroglutamate Stereoisomers
| Stereoisomer | Inhibition Type | Ki (mM)[1] |
| D-erythro-4-F-Glu | Competitive | 2.0[1] |
| L-threo-4-F-Glu | Competitive | 5.0 |
| D-threo-4-F-Glu | Competitive | 11.0[1] |
| L-erythro-4-F-Glu | Competitive | 11.0[1] |
Data from Drsata et al. (2000). The study found that all stereoisomers of 4-F-Glu competitively inhibited the decarboxylation of L-glutamate. The D-erythro isomer was the most potent inhibitor.
Table 2: Comparative Enzymology of 4-Fluoroglutamate Diastereoisomers with Glutamate-Utilizing Enzymes
| Enzyme | Substrate | Specific Activity (nmol/min/µg) |
| Glutamate Dehydrogenase | L-Glutamate | 149 ± 5 |
| (2S,4R)-4-FGlu | 74 ± 4 | |
| (2S,4S)-4-FGlu | 155 ± 9 | |
| Glutamine Synthetase | (2S,4R)-4-FGlu | Poor substrate, strong inhibitor |
| (2S,4S)-4-FGlu | Poor substrate, strong inhibitor |
Data from Cooper et al. (2016). This more recent but comprehensive study provides valuable comparative data. Both (2S,4R)- and (2S,4S)-4-FGlu were found to be poor substrates but strong inhibitors of glutamine synthetase. (2S,4S)-4-FGlu was a good substrate for glutamate dehydrogenase, comparable to L-glutamate itself, while the (2S,4R) diastereomer was a moderate substrate.
Experimental Protocols
Detailed methodologies from key early studies are provided below to facilitate the replication and extension of these foundational experiments.
Synthesis of this compound (Tolman, 1993)
This protocol describes an optimized method for the synthesis of this compound based on the Michael addition.
1. Preparation of Ethyl 2-fluoroacrylate (3a):
-
Ethyl 2-fluoro-3-hydroxypropionate is subjected to pyrolysis to yield ethyl 2-fluoroacrylate.
-
The reaction is conducted under vacuum (15 mmHg) with slow heating to 100-120 °C, followed by a final heating phase at 150 °C for 15 minutes.
-
The product is collected in a cooled trap and used in the subsequent step without further purification.
2. Michael Addition:
-
Diethyl acetamidomalonate (2a) is reacted with ethyl 2-fluoroacrylate (3a) in the presence of a catalytic amount of sodium ethoxide in absolute ethanol.
-
The reaction mixture is allowed to stand at room temperature for 5 hours and then refrigerated overnight to crystallize the adduct (4a).
-
The crystals are filtered, washed with cold ethanol, and dried.
3. Hydrolysis:
-
The adduct (4a) is hydrolyzed by refluxing with concentrated hydrochloric acid.
-
The resulting solution is evaporated to dryness, and the residue is dissolved in water.
-
The pH is adjusted with pyridine to precipitate the this compound.
-
Crystallization is completed by the addition of ethanol, and the final product is collected by filtration.
Enzymatic Assay for Glutamate Decarboxylase (GAD) Inhibition (Drsata et al., 2000)
This protocol details the method used to determine the inhibitory effect of 4-FGA stereoisomers on GAD activity.
1. Enzyme Preparation:
-
Rat brains are homogenized in a phosphate buffer containing pyridoxal-5'-phosphate (PLP) and 2-mercaptoethanol.
-
The homogenate is centrifuged, and the supernatant is used as the source of GAD.
2. Inhibition Assay:
-
The reaction mixture contains a phosphate buffer, PLP, L-[1-¹⁴C]glutamic acid as the substrate, and varying concentrations of the 4-fluoroglutamate stereoisomers.
-
The reaction is initiated by the addition of the enzyme preparation and incubated at 37 °C.
-
The amount of ¹⁴CO₂ produced is measured by liquid scintillation counting.
3. Data Analysis:
-
The type of inhibition and the Ki values are determined using Lineweaver-Burk plots.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis (Donnelly et al., 2007)
This method was used to resolve and quantify the enantiomers of this compound.
1. Derivatization:
-
The N-trifluoroacetyl methyl esters of the 4-fluoroglutamate enantiomers are prepared.
-
Lyophilized samples are treated with a mixture of methanol and acetyl chloride.
-
After solvent removal, trifluoroacetic anhydride and dichloromethane are added.
2. GC-MS Analysis:
-
The derivatized samples are injected onto a Chirasil-L-Val column.
-
Helium is used as the carrier gas.
-
The mass spectrometer is operated in electron impact mode to detect and quantify the separated enantiomers.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the study of this compound.
References
4-Fluoroglutamic Acid: A Precision Probe for Elucidating Enzymatic Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular metabolism and neurotransmission, glutamate stands as a central player. Its roles are diverse, ranging from a key excitatory neurotransmitter to a fundamental building block for proteins and a crucial intermediate in nitrogen metabolism. The enzymes that catalyze the transformations of glutamate are thus of paramount importance in health and disease, representing significant targets for therapeutic intervention. Understanding the precise mechanisms of these enzymes is a critical endeavor in drug discovery and biomedical research. 4-Fluoroglutamic acid, a fluorinated analog of glutamate, has emerged as a powerful chemical tool to probe the intricacies of glutamate-utilizing enzymes. The introduction of a fluorine atom, with its unique steric and electronic properties, provides a subtle yet impactful modification that can reveal mechanistic details, map active sites, and serve as a potent and specific inhibitor. This technical guide provides a comprehensive overview of the application of this compound as a mechanistic probe, with a focus on its synthesis, its interactions with key enzymes, and detailed experimental protocols for its use.
Synthesis of this compound Stereoisomers
The stereochemistry at both the α- and γ-carbons of this compound is critical for its specific interactions with enzymes. Consequently, the stereospecific synthesis of all four stereoisomers—(2S,4R), (2S,4S), (2R,4S), and (2R,4R)—is essential for detailed mechanistic studies. Various synthetic routes have been developed to achieve this, often employing chiral precursors and stereoselective fluorination techniques.
A common strategy involves the use of pyroglutamic acid derivatives or other cyclic precursors to control the stereochemistry. Nucleophilic fluorination, often using reagents like diethylaminosulfur trifluoride (DAST), is a key step in introducing the fluorine atom with a defined stereochemical outcome. The subsequent hydrolysis of the lactam ring yields the desired this compound stereoisomer.
Probing Glutamate-Utilizing Enzymes
The strategic placement of the highly electronegative fluorine atom at the C4 position of glutamic acid significantly alters the electronic properties of the molecule without a drastic change in its size. This modification makes this compound an invaluable tool for studying the mechanisms of several key glutamate-metabolizing enzymes.
Glutamate Racemase
Glutamate racemase is a bacterial enzyme that catalyzes the interconversion of L-glutamate and D-glutamate, the latter being an essential component of the peptidoglycan cell wall in many bacteria. As this enzyme is absent in humans, it represents an attractive target for the development of novel antibiotics. This compound can serve as a valuable probe to investigate the mechanism of this racemization, which is thought to proceed through a carbanionic intermediate stabilized by the enzyme's active site residues. The electron-withdrawing fluorine atom can influence the stability of this intermediate, providing insights into the transition state of the reaction.
Glutamine Synthetase
Glutamine synthetase is a crucial enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. This enzyme is a key player in ammonia detoxification and the biosynthesis of nitrogen-containing compounds. The (2S,4R) stereoisomer of 4-fluoroglutamate has been shown to be a potent inhibitor of sheep brain glutamine synthetase[1]. The fluorinated analog can mimic the substrate glutamate and bind to the active site, allowing for the study of the enzyme's substrate recognition and catalytic mechanism.
Glutamate Decarboxylase
Glutamate decarboxylase (GAD) is the enzyme responsible for the synthesis of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from glutamate. GAD is a critical enzyme in the central nervous system, and its dysfunction has been implicated in various neurological disorders. All four stereoisomers of 4-fluoroglutamate have been shown to inhibit rat brain glutamate decarboxylase in a competitive manner[2][3]. The varying inhibitory potencies of the different stereoisomers provide valuable information about the steric and electronic requirements of the GAD active site.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of this compound and its natural counterpart, L-glutamate, with key enzymes.
Table 1: Inhibition of Rat Brain Glutamate Decarboxylase by 4-Fluoroglutamate Stereoisomers [2]
| Inhibitor (Stereoisomer) | Inhibition Type | Ki (mM) |
| D-erythro-4-F-Glu | Competitive | 2 |
| D-threo-4-F-Glu | Competitive | 11 |
| L-erythro-4-F-Glu | Competitive | 11 |
| L-threo-4-F-Glu | Competitive | Not specified |
Table 2: Kinetic Parameters for Glutamate Racemase with L-Glutamate
| Enzyme Source | Km (mM) | kcat (s-1) | Reference |
| Fusobacterium nucleatum | 1.04 ± 0.07 | 17.4 ± 0.8 | [4] |
Note: Specific kinetic data (Km, kcat, Ki) for the interaction of this compound with glutamate racemase and a specific Ki value for glutamine synthetase were not available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
Detailed synthetic procedures for the various stereoisomers of this compound are described in the literature[5][6][7][8][9]. A general, exemplary multi-step synthesis is outlined below:
-
Starting Material: A suitable chiral precursor, such as a derivative of pyroglutamic acid, is chosen to set the stereochemistry at the α-carbon.
-
Introduction of a Hydroxyl Group: A hydroxyl group is introduced at the 4-position with the desired stereochemistry.
-
Fluorination: The hydroxyl group is replaced by fluorine using a nucleophilic fluorinating agent (e.g., DAST). This step is often stereospecific.
-
Deprotection and Hydrolysis: Protecting groups are removed, and the lactam ring (if present) is hydrolyzed under acidic conditions to yield the final this compound product.
-
Purification: The final product is purified using techniques such as ion-exchange chromatography and crystallization.
Enzyme Assays
This assay measures the conversion of D-glutamate to L-glutamate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM CHES buffer, pH 9.2
-
5 mM NAD+
-
37.5 units of bovine L-glutamate dehydrogenase
-
2.5 mM ADP
-
0.65 mM INT (p-iodonitrotetrazolium violet)
-
2 units of diaphorase
-
Variable concentrations of D-glutamic acid
-
-
Enzyme Addition: Initiate the reaction by adding purified glutamate racemase.
-
Detection: Monitor the increase in absorbance at a specific wavelength corresponding to the reduction of INT, which is coupled to the oxidation of L-glutamate by glutamate dehydrogenase.
-
Data Analysis: Determine initial reaction velocities and calculate kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation. For inhibition studies, include varying concentrations of this compound and analyze the data using appropriate models (e.g., Lineweaver-Burk plots) to determine the Ki and the type of inhibition.
This assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.
-
Reaction Buffer: Prepare an assay buffer containing:
-
50 mM Imidazole-HCl, pH 6.8
-
50 mM L-glutamine
-
25 mM hydroxylamine
-
25 mM sodium arsenate
-
2 mM MnCl2
-
0.16 mM ADP
-
-
Enzyme Preparation: Prepare cell or tissue lysates containing glutamine synthetase.
-
Reaction Initiation: Add the enzyme preparation to the reaction buffer and incubate at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing FeCl3 in HCl and trichloroacetic acid. This forms a colored complex with γ-glutamyl hydroxamate.
-
Measurement: Measure the absorbance at 540-560 nm.
-
Quantification: Determine the amount of product formed using a standard curve of γ-glutamyl hydroxamate. For inhibition studies, pre-incubate the enzyme with this compound before adding the substrate.
This assay measures the production of GABA, which is subsequently measured in a coupled enzymatic reaction that produces a fluorescent product.
-
Sample Preparation: Homogenize tissue samples in ice-cold GAD Assay Buffer and prepare a supernatant.
-
Reaction Mix: Prepare a reaction mix containing GAD substrate, a converter enzyme, and a developer that generates a fluorescent product in the presence of the product of the GAD reaction.
-
Reaction Initiation: Add the sample to the reaction mix.
-
Incubation: Incubate at 37°C, protected from light.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for a resorufin-based assay).
-
Data Analysis: Calculate the GAD activity based on a standard curve. For inhibition studies with this compound, include the inhibitor in the reaction mixture and determine its effect on the reaction rate.
Visualizations
Metabolic Pathway of Glutamate
Caption: Metabolic pathways of glutamate and points of interrogation by this compound.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized experimental workflow for determining enzyme inhibition kinetics using this compound.
Conclusion
This compound is a versatile and powerful tool for the investigation of glutamate-metabolizing enzymes. Its ability to act as a substrate mimic, a potent inhibitor, and a stereospecific probe provides researchers with a unique avenue to explore enzymatic mechanisms at a molecular level. The detailed understanding of enzyme structure and function facilitated by this compound is crucial for the rational design of novel therapeutics targeting these important enzyme classes. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable chemical probe in their scientific pursuits.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Inhibition of glutamate racemase by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic acid/base residues of glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. m.youtube.com [m.youtube.com]
Theoretical Models of 4-Fluoroglutamic Acid Binding to Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models used to understand the binding of 4-fluoroglutamic acid to various enzymes. It is designed to be a valuable resource for researchers in enzymology, computational chemistry, and drug development.
Introduction to this compound
This compound is a fluorinated analog of the non-essential amino acid, glutamic acid. The introduction of a fluorine atom at the 4-position significantly alters the electronic properties of the molecule, making it a valuable tool for probing enzyme active sites and a potential lead compound for inhibitor design. Its stereoisomers have been shown to interact with a range of enzymes involved in amino acid metabolism, exhibiting behaviors from potent inhibition to serving as substrates.
Enzyme Interactions of this compound
This compound and its derivatives have been shown to interact with several key enzymes in glutamate and glutamine metabolism. The nature of these interactions is highly dependent on the specific enzyme and the stereochemistry of the this compound isomer.
Quantitative Data on Enzyme Interactions
| Enzyme | Organism/Source | Ligand | Interaction Type | Quantitative Data (Ki, IC50, Km) | Reference(s) |
| Glutamine Synthetase | Not specified | (2S,4R)-4-Fluoroglutamate | Strong Inhibitor | Not Reported | [1] |
| (2S,4S)-4-Fluoroglutamate | Strong Inhibitor | Not Reported | [1] | ||
| Glutamate Dehydrogenase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |
| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||
| Aspartate Aminotransferase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |
| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||
| Alanine Aminotransferase | Not specified | (2S,4R)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] |
| (2S,4S)-4-Fluoroglutamate | Substrate | Moderate to Good | [1] | ||
| Glutamate Racemase | Bacillus subtilis | 4-Substituted D-glutamic acid analogs | Competitive Inhibitor | Ki values in the nM to µM range |
Theoretical Modeling of this compound Binding
Due to the limited availability of specific computational studies on this compound, this section outlines the theoretical framework and generalized protocols for modeling its interaction with a key target, Glutamine Synthetase , for which it is a known strong inhibitor[1].
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking can elucidate its binding mode within the glutamine synthetase active site.
-
Receptor Preparation:
-
Obtain the crystal structure of the target enzyme (e.g., Glutamine Synthetase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Assign partial charges to all atoms using a force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization using a suitable force field.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the native substrate or a known inhibitor.
-
Use a docking program (e.g., AutoDock Vina, GOLD) to perform the docking calculations. The program will generate multiple binding poses of the ligand in the active site.
-
-
Analysis:
-
Rank the generated poses based on their scoring function values, which estimate the binding affinity.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex over time, offering a more realistic representation of the binding event.
-
System Setup:
-
Start with a docked pose of this compound in the enzyme's active site obtained from molecular docking.
-
Solvate the complex in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Parameterize the this compound ligand for the chosen force field (e.g., GAFF for AMBER).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the simulation for a significant length of time (nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the ligand in the binding pocket, hydrogen bond dynamics, and conformational changes in the protein.
-
Calculate binding free energies using methods like MM/PBSA or MM/GBSA.
-
Quantum Mechanics/Molecular Mechanics (QM/MM)
QM/MM methods offer the highest level of theory by treating the chemically reactive part of the system (the ligand and key active site residues) with quantum mechanics, while the rest of the protein is treated with molecular mechanics.
-
System Preparation:
-
Prepare the system as for an MD simulation.
-
Define the QM region (e.g., this compound and the side chains of interacting active site residues) and the MM region (the rest of the protein and solvent).
-
-
Geometry Optimization:
-
Perform geometry optimization of the QM region within the fixed MM environment to find the minimum energy structure of the complex.
-
-
Reaction Pathway Calculation:
-
To study the enzymatic reaction (if this compound acts as a substrate or a mechanism-based inhibitor), define a reaction coordinate.
-
Calculate the potential energy surface along the reaction coordinate to determine the transition state and activation energy.
-
-
Analysis:
-
Analyze the electronic structure of the QM region to understand charge distribution, bond breaking/formation, and the catalytic mechanism.
-
Metabolic Pathway of this compound
Preliminary studies suggest that L-4-fluoroglutamic acid can be metabolized by certain bacteria, leading to the release of fluoride and ammonia[1]. While the complete pathway has not been fully elucidated, a plausible degradation pathway can be proposed based on known amino acid catabolism.
Proposed Metabolic Degradation of L-4-Fluoroglutamic Acid
The degradation likely proceeds through a deamination step, followed by a defluorination event.
Visualization: Proposed Metabolic Pathway
Conclusion
The study of this compound's interactions with enzymes is a burgeoning field with significant potential for the development of novel therapeutics and biochemical probes. While experimental data remains somewhat limited, the application of robust theoretical and computational models, as outlined in this guide, provides a powerful avenue for elucidating the molecular mechanisms of these interactions. Future work combining targeted mutagenesis, detailed kinetic analysis, and high-level computational simulations will be crucial to fully unlock the potential of this intriguing molecule.
References
Methodological & Application
Application Notes and Protocols: 4-Fluoroglutamic Acid Derivatives as Precursors for Radiolabeled PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that plays a crucial role in oncology for the early detection of tumors, patient staging, and monitoring therapy response. While 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) is the most widely used PET tracer, its utility can be limited by false positives due to inflammation and low uptake in certain tumor types. This has spurred the development of novel PET tracers targeting alternative metabolic pathways that are dysregulated in cancer.
Altered amino acid metabolism is a hallmark of many cancers. In particular, glutamine and glutamate are vital for tumor cell growth, serving as key sources of carbon and nitrogen for energy production and the synthesis of macromolecules. This "glutamine addiction" makes radiolabeled analogs of glutamine and glutamic acid promising candidates for tumor-specific PET imaging.[1][2][3] This document provides detailed application notes and protocols for the use of 4-fluoroglutamic acid derivatives as precursors for the synthesis of such radiolabeled PET tracers.
Featured PET Tracers
Two prominent PET tracers derived from this compound are:
-
4-[¹⁸F]Fluoroglutamic Acid (BAY 85-8050): An 18F-labeled glutamate derivative that shows rapid tumor uptake in various cancer cell lines.[1][4]
-
(2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]4-FGln or BAY94-9392): An 18F-labeled glutamine analog that is taken up and trapped by tumor cells, reflecting glutamine metabolism.[2][5] It has shown potential in imaging various cancers, including myeloma and gliomas.[5][6]
Signaling Pathway and Metabolic Context
The uptake of these tracers is linked to the metabolic reprogramming of cancer cells, specifically the process of glutaminolysis. In many tumors, there is an increased reliance on glutamine, which is converted to glutamate and then to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This pathway provides the necessary building blocks for rapid cell proliferation.[1] The diagram below illustrates the central role of glutamine and glutamate in tumor metabolism.
Caption: Role of glutamine and glutamate in tumor cell metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and in vitro performance of 4-[¹⁸F]fluoroglutamic acid and (2S,4R)-4-[¹⁸F]fluoroglutamine.
Table 1: Radiosynthesis of this compound-Based PET Tracers
| Tracer | Precursor | Radiochemical Yield (non-decay-corrected) | Synthesis Time | Radiochemical Purity | Stereochemical Purity | Specific Activity | Reference |
| 4-[¹⁸F]Fluoroglutamic Acid (BAY 85-8050) | Dimethyl (R,S)-N-(tertbutoxycarbonyl)-4-(methanesulphonyloxy)-L-glutamate | Not specified | ~50 min | >97% (TLC), >98% (HPLC) | Diastereomeric mixture | Not specified | [1][7] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]4-FGln) | Protected tosylate precursor | 8.4 ± 3.4% | ~100 min | 98 ± 1% | 91 ± 8% | Not reported | [3] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]4-FGln) | Automated synthesis | 12.3 ± 5.4% | ~100 min | 98.9 ± 0.9% | 95 ± 3.5% | Not specified | [5] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]4-FGln) | Automated synthesis (GE FX-N Pro) | 21 ± 3% | 80 ± 3 min | >98% | 90 ± 5% | Not specified | [8] |
| (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) | Protected naphthylsulfonyloxy-propyl-L-glutamate | 39-43% (decay-corrected) | 50 min | >95% | >98% (of precursor) | 66 GBq/µmol | [9][10][11] |
Table 2: In Vitro Cell Uptake Studies
| Tracer | Cell Line | Incubation Time (min) | % Applied Dose Uptake | Reference |
| 4-[¹⁸F]Fluoroglutamic Acid (diastereomeric mixture) | A549 (human lung cancer) | 30 | ~12% | [1] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine | 9L (rat gliosarcoma) | 120 | 15.7 ± 1.0 %ID/100 µg protein | [2][3] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine | SF188 (human glioblastoma) | 60 | ~15 %ID/100 µg protein | [2][3] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine | RPMI8226 (multiple myeloma) | 5 | Maximum uptake reached | [5] |
| (2S,4R)-4-[¹⁸F]Fluoroglutamine | JJN3 (multiple myeloma) | 5 | Maximum uptake reached | [5] |
Experimental Protocols
The following are generalized protocols based on published methodologies. Researchers should optimize these protocols for their specific experimental conditions and automated synthesis modules.
Protocol 1: Automated Radiosynthesis of 4-[¹⁸F]Fluoroglutamic Acid (BAY 85-8050)
This protocol is adapted from the synthesis described for BAY 85-8050.[1][7]
Workflow Diagram
Caption: Automated radiosynthesis and quality control workflow.
Materials:
-
Precursor: Dimethyl (R,S)-N-(tertbutoxycarbonyl)-4-(methanesulphonyloxy)-L-glutamate
-
[¹⁸F]Fluoride
-
Tetrabutylammonium carbonate or Kryptofix 2.2.2/K₂CO₃
-
Acetonitrile (anhydrous)
-
6.0 M Hydrochloric acid
-
2.0 M Sodium hydroxide
-
Water for injection
-
Semipreparative HPLC system
-
Solid-phase extraction (SPE) cartridges for formulation
-
TLC and HPLC systems for quality control
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of tetrabutylammonium carbonate or Kryptofix 2.2.2/K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction mixture at 80-120°C for 5-15 minutes.
-
Solvent Removal: After the reaction, remove the acetonitrile under a nitrogen flow or vacuum.
-
Acid Hydrolysis (Deprotection): Add 6.0 M HCl to the reaction vessel and heat at 120-140°C for 5-10 minutes to remove the protecting groups.
-
Neutralization and Purification: Cool the reaction mixture and neutralize with 2.0 M NaOH. Purify the crude product using semipreparative HPLC.
-
Formulation: Collect the HPLC fraction containing the product. Pass the fraction through an SPE cartridge to remove the HPLC solvent and elute the final product with a sterile, injectable solution (e.g., phosphate-buffered saline).
-
Quality Control: Perform quality control tests on the final product, including:
-
Radiochemical Purity: Determined by analytical HPLC and/or radio-TLC.[1]
-
Residual Solvents: Analysis by gas chromatography.
-
pH and Sterility: Standard quality control measures.
-
Protocol 2: In Vitro Cell Uptake Assay
This protocol provides a general method for assessing the uptake of radiolabeled tracers in cancer cell lines.[1][2][3]
Materials:
-
Cancer cell line of interest (e.g., A549, 9L, SF188)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Phosphate-buffered saline (PBS)
-
Radiolabeled tracer (e.g., 4-[¹⁸F]Fluoroglutamic Acid)
-
Trichloroacetic acid (TCA) or NaOH for cell lysis
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in 12- or 24-well plates and allow them to adhere and grow to a desired confluency (typically 70-90%).
-
Pre-incubation: Wash the cells twice with warm PBS or serum-free medium. Pre-incubate the cells in this medium for 15-30 minutes at 37°C.
-
Tracer Incubation: Remove the pre-incubation medium and add fresh medium containing the radiolabeled tracer (typically 0.5-1 µCi/mL).
-
Time-course Experiment: Incubate the cells with the tracer for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Uptake Termination: To stop the uptake, remove the tracer-containing medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 10% TCA) to each well.
-
Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Express the cell uptake as the percentage of the applied dose per µg of protein (%ID/µg protein).
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines a typical biodistribution study to evaluate the in vivo behavior of a new PET tracer.[2]
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
Radiolabeled tracer
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter and analytical balance
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Tracer Administration: Inject a known amount of the radiolabeled tracer (typically 2-5 MBq) intravenously via the tail vein.
-
Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 30, 60, 120 minutes).
-
Euthanasia and Dissection: At the designated time point, euthanize the mice. Collect blood samples and dissect major organs and tissues of interest (e.g., tumor, muscle, liver, kidneys, brain, heart, pancreas).
-
Sample Processing: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor-to-background ratios.
Conclusion
This compound derivatives are valuable precursors for the development of PET tracers that target the altered glutamine metabolism in tumors. Tracers like 4-[¹⁸F]fluoroglutamic acid and (2S,4R)-4-[¹⁸F]fluoroglutamine have demonstrated significant potential for tumor imaging, offering a complementary diagnostic tool to [¹⁸F]FDG. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate these promising imaging agents in preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-[18F]fluoroglutamic acid (BAY 85-8050), a new amino acid radiotracer for PET imaging of tumors: synthesis and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 6. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 11. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Procedure of ¹⁸F-labeling of 4-Fluoroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine and glutamate are crucial amino acids in the intermediary metabolism of tumors, serving as both energy sources and anabolic precursors.[1] This metabolic reprogramming in cancer cells has led to the development of ¹⁸F-labeled amino acids as specific probes for tumor imaging with Positron Emission Tomography (PET).[1] 4-[¹⁸F]Fluoroglutamic acid ([¹⁸F]4-FGlu), also known as BAY 85-8050, is a promising radiotracer that targets the altered glutamine and glutamate metabolism in tumors, offering a non-invasive method to visualize and characterize malignant tissues.[1][2] This document provides detailed experimental procedures for the radiosynthesis of [¹⁸F]4-fluoroglutamic acid, including both manual and automated methods, quality control, and a summary of reported quantitative data.
Principle of the Radiosynthesis
The radiosynthesis of [¹⁸F]this compound is typically achieved through a nucleophilic substitution reaction.[3][4] This process involves the introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into a precursor molecule. The most common approach is a two-step, one-pot synthesis:
-
¹⁸F-Fluorination: A protected precursor molecule containing a good leaving group (e.g., tosylate) at the 4-position of the glutamic acid backbone undergoes nucleophilic attack by activated [¹⁸F]fluoride.[3][5] This reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) or 18-crown-6, and a mild base.[3][6]
-
Deprotection: Following the radiolabeling step, the protecting groups on the amino and carboxyl functionalities are removed, typically by acid hydrolysis, to yield the final product, [¹⁸F]this compound.[3][4]
Stereoselectivity is a critical aspect of the synthesis to ensure the production of the desired enantiomerically pure tracer. This is often controlled by using stereospecific precursors.[1][3]
Signaling Pathway and Mechanism of Uptake
Glutamine and glutamate are key players in "glutaminolysis," a metabolic pathway often upregulated in cancer cells to support rapid proliferation.[3] These amino acids are transported into cancer cells via various amino acid transporters, such as the xc- transporter (a cystine/glutamate antiporter), which is overexpressed in many tumor types.[4][7] [¹⁸F]this compound mimics glutamate and is taken up by cancer cells through these transporters. Once inside the cell, the tracer is trapped, allowing for visualization of tumors with high glutamine/glutamate metabolism by PET.
Caption: Uptake of [¹⁸F]this compound via the xc- Transporter in Tumor Cells.
Experimental Protocols
Materials and Equipment
-
Precursor: Stereospecific tosylated or other suitably activated and protected glutamic acid precursor.
-
[¹⁸F]Fluoride: Produced from a cyclotron and trapped on an anion exchange cartridge (e.g., QMA Sep-Pak).
-
Reagents:
-
Kryptofix 2.2.2 (K222) or 18-crown-6
-
Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) for deprotection
-
Water for injection (WFI)
-
Sodium hydroxide (NaOH) for neutralization
-
-
Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™ FX-N Pro, Synthra RNPlus, or Trasis AllInOne) or manual synthesis setup in a hot cell.[4][5][8]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 or NH₂) for purification.[1][5]
-
Analytical HPLC system for quality control.
-
Thin-Layer Chromatography (TLC) scanner.
-
Dose calibrator.
-
Sterile filtration assembly.
-
Automated Synthesis Workflow
The following diagram outlines a typical automated synthesis workflow for [¹⁸F]this compound.
Caption: General workflow for the automated synthesis of [¹⁸F]this compound.
Detailed Protocol for Automated Synthesis (Example)
This protocol is a generalized procedure based on published methods and can be adapted for various automated synthesis modules.[4][5][8]
-
[¹⁸F]Fluoride Trapping and Elution:
-
No-carrier-added [¹⁸F]fluoride from the cyclotron is passed through a QMA Sep-Pak Light cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.[4]
-
-
Azeotropic Drying:
-
¹⁸F-Fluorination:
-
Deprotection:
-
After cooling, an aqueous solution of a strong acid (e.g., 4 M HCl) is added to the reaction vessel.[1]
-
The mixture is heated to hydrolyze the protecting groups.
-
-
Purification:
-
The crude reaction mixture is cooled and neutralized.[1]
-
The product is then purified by semi-preparative HPLC. The fraction corresponding to [¹⁸F]this compound is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove the HPLC solvent.
-
The final product is eluted from the SPE cartridge with ethanol and formulated in a physiologically compatible solution (e.g., phosphate-buffered saline, pH 7.4).
-
The final solution is passed through a sterile filter (0.22 µm) into a sterile vial.
-
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC and/or radio-TLC. The radiochemical purity should typically be >95%.[4][7]
-
Chemical Purity: Assessed by the UV chromatogram from the analytical HPLC to identify and quantify any non-radioactive impurities.
-
Specific Activity: Calculated from the radioactivity of the final product and the quantified amount of the non-radioactive this compound.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below pharmacopeial limits.
-
pH: Measured to ensure the final product is suitable for injection (typically pH 6.5-7.5).
-
Sterility and Endotoxins: Tested to ensure the product is safe for in vivo use.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the synthesis of [¹⁸F]this compound and its analogue, [¹⁸F]FSPG.
Table 1: Radiosynthesis Parameters for [¹⁸F]this compound Derivatives
| Tracer | Precursor | Synthesis Method | Radiochemical Yield (RCY, uncorrected) | Synthesis Time (min) | Radiochemical Purity | Reference |
| [¹⁸F]4-fluoro-L-glutamic acid | Ni(II) complex of Schiff base | Manual | 75.0% ± 4.1% (incorporation yield) | - | >98% (HPLC), >97% (TLC) | [1] |
| (2S, 4R)- & (2S, 4S)-4-[¹⁸F]FGlu | Tosylated Gln precursors | Manual | Good yields | - | High | [3] |
| [¹⁸F]FSPG | Naphthylsulfonyloxy-propyl-L-glutamate | Automated (Synthra RNPlus) | 26.3% (4.2 GBq from 16 GBq) | 50 | 95-97% | [4][7] |
| [¹⁸F]FGln | Tosylate precursor | Automated (GE FX-N Pro) | 21% ± 3% | 80 ± 3 | >98% | [5][8][10] |
| [¹⁸F]FSPG | Naphthylsulfonyloxy-propyl-L-glutamate | Automated (Trasis AllinOne) | 33.5% ± 4.9% | 35 | >96% | [9] |
| [¹⁸F]FPGLU | Tosylated precursor | Automated (modified FDG module) | 12% ± 2% | 35 | ≥98% | [11] |
| [¹⁸F]FPGLU | Brominated precursor | Automated (modified FDG module) | 20% ± 3% | 35 | ≥98% | [11] |
Note: RCY can be defined and calculated differently across publications (e.g., decay-corrected vs. uncorrected, based on starting activity or intermediate yield). FSPG: (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid; FGln: Fluoroglutamine; FPGLU: N-(2-[¹⁸F]Fluoropropionyl)-L-glutamic acid.
Table 2: Molar and Specific Activity of [¹⁸F]this compound Derivatives
| Tracer | Molar/Specific Activity | Reference |
| [¹⁸F]FSPG | 66 GBq/µmol (range: 48–73 GBq/µmol) | [4][7] |
| [¹⁸F]FPGLU | 40 ± 25 GBq/µmol | [12] |
| [¹⁸F]FPGLU | 30-40 GBq/µmol | [13] |
Conclusion
The radiosynthesis of [¹⁸F]this compound is a well-established procedure that can be reliably performed using both manual and automated methods. The use of automated synthesis modules offers advantages in terms of reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). The resulting radiotracer is a valuable tool for PET imaging of tumor metabolism, with potential applications in oncology for diagnosis, staging, and monitoring treatment response. Careful adherence to optimized protocols and rigorous quality control are essential to ensure the production of a high-quality radiopharmaceutical for clinical and preclinical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Radiosynthesis and Biological Evaluation of N-[18F]Labeled Glutamic Acid as a Tumor Metabolic Imaging Tracer | Semantic Scholar [semanticscholar.org]
- 3. Radiosynthesis of optically pure 4-[18F]fluoro-L-glutamate: Metabolic imaging agents for tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. Automated synthesis of [(18)F](2S,4R)-4-fluoroglutamine on a GE TRACERlab™ FX-N Pro module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compact and cGMP-compliant automated synthesis of [18F]FSPG on the Trasis AllinOne™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated synthesis of N-(2-[18 F]Fluoropropionyl)-l-glutamic acid as an amino acid tracer for tumor imaging on a modified [18 F]FDG synthesis module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simple and rapid radiosynthesis of N-18F-labeled glutamic acid as a hepatocellular carcinoma PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 4-Fluoroglutamic Acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine is a crucial nutrient for the proliferation of many cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production through a process known as glutaminolysis. Targeting glutamine metabolism is therefore a promising strategy in oncology. 4-Fluoroglutamic acid is a structural analog of glutamic acid that has the potential to interfere with glutamine and glutamate-dependent metabolic pathways in cancer cells. Studies have primarily focused on radiolabeled this compound ([¹⁸F]4-FG) and its precursor, 4-fluoroglutamine ([¹⁸F]4-FGln), for Positron Emission Tomography (PET) imaging of tumors.[1][2] These imaging studies have demonstrated uptake of these analogs in various cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), 9L (gliosarcoma), and SF188Bcl-xL (glioblastoma).[1][2] Mechanistically, 4-fluoroglutamine is transported into cells and converted to this compound by glutaminase.[2] The diastereoisomers of this compound have been shown to be potent inhibitors of glutamine synthetase and can act as substrates for glutamate dehydrogenase, indicating their potential to disrupt key metabolic enzymes.[1]
These application notes provide a comprehensive set of protocols to study the cytotoxic and signaling effects of non-radiolabeled this compound on cancer cells in vitro. The provided methodologies will enable researchers to assess cell viability, induction of apoptosis, and modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cancer cell growth and metabolism.[3]
Data Presentation
While direct cytotoxicity data such as IC50 values for this compound are not widely available in published literature, the following table summarizes the known biochemical interactions of its diastereoisomers with key metabolic enzymes.[1] Researchers can use the protocols in this document to generate quantitative data on the cytotoxic effects of this compound and populate a table with the suggested format below.
Table 1: Biochemical Activity of this compound Diastereoisomers
| Enzyme | Substrate/Inhibitor | Diastereoisomer | Observed Effect | Reference |
| Glutamine Synthetase | Inhibitor | (2S,4R)-4-FGlu & (2S,4S)-4-FGlu | Strong inhibitors | [1] |
| Glutamate Dehydrogenase | Substrate | (2S,4R)-4-FGlu & (2S,4S)-4-FGlu | Moderate-to-good substrates | [1] |
| Alanine Aminotransferase | Substrate | (2S,4R)-4-FGlu & (2S,4S)-4-FGlu | Moderate-to-good substrates | [1] |
| Aspartate Aminotransferase | Substrate | (2S,4R)-4-FGlu & (2S,4S)-4-FGlu | Moderate-to-good substrates | [1] |
Table 2: Template for Experimental Cytotoxicity Data of this compound
| Cell Line | Compound | Exposure Time (hours) | IC50 (µM) | Maximum Inhibition (%) |
| e.g., A549 | This compound | 24 | Data to be determined | Data to be determined |
| e.g., A549 | This compound | 48 | Data to be determined | Data to be determined |
| e.g., A549 | This compound | 72 | Data to be determined | Data to be determined |
| e.g., HT29 | This compound | 24 | Data to be determined | Data to be determined |
| e.g., HT29 | This compound | 48 | Data to be determined | Data to be determined |
| e.g., HT29 | This compound | 72 | Data to be determined | Data to be determined |
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Glutamine metabolism and its regulation by the PI3K/Akt/mTOR pathway.
Experimental Protocols
General Cell Culture
This protocol outlines the basic steps for maintaining and preparing cancer cell lines for experiments.
Materials:
-
Selected cancer cell line (e.g., A549, HT29)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks or plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C, 5% CO₂ incubator.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Seed cells into new flasks or plates at the desired density for experiments (e.g., for a 96-well plate, seed at 5,000-10,000 cells per well).
-
Allow cells to adhere and grow for 24 hours before treatment.
Cell Viability/Cytotoxicity (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells if a solvent other than medium is used.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection (DNA Fragmentation Assay)
This assay detects the characteristic DNA laddering pattern associated with apoptosis.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5%) with Ethidium Bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Treat cells in 6-well plates with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1.5 hours.
-
Perform a phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with two volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in TE buffer.
-
Run the DNA samples on a 1.5% agarose gel.
-
Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Signaling Pathway Analysis (Western Blot)
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated proteins to their total protein levels, and total proteins to a loading control like β-actin.
Conclusion
The provided protocols offer a robust framework for investigating the in vitro effects of this compound on cancer cells. By systematically assessing cell viability, apoptosis, and key signaling pathways, researchers can elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent. The limited availability of public data on the direct cytotoxic effects of this compound underscores the importance of conducting the described experiments to generate novel and valuable insights into its anti-cancer properties.
References
- 1. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols for Enzyme Inhibition Assays Using 4-Fluoroglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoroglutamic acid is a fluorinated analog of the endogenous amino acid L-glutamic acid. The introduction of a fluorine atom can significantly alter the molecule's biological properties, making it a valuable tool for studying glutamate-metabolizing enzymes and a potential lead compound in drug discovery. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using this compound, with a focus on two key enzymes in glutamate metabolism: Glutamate Decarboxylase (GAD) and Glutamate Carboxypeptidase II (GCPII).
Target Enzymes
Glutamate Decarboxylase (GAD)
Glutamate decarboxylase is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.[1][2][3] Inhibition of GAD can have significant effects on neuronal signaling and is a target of interest for neurological disorders.
Glutamate Carboxypeptidase II (GCPII)
Glutamate Carboxypeptidase II, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a membrane-bound enzyme that cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[4][5] By modulating glutamate levels in the synapse, GCPII is a therapeutic target for conditions associated with glutamate excitotoxicity, such as stroke and neuropathic pain.
Quantitative Inhibition Data
The inhibitory potential of this compound against GAD has been characterized. All stereoisomers of this compound have been shown to be competitive inhibitors of rat brain glutamate decarboxylase.[2][3]
Table 1: Inhibition of Rat Brain Glutamate Decarboxylase (GAD) by Stereoisomers of this compound [2][3]
| Inhibitor Stereoisomer | Inhibition Type | Ki (M) |
| D-erythro-4-F-Glu | Competitive | 2 x 10-3 |
| L-threo-4-F-Glu | Competitive | 8 x 10-3 |
| D-threo-4-F-Glu | Competitive | 1.1 x 10-2 |
| L-erythro-4-F-Glu | Competitive | 1.1 x 10-2 |
Note: The inhibition by all stereoisomers was found to be reversible.[2][3]
Signaling Pathways and Experimental Workflow
Glutamate Decarboxylase (GAD) Signaling Pathway
References
- 1. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]
- 5. Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Fluoroglutamic Acid for In Vivo Tumor Imaging with PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered cellular metabolism is a hallmark of cancer.[1] Many tumor cells exhibit an increased uptake and utilization of amino acids, not only as building blocks for proteins but also as alternative energy sources and precursors for anabolic processes.[2][3] Glutamine, in particular, plays a crucial role in the adapted metabolism of tumors through a process known as glutaminolysis.[1][2] This metabolic dependency presents a valuable target for cancer diagnosis and monitoring.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. While [18F]FDG, a glucose analog, is the most widely used PET tracer in oncology, it has limitations, particularly in distinguishing cancerous lesions from inflammation and in imaging tumors with low glucose avidity.[4] This has spurred the development of novel PET tracers targeting other aspects of tumor metabolism, such as amino acid transport and utilization.
This document provides detailed application notes and protocols for the use of 18F-labeled glutamic acid and its analogue, glutamine, specifically focusing on (2S,4R)-4-[18F]fluoroglutamine ([18F]4-FGln) and (S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG), for in vivo tumor imaging. These tracers offer a promising approach to visualize and quantify the increased glutamine metabolism in tumors, providing valuable insights for cancer research and drug development.
Principle of the Method
The use of 18F-labeled glutamic acid and glutamine analogues for PET imaging is based on the increased expression and activity of amino acid transporters in cancer cells, such as the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5) and the cystine/glutamate antiporter (system xc-/SLC7A11).[4][5][6]
-
[18F]4-Fluoroglutamine ([18F]4-FGln) , an analogue of glutamine, is primarily transported into cancer cells by ASCT2.[5][7] Once inside the cell, it can be metabolized and trapped, allowing for PET imaging of glutamine uptake.[1] Studies have shown a correlation between [18F]4-FGln uptake and ASCT2 expression levels.[4][8]
-
(S)-4-(3-[18F]Fluoropropyl)-L-Glutamate ([18F]FSPG) is a glutamate analogue that is a specific substrate for the system xc- transporter.[6][9] This transporter is involved in maintaining the intracellular redox balance by importing cystine in exchange for glutamate.[6] Increased activity of system xc- is observed in many cancers to combat oxidative stress.[6]
The accumulation of these radiotracers in tumor tissue relative to surrounding healthy tissue provides the contrast for PET imaging, enabling tumor detection, characterization, and the potential to monitor response to therapies targeting amino acid metabolism.
Data Presentation
Radiosynthesis of 18F-Labeled Glutamic Acid Analogues
| Radiotracer | Precursor | Method | Radiochemical Yield (uncorrected) | Radiochemical Purity | Synthesis Time | Reference |
| 4-[18F]fluoro-l-glutamic acid (BAY 85-8050) | NiII complex of a Schiff base of (S)-BPB with (2S,4R)-4-bromoglutamic acid | Nucleophilic 18F-Br exchange | Not specified | >95% | Not specified | [2] |
| --INVALID-LINK---4-fluoroglutamine ([18F]FGln) | Tosylate precursor | Automated synthesis on GE FX-N Pro | 21 ± 3% | >98% | 80 ± 3 min | [10] |
| (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | Protected naphthylsulfonyloxy-propyl-L-glutamate derivative | Automated synthesis on Synthra RNPlus | 26.25% (from 16 GBq of [18F]fluoride) | >95% | 50 min | [11] |
Preclinical Tumor Uptake and Biodistribution of [18F]4-FGln
| Animal Model | Tumor Type | Tracer Uptake in Tumor (%ID/g or %ID/cc) | Tumor-to-Background Ratio (TBR) | Key Biodistribution Findings | Reference |
| Fischer 344 rats | 9L glioblastoma xenograft | 1.03 %ID/g at 30 min | Tumor-to-muscle: 2.78 at 30 min | High uptake in pancreas (19.7 %ID/g at 30 min in mice).[1] | [1] |
| Genetically engineered mice (EgfrL858R+T790M) | Spontaneous NSCLC | 8.64 ± 0.88 %ID/cc | Tumor-to-lung: ~2.8 | Modest accumulation in normal lung (3.05 %ID/cc) and heart (4.32 %ID/cc).[4] | [4] |
| BDIX rats | Orthotopic BT4C glioma | Not specified | Tumor-to-healthy brain: 1.99 ± 0.19 | [18F]FGln showed higher TBR than [18F]FDG (1.41) and [11C]Met (1.08).[12][13][14] | [12][13][14] |
| BALB/c nude mice | Orthotopic patient-derived glioma (BT3) | Not specified | Tumor-to-healthy brain: 3.6 and 4.8 | High uptake in pancreas, small intestine, and bone.[15] | [15] |
| NOD.SCID mice | JJN3 multiple myeloma xenograft | Not specified | Tumor-to-muscle (pre-treatment): 1.86 ± 0.48 | Bortezomib treatment significantly reduced tracer uptake.[16] | [16] |
Preclinical Tumor Uptake of [18F]FSPG
| Animal Model | Tumor Type | Tracer Uptake in Tumor | Tumor-to-Background Ratio (TBR) | Comparison with other tracers | Reference |
| Fischer rats | Orthotopic GS9L glioblastoma | Comparable to [18F]FDG | Tumor-to-brain: 32.7 | [18F]FDG TBR: 1.7, [18F]FET TBR: 2.8.[6][9] | [6][9] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of 18F-4-fluoroglutamine ([18F]FGln)
This protocol is adapted from the automated synthesis on a GE FX-N Pro synthesizer.[10]
Materials:
-
[18F]Fluoride
-
Tosylate precursor (2)
-
Acetonitrile (anhydrous)
-
Water for injection
-
GE FX-N Pro synthesizer module
-
HPLC for purification
-
Sterile filters
Procedure:
-
Trap cyclotron-produced [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into the reactor of the synthesis module.
-
Perform azeotropic drying of the [18F]fluoride using acetonitrile under a nitrogen stream and vacuum at elevated temperatures (e.g., 75°C, 55°C, 95°C).[10]
-
Add the tosylate precursor dissolved in acetonitrile to the dried [18F]fluoride.
-
Heat the reaction mixture (e.g., at 70°C for 15 minutes) to facilitate the nucleophilic substitution.[10]
-
After cooling, dilute the reaction mixture with water.
-
Transfer the crude product for HPLC purification.
-
Perform acidic hydrolysis to remove protecting groups.
-
Formulate the final product in a suitable buffer for injection after sterile filtration.
-
Conduct quality control tests for radiochemical purity, chemical purity, and stereochemical purity.
Protocol 2: In Vitro Cell Uptake Assay
This protocol provides a general framework for assessing the uptake of 18F-labeled glutamic acid analogues in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., 9L, SF188, lung cancer cell lines)
-
Cell culture medium and supplements
-
[18F]4-FGln or other 18F-labeled tracer
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., NaOH)
-
Gamma counter
-
Protein assay kit
Procedure:
-
Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Add pre-warmed medium containing the 18F-labeled tracer to each well.
-
Incubate the cells for various time points (e.g., 5, 30, 60, 120 minutes) at 37°C.
-
To terminate the uptake, remove the radioactive medium and quickly wash the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in the lysate using a standard protein assay.
-
Express the cell uptake as a percentage of the injected dose per microgram of protein (%ID/µg protein).
-
For inhibition studies, pre-incubate the cells with a potential inhibitor (e.g., unlabeled glutamine) before adding the radiotracer.[17]
Protocol 3: In Vivo Small Animal PET Imaging
This protocol outlines the general procedure for performing PET imaging in tumor-bearing mice or rats.
Materials:
-
Tumor-bearing animal models (e.g., xenografts, genetically engineered models)
-
[18F]4-FGln or other 18F-labeled tracer
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad to maintain body temperature
-
Tail vein catheter
Procedure:
-
Fast the animals if required by the specific study protocol (note: fasting may not be necessary for [18F]FGln).[18] For [18F]FDG studies, overnight fasting is recommended.[19]
-
Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).[1]
-
Place the animal on the scanner bed and maintain its body temperature with a heating pad.
-
Administer the 18F-labeled tracer via tail vein injection. The injected dose can range from 7.4-15 MBq for mice and 19-37 MBq for rats.[1][15]
-
Acquire a dynamic PET scan, typically for 60 minutes, starting at the time of injection.[1][15] The framing can be divided into shorter frames initially and longer frames later (e.g., 6 x 10s, 4 x 60s, 5 x 300s, 3 x 600s).[15]
-
Perform a CT scan for attenuation correction and anatomical co-registration.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM2D).[15]
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and other relevant organs to generate time-activity curves (TACs).
-
Calculate tracer uptake values, such as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
For ex vivo biodistribution, euthanize the animals at specific time points post-injection, dissect tissues of interest, weigh them, and measure their radioactivity using a gamma counter.[17]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Figure 1: Simplified Metabolic Pathway of Glutamine in Cancer Cells.
Caption: Figure 2: General Experimental Workflow for Preclinical PET Imaging.
Caption: Figure 3: Rationale for using [18F]4-FGln PET in Oncology.
References
- 1. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPC - Amino acid transporters [turkupetcentre.net]
- 6. Pilot Preclinical and Clinical Evaluation of (4S)-4-(3-[18F]Fluoropropyl)-L-Glutamate (18F-FSPG) for PET/CT Imaging of Intracranial Malignancies | PLOS One [journals.plos.org]
- 7. Metabolic Imaging of Glutamine in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas [frontiersin.org]
- 13. Comparison of: (2S,4R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro-D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of: (2 S,4 R)-4-[18F]Fluoroglutamine, [11C]Methionine, and 2-Deoxy-2-[18F]Fluoro- D-Glucose and Two Small-Animal PET/CT Systems Imaging Rat Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 17. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. TPC - Fluoroglutamine [turkupetcentre.net]
- 19. 18F-AFETP, 18F-FET, and 18F-FDG Imaging of Mouse DBT Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Fluoroglutamic Acid in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Fluoroglutamic acid and its derivatives, particularly 4-fluoroglutamine, have emerged as powerful tools for investigating the intricacies of glutamine metabolism. The strategic substitution of a hydrogen atom with fluorine at the C4 position of glutamic acid creates a molecule that can act as both a tracer and a modulator of key metabolic pathways. This unique characteristic makes it invaluable for studies in oncology, immunology, and neuroscience, where glutamine metabolism is often dysregulated.
The primary application of these fluorinated analogs lies in the study of glutaminolysis, a metabolic pathway hijacked by many cancer cells to support their rapid proliferation and survival. By using 18F-labeled 4-fluoroglutamine ([18F]FGln), researchers can non-invasively visualize and quantify glutamine uptake and flux in tumors using Positron Emission Tomography (PET). This provides a real-time window into tumor metabolism, offering potential for early cancer detection, patient stratification, and monitoring the response to therapies targeting glutamine pathways.[1][2][3] The (2S,4R) stereoisomer of [18F]FGln has shown particular promise due to its high uptake and retention in tumor cells.[1][4]
Beyond its role as an imaging agent, this compound serves as a selective inhibitor of key enzymes in glutamate metabolism. For instance, it has been shown to be a potent inhibitor of glutamine synthetase, an enzyme crucial for ammonia detoxification and the synthesis of glutamine.[5] This inhibitory action allows researchers to perturb the glutamine-glutamate cycle and study the downstream metabolic consequences, providing insights into metabolic reprogramming in various disease states. Similarly, fluorinated analogs of glutamic acid have been used to probe the active sites and mechanisms of other enzymes such as glutamate decarboxylase.[6]
The non-radioactive form of this compound can be utilized in cell culture experiments to study metabolic flux. By introducing this analog, researchers can track its incorporation into downstream metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for a detailed mapping of metabolic pathways and the identification of metabolic bottlenecks or shunts that may be characteristic of a particular disease or in response to a drug.
In drug development, this compound and its derivatives are instrumental in assessing the efficacy of novel therapeutics targeting glutamine metabolism. For example, they can be used to measure the pharmacodynamic effects of glutaminase inhibitors, which are a promising class of anti-cancer drugs.[7][8] By monitoring changes in the uptake and metabolism of [18F]FGln, researchers can determine if a drug is effectively engaging its target and altering tumor metabolism.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound and its derivatives.
Table 1: In Vitro Cell Uptake of 18F-Labeled Glutamine and Glutamate Analogs
| Cell Line | Tracer | Time Point (min) | Uptake (% dose/100 µg protein) | Reference |
| 9L (Glioma) | --INVALID-LINK---4-FGln | 60 | 22 | [4] |
| 9L (Glioma) | --INVALID-LINK---4-FGln | 30 | 21 | [4] |
| SF188 (Glioma) | --INVALID-LINK---4-FGln | 60 | ~15 | [9] |
| SF188 (Glioma) | --INVALID-LINK---4-FGlu | 120 | Linearly increasing, but lower than FGln | [9] |
| PC-3 (Prostate Cancer) | --INVALID-LINK---4-FGlu | 120 | Linearly increasing, but lower than FGln | [9] |
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitor | Inhibition Type | Ki / IC50 | Reference |
| Glutamate Decarboxylase | α-(Fluoromethyl)glutamic acid | Irreversible | KI = 1.4 µM | [6] |
| Glutamine Synthetase | DL-threo-4-Fluoroglutamate | Effective, concentration-dependent | Not specified |
Experimental Protocols
Protocol 1: In Vitro Cell Uptake Assay with [18F]-(2S,4R)-4-Fluoroglutamine
This protocol outlines the procedure for measuring the uptake of radiolabeled 4-fluoroglutamine in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., 9L, SF188, HCC1806)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
[18F]-(2S,4R)-4-Fluoroglutamine ([18F]4F-Gln)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Gamma counter or liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 25,000-30,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Inhibitor Pre-incubation (Optional): To study the effect of inhibitors, replace the culture medium with fresh medium containing the desired concentration of the inhibitor (e.g., CB839 for glutaminase inhibition) and incubate for the desired time (e.g., 4 hours).[7]
-
Tracer Incubation: Remove the medium and wash the cells once with PBS. Add PBS containing a known activity of [18F]4F-Gln to each well.
-
Uptake: Incubate the plate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[9]
-
Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10-15 minutes to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials. Measure the radioactivity in a gamma counter.
-
Protein Normalization: In parallel wells, determine the protein concentration using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein per well.
-
Data Analysis: Express the results as the percentage of the initial dose taken up per 100 µg of protein.
Protocol 2: HPLC-Based Analysis of [18F]4F-Gln Metabolites
This protocol describes the separation and quantification of [18F]4F-Gln and its primary metabolite, [18F]4F-Glutamate, from biological samples.[7]
Materials:
-
Tumor tissue or cell pellets
-
Ice-cold PBS
-
Acetonitrile (ACN)
-
Centrifuge
-
HPLC system with a radiodetector
-
Appropriate HPLC column (e.g., chiral column for stereoisomer separation)[3]
Procedure:
-
Sample Homogenization: Homogenize the tumor tissue or cell pellet in ice-cold PBS.[7]
-
Protein Precipitation: Add an equal volume of ice-cold denaturing solution (e.g., 3:1 acetonitrile:water) to the homogenate to precipitate proteins.[7]
-
Centrifugation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 3000 x g) for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the radiolabeled metabolites.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Use a suitable mobile phase and gradient to separate [18F]4F-Gln and [18F]4F-Glutamate.
-
Detection and Quantification: Monitor the eluate with a radiodetector to identify and quantify the radioactive peaks corresponding to the parent tracer and its metabolite.
Visualizations
Caption: Metabolic fate of 4-Fluoroglutamine in glutaminolysis.
Caption: General experimental workflow for metabolic studies.
References
- 1. Metabolic Imaging of Glutamine in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Irreversible inhibition of glutamate decarboxylase by alpha-(fluoromethyl)glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F](2 S,4 R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple-Negative Breast Cancer in Response to Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of optically pure 4-[18F]fluoro-L-glutamate: Metabolic imaging agents for tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note: Chiral HPLC Separation of 4-Fluoroglutamic Acid Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoroglutamic acid is a fluorinated analog of the excitatory neurotransmitter glutamic acid. Its stereoisomers exhibit distinct biological activities, making their separation and quantification crucial in neuroscience research and drug development. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the stereoisomers of this compound and its derivatives, enabling accurate determination of enantiomeric purity.
Experimental Protocols
A direct method for the simultaneous determination of the four stereoisomers of a this compound derivative, 4-(3-fluoropropyl)-glutamic acid (FSPG), has been developed without the need for derivatization[1][2][3]. This approach utilizes a ligand-exchange based chiral stationary phase.
Method 1: Direct Chiral HPLC Separation of 4-(3-fluoropropyl)-glutamic acid Stereoisomers
This method is adapted from the analysis of FSPG, a closely related analogue of this compound, and is expected to be highly applicable.
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, and a UV detector.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Chirex 3126 column (3 cm)[1][2][3].
-
Mobile Phase: Acetonitrile (MeCN) and aqueous copper sulfate (CuSO₄) solution[1][2][3]. The exact concentration of CuSO₄ and the gradient or isocratic composition of MeCN/CuSO₄(aq) should be optimized for baseline separation.
-
Flow Rate: A typical starting flow rate for a 3 cm column would be in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection at 220 nm is suitable for monitoring the intermediates and the final products[1][2].
-
Column Temperature: Ambient, or controlled at a specific temperature (e.g., 25 °C) for improved reproducibility.
-
Injection Volume: 5-20 µL, depending on the sample concentration.
-
-
Sample Preparation:
-
Dissolve the this compound stereoisomer mixture in the mobile phase or a compatible solvent (e.g., water or a water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
Expected Elution Order: For the analogous FSPG, the observed elution order was (2R,4S), (2S,4S), (2R,4R), and (2S,4R)[1][2][3]. A similar relative elution order may be expected for this compound stereoisomers. The complete separation of all four stereoisomers was achieved in under 25 minutes[1][2][3].
Method 2: Chiral HPLC of Intermediates using a Polysaccharide-Based CSP
For determining the enantiomeric excess of synthetic intermediates, a polysaccharide-based chiral stationary phase can be employed[1][2].
-
Chromatographic Conditions:
Alternative Approaches and Considerations
For other fluorinated amino acids or if the primary method requires further optimization, the following approaches can be considered:
-
Macrocyclic Glycopeptide-Based CSPs: Columns such as CHIROBIOTIC T and CHIROBIOTIC R are effective for separating a wide range of N-blocked amino acids[4][5]. These columns can be operated in reversed-phase, polar organic, or normal-phase modes, offering significant flexibility in method development[4][6]. For underivatized amino acids, CHIROBIOTIC T has shown particular success.
-
Derivatization: If direct separation is challenging, derivatization with a chiral agent like Marfey's reagent (FDAA) can be used to form diastereomers that are separable on a standard achiral reversed-phase column (e.g., C18)[7]. This is a robust but indirect method that adds an extra step to the sample preparation.
-
Crown Ether-Based CSPs: These are particularly useful for the enantioseparation of primary amine compounds, such as amino acids[8][9].
Data Presentation
The following table summarizes the key chromatographic parameters for the direct separation of 4-(3-fluoropropyl)-glutamic acid stereoisomers, which serves as a strong starting point for the this compound stereoisomers.
| Parameter | Condition | Reference(s) |
| Column | Chirex 3126 (3 cm) | [1][2][3] |
| Mobile Phase | Acetonitrile / Aqueous CuSO₄ | [1][2][3] |
| Detection Wavelength | 220 nm | [1][2] |
| Analysis Time | < 25 minutes | [1][2][3] |
| Derivatization | Not required | [1][2][3] |
| Elution Order (FSPG) | (2R,4S), (2S,4S), (2R,4R), (2S,4R) | [1][2][3] |
Visualizations
Experimental Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of this compound stereoisomers.
References
- 1. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 2. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. nbinno.com [nbinno.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Notes and Protocols: Utilizing 4-Fluoroglutamic Acid for the Study of Glutamate Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate transporters are critical regulators of excitatory neurotransmission and cellular homeostasis. They maintain a low extracellular concentration of glutamate, preventing excitotoxicity and ensuring high-fidelity synaptic communication. This family of transporters includes the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs 1-5), which are part of the SLC1A family, and the sodium-independent cystine/glutamate antiporter (system xc-), a member of the SLC7A family. Understanding the function and pharmacology of these transporters is crucial for developing therapies for a range of neurological disorders and for understanding the metabolic adaptations of cancer cells.
4-Fluoroglutamic acid (4-F-Glu) is a fluorinated analog of glutamate. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, without drastically changing its size. These alterations can lead to unique interactions with enzymes and transporters, making 4-F-Glu a potentially valuable tool for probing the structure and function of glutamate transporters. While radiolabeled derivatives of 4-F-Glu, such as (4S)-4-(3-[18F]fluoropropyl)-L-glutamate ([18F]FSPG), have been successfully employed in positron emission tomography (PET) to image system xc- activity in tumors, the specific interactions of non-radiolabeled 4-F-Glu with the various glutamate transporter subtypes are not well-documented in publicly available literature.
These application notes provide a comprehensive guide for researchers to characterize the interaction of this compound with different glutamate transporters. The following sections include detailed protocols for determining key quantitative parameters such as IC50, transportability, and kinetic constants, enabling researchers to establish 4-F-Glu as a tool for their specific research needs.
Data Presentation
Currently, there is a notable lack of published quantitative data on the direct interaction of non-radiolabeled this compound with specific glutamate transporter subtypes (EAATs and system xc-). However, the stereochemistry of 4-F-Glu has been shown to be critical for its interaction with enzymes, as demonstrated by its competitive inhibition of glutamate decarboxylase (GAD). The Ki values for the different stereoisomers of 4-F-Glu against rat brain GAD are presented below. This data underscores the importance of evaluating stereochemically pure isomers of 4-F-Glu in transporter studies.
Table 1: Inhibition of Rat Brain Glutamate Decarboxylase (GAD) by Stereoisomers of this compound [1]
| Stereoisomer of 4-F-Glu | Inhibition Type | Ki (mM) |
| D-erythro | Competitive | 2 |
| L-threo | Competitive | >10 |
| D-threo | Competitive | 11 |
| L-erythro | Competitive | 11 |
Data extracted from Drsata et al., J Enzyme Inhib, 2000.[1]
The protocols provided in the following sections are designed to enable researchers to generate analogous quantitative data for each of the glutamate transporter subtypes, thereby determining the potency and mechanism of action of 4-F-Glu.
Signaling Pathways and Experimental Workflows
To effectively study glutamate transporters, it is essential to understand their role in cellular processes and the experimental logic used to characterize their pharmacology.
Caption: The Glutamate-Glutamine Cycle and Transporter Localization.
Caption: Experimental workflow for characterizing 4-F-Glu.
Experimental Protocols
The following protocols are adapted from established methodologies for studying glutamate transporter pharmacology. They are designed to be performed using cell lines (e.g., HEK293, COS-7, or HeLa) stably or transiently expressing a single human glutamate transporter subtype, or in primary cell cultures or synaptosomes that endogenously express these transporters.
Protocol 1: Competitive Radioligand Uptake Assay for IC50 Determination
This assay determines the concentration of 4-F-Glu required to inhibit 50% of the specific uptake of a radiolabeled substrate, such as [3H]-L-glutamate.
Materials:
-
Cells expressing the glutamate transporter subtype of interest (e.g., HEK-hEAAT1)
-
Poly-D-Lysine coated 96-well microplates
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4 with NaOH.
-
[3H]-L-glutamate (specific activity ~40-60 Ci/mmol)
-
This compound (as a racemic mixture or individual stereoisomers)
-
Known potent glutamate transporter inhibitor (e.g., DL-TBOA for EAATs, Sulfasalazine for system xc-)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed cells onto a 96-well plate at a density that results in a confluent monolayer on the day of the experiment. Allow cells to adhere for 24-48 hours.
-
Preparation of Solutions:
-
Prepare a stock solution of 4-F-Glu (e.g., 100 mM in KRH buffer or water, adjust pH if necessary).
-
Perform serial dilutions of 4-F-Glu in KRH buffer to achieve final assay concentrations ranging from 1 nM to 10 mM.
-
Prepare a working solution of [3H]-L-glutamate in KRH buffer. The final concentration should be close to the Km of the transporter for glutamate (typically 10-50 µM for EAATs).
-
Prepare a high-concentration solution of a known inhibitor (e.g., 1 mM DL-TBOA) to determine non-specific uptake.
-
-
Assay Performance:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed (37°C) KRH buffer.
-
Add 50 µL of KRH buffer containing the various concentrations of 4-F-Glu to the appropriate wells. For total uptake, add 50 µL of KRH buffer only. For non-specific uptake, add 50 µL of the known inhibitor solution.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of the [3H]-L-glutamate working solution to all wells (final volume 100 µL).
-
Incubate for a fixed time within the linear range of uptake (typically 5-15 minutes) at 37°C.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.
-
Incubate for 30 minutes at room temperature on a shaker.
-
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (CPM) - Non-specific Uptake (CPM).
-
Normalize the data by expressing the uptake in the presence of 4-F-Glu as a percentage of the specific uptake in the control (no inhibitor) wells.
-
Plot the percentage of specific uptake against the logarithm of the 4-F-Glu concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Protocol 2: Characterization of 4-F-Glu as a Substrate vs. Inhibitor
This protocol uses two complementary approaches to determine if 4-F-Glu is transported by the transporter or simply blocks it.
A. Electrophysiology Approach (for EAATs)
EAATs function as both transporters and chloride channels. Substrates induce a transport-associated current, whereas non-transportable inhibitors block this current without inducing one themselves.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line suitable for patch-clamping
-
cRNA for the desired transporter subtype
-
Two-electrode voltage-clamp or whole-cell patch-clamp setup
-
Recording solutions (e.g., ND96 for oocytes, specific external/internal solutions for patch-clamp)
Procedure:
-
Expression: Inject Xenopus oocytes with the transporter cRNA and incubate for 2-5 days. For mammalian cells, use a transiently or stably transfected line.
-
Recording:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the standard external recording solution.
-
Apply a saturating concentration of L-glutamate (e.g., 1 mM) to elicit a robust inward current. This is the substrate-induced current.
-
After washout, apply a known non-transportable inhibitor (e.g., 100 µM DL-TBOA). This should not elicit an inward current but will block the current induced by a subsequent co-application with glutamate.
-
After washout, apply 4-F-Glu at a concentration that showed significant inhibition in Protocol 1 (e.g., 10x IC50).
-
-
Interpretation:
-
If 4-F-Glu is a substrate: It will induce an inward current, similar to L-glutamate. The magnitude of the current relative to glutamate can provide an indication of its transport efficacy.
-
If 4-F-Glu is a non-transportable inhibitor: It will not induce a significant inward current. Its inhibitory action can be confirmed by co-applying it with L-glutamate and observing a reduction in the glutamate-induced current.
-
B. Radiolabeled Efflux Assay
This assay determines if an external compound can stimulate the release of a pre-loaded radiolabeled substrate from the inside of the cell, which is a hallmark of a transportable substrate that can drive heteroexchange.
Materials:
-
Same as Protocol 1, but with [3H]-L-glutamate for pre-loading.
Procedure:
-
Pre-loading: Incubate the cells expressing the transporter with a high concentration of [3H]-L-glutamate (e.g., 100 µM) for 30-60 minutes at 37°C to allow it to accumulate inside the cells.
-
Washing: Rapidly wash the cells 4-5 times with ice-cold KRH buffer to remove all extracellular radioactivity.
-
Initiating Efflux: Add pre-warmed KRH buffer containing either:
-
No compound (measures basal efflux).
-
A high concentration of unlabeled L-glutamate (positive control for exchange).
-
A high concentration of 4-F-Glu.
-
A known non-transportable inhibitor (e.g., DL-TBOA, negative control).
-
-
Sampling: At various time points (e.g., 1, 2, 5, 10 minutes), collect a sample of the extracellular buffer.
-
Quantification: Measure the radioactivity in the collected samples using a scintillation counter. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Data Analysis: Calculate the fractional efflux at each time point (CPM in the buffer / total initial CPM).
-
Interpretation:
-
If 4-F-Glu is a substrate: It will stimulate the efflux of [3H]-L-glutamate significantly above the basal level, similar to unlabeled L-glutamate.
-
If 4-F-Glu is a non-transportable inhibitor: It will not stimulate efflux above the basal level.
-
Protocol 3: Kinetic Analysis
A. If 4-F-Glu is a Substrate: Determining Km and Vmax
This protocol measures the initial rate of uptake of radiolabeled 4-F-Glu (if available) or uses a competition assay with [3H]-glutamate to determine the kinetic parameters. The direct uptake method is preferred.
Procedure:
-
Follow the procedure for the uptake assay in Protocol 1.
-
Instead of a competitor, use increasing concentrations of radiolabeled 4-F-Glu.
-
Ensure the incubation time is short and within the initial linear phase of transport.
-
Plot the uptake velocity (e.g., in pmol/min/mg protein) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum velocity).
B. If 4-F-Glu is an Inhibitor: Determining Ki and Mechanism of Inhibition
This protocol determines the inhibition constant (Ki) and distinguishes between competitive, non-competitive, and mixed inhibition.
Procedure:
-
Perform the [3H]-L-glutamate uptake assay as in Protocol 1.
-
Use a matrix of experimental conditions with several fixed concentrations of 4-F-Glu (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is estimated from the IC50) and a range of varying concentrations of [3H]-L-glutamate.
-
Measure the initial uptake velocity for each condition.
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by direct non-linear regression fitting to the appropriate inhibition models.
-
Interpretation:
-
Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases. The lines will intersect at the x-axis.
-
Mixed Inhibition: Both Vmax and Km are altered. The lines will intersect at a point other than the axes.
-
By systematically applying these protocols, researchers can fully characterize the pharmacological profile of this compound and its stereoisomers at each of the glutamate transporter subtypes, thereby establishing its utility as a selective tool for neuroscience and drug discovery research.
References
Application Notes and Protocols: 4-Fluoroglutamic Acid as a Tool in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-fluoroglutamic acid and its derivatives as versatile tools in drug discovery and development. The unique properties conferred by the fluorine atom make this molecule a valuable probe for studying enzyme kinetics, cellular metabolism, and protein structure, as well as a building block for novel therapeutics.
Application in Enzyme Inhibition Studies
This compound serves as an inhibitor for several enzymes involved in glutamate metabolism, making it a useful tool for studying their function and for the development of targeted therapies.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of the stereoisomers of this compound against rat brain glutamate decarboxylase (GAD) has been quantified, demonstrating stereospecific interactions.
| Enzyme | Inhibitor Stereoisomer | Inhibition Type | Ki Value (M) |
| Glutamate Decarboxylase (rat brain) | D-erythro-4-fluoroglutamate | Competitive | 2 x 10⁻³[1] |
| L-threo-4-fluoroglutamate | Competitive | - | |
| D-threo-4-fluoroglutamate | Competitive | 1.1 x 10⁻²[1] | |
| L-erythro-4-fluoroglutamate | Competitive | 1.1 x 10⁻²[1] |
Note: All stereoisomers of this compound were found to be competitive inhibitors of GAD. The D-erythro isomer exhibited the highest potency.[1]
Experimental Protocol: In Vitro Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on GAD activity.
Materials:
-
Rat brain homogenate (as a source of GAD)
-
L-Glutamic acid (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Derivatizing agent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from rat brain homogenate by centrifugation.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, PLP, and the GAD enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-glutamic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) to denature the enzyme.
-
Quantification of GABA:
-
Neutralize the samples and centrifuge to remove precipitated protein.
-
Derivatize the supernatant containing the product, γ-aminobutyric acid (GABA), with a fluorescent agent like OPA.
-
Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection to quantify the amount of GABA produced.
-
-
Data Analysis:
-
Calculate the rate of GABA formation in the presence and absence of the inhibitor.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as Lineweaver-Burk or Dixon plots.[1]
-
Caption: Workflow for GAD inhibition assay.
Application in Cellular Metabolism and Imaging
Radiolabeled derivatives of this compound, particularly 18F-labeled 4-fluoroglutamine ([18F]4F-Gln), are powerful tools for positron emission tomography (PET) imaging of tumors. These tracers leverage the altered metabolism of cancer cells, which often exhibit increased glutamine uptake.
Quantitative Data on Cellular Uptake
The uptake of [18F]4F-Gln has been quantified in various cancer cell lines, demonstrating its potential as a metabolic probe.
| Cell Line | Tracer | Uptake (% of applied dose / 100 µg protein) | Time Point (min) |
| 9L (glioma) | (2S,4R)-[¹⁸F]4F-Gln | ~22 | 60[2] |
| 9L (glioma) | (2S,4S)-[¹⁸F]4F-Gln | ~21 | 30[2] |
| A549 (lung cancer) | [¹⁸F]this compound | ~12 | 30 |
| HT29 (colon cancer) | [¹⁸F]this compound | ~4 | 20 |
Experimental Protocol: Cellular Uptake Assay
This protocol outlines a method for measuring the uptake of radiolabeled this compound derivatives in adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., A549, 9L)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Radiolabeled this compound derivative (e.g., [18F]4F-Gln)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a CO₂ incubator at 37°C.
-
Preparation for Uptake:
-
Aspirate the culture medium.
-
Wash the cells twice with warm PBS.
-
Add fresh, serum-free medium to each well.
-
-
Initiation of Uptake: Add the radiolabeled this compound derivative to each well to a final desired concentration.
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Termination of Uptake:
-
Aspirate the medium containing the radiotracer.
-
Quickly wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Quantification of Radioactivity:
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: Express the uptake as a percentage of the applied dose per microgram of protein.
Caption: Workflow for cellular uptake assay.
Application in Probing Protein-Ligand Interactions and Protein Stability
While specific data for this compound is limited, fluorinated amino acids are widely used as probes in ¹⁹F NMR spectroscopy to study protein-ligand interactions and conformational changes. The fluorine nucleus provides a sensitive and background-free signal.
Conceptual Workflow: ¹⁹F NMR for Protein-Ligand Interaction
Incorporating this compound into a protein of interest would allow for the monitoring of changes in the local environment of the fluorine atom upon ligand binding.
Caption: Workflow for ¹⁹F NMR protein-ligand studies.
Application in Peptide Synthesis
This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. This allows for the creation of novel peptides with modified properties.
Experimental Protocol: Incorporation of this compound into a Peptide using Fmoc-SPPS
This protocol provides a general guideline for the manual incorporation of Fmoc-protected this compound into a peptide sequence.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Fmoc-4-fluoroglutamic acid(OtBu)-OH (side chain protected)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Activator: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (or Fmoc-4-fluoroglutamic acid) (3 eq.), coupling reagent (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathways
This compound and its derivatives primarily serve as tools to probe metabolic pathways, particularly the glutaminolysis pathway, which is often upregulated in cancer. The mTOR signaling pathway is a key regulator of cell growth and metabolism and is sensitive to amino acid levels, including glutamine.[3] By using [¹⁸F]4F-Gln as a tracer, it is possible to non-invasively assess the activity of this pathway in vivo.
Caption: Simplified mTOR signaling pathway and the role of glutamine.
References
Application Notes and Protocols for Assessing 4-Fluoroglutamic Acid Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the uptake of 4-fluoroglutamic acid, a synthetic amino acid analog, in cancer cell lines. Understanding the uptake of this compound is crucial for its development as a potential diagnostic or therapeutic agent, particularly in the context of tumors that exhibit metabolic reprogramming towards increased glutamine dependence. The primary transporter responsible for the uptake of glutamine and its analogs in many cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[1][2] This protocol outlines both radiolabeled and mass spectrometry-based methods for quantifying this compound uptake.
Signaling Pathway for Glutamine/4-Fluoroglutamic Acid Uptake
The uptake of glutamine and its analog this compound in cancer cells is predominantly mediated by the ASCT2 transporter. This process is central to the metabolic reprogramming observed in many cancers, where glutamine serves as a key substrate for the tricarboxylic acid (TCA) cycle and biosynthesis. The following diagram illustrates the key components of this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoroglutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of 4-fluoroglutamic acid and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section details common issues, their potential causes, and recommended solutions.
Problem 1: Low Diastereoselectivity or Formation of Multiple Stereoisomers
Symptoms:
-
NMR or chiral HPLC analysis reveals the presence of more than one diastereomer.
-
Difficulty in isolating the desired stereochemically pure product.
Potential Causes:
-
Epimerization: The α-amino group adjacent to the carboxylic acid is prone to epimerization under basic conditions.[1]
-
Reaction Mechanism: SN2 fluorination reactions may not proceed with complete inversion of configuration, leading to a mixture of stereoisomers.[2] Partial retention of configuration at the C4 position can occur.[2]
-
Inadequate Chiral Control: The chosen synthetic route or chiral auxiliary may not provide sufficient stereochemical control.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Basicity Control: Carefully control the pH during the reaction and work-up. For fluorination reactions, adjusting the pH of reagents like TASF to 8-9 instead of 7-8 can improve yield but may increase epimerization.[1] Weaker bases like KHCO₃ with 18-crown-6 may offer better stereocontrol than stronger bases like K₂CO₃ with K[3].[1]
-
Temperature Control: Maintain strict temperature control, as higher temperatures can favor side reactions and epimerization.[1]
-
-
Choice of Fluorinating Agent:
-
For electrophilic fluorination, the choice of the fluorinating agent (e.g., NFSi) and reaction conditions can significantly impact diastereoselectivity.[4]
-
-
Purification:
Logical Workflow for Troubleshooting Stereoisomer Formation
Caption: Troubleshooting workflow for stereoisomer issues.
Problem 2: Formation of Byproducts (Pyroglutamates and Elimination Products)
Symptoms:
-
Presence of an unexpected peak corresponding to 4-fluoropyroglutamic acid in analytical data.[1]
-
Formation of an alkene byproduct, particularly during SN2 fluorination.[1]
Potential Causes:
-
Cyclization: The glutamic acid or glutamine backbone can readily cyclize to form pyroglutamic acid derivatives under either acidic or basic conditions.[1]
-
Elimination: SN2 reactions are in competition with E2 elimination reactions. This is more prevalent with strong bases and high temperatures.[1]
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up to minimize cyclization.[1]
-
Temperature Management: For SN2 fluorinations, maintain the lowest effective temperature to disfavor the elimination pathway.[1]
-
Protecting Group Strategy: Employ protecting groups that are stable under the reaction conditions but can be removed under mild conditions that do not induce cyclization.
Byproduct Formation Pathways
Caption: Pathways leading to common byproducts.
Problem 3: Low Reaction Yield
Symptoms:
-
The isolated yield of the desired product is consistently low.
Potential Causes:
-
Suboptimal Reaction Conditions: The base, temperature, dilution, or stoichiometry may not be optimized.[4]
-
Reagent Quality: The quality of reagents, including the fluorinating agent, can impact yield.[4]
-
Incomplete Reaction: The reaction may not be going to completion.
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
Troubleshooting Steps:
-
Systematic Optimization:
-
Screen different bases (e.g., LHMDS, KHMDS).
-
Vary the reaction temperature in a systematic manner.
-
Investigate the effect of dilution.
-
Optimize the stoichiometry of the reagents.[4]
-
-
Reagent Verification: Ensure the purity and activity of all reagents.
-
Reaction Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify potential intermediates or degradation products.
Quantitative Data on Yield Optimization
The following table summarizes the impact of optimization on the yield of a key intermediate in one synthetic route.
| Condition | Initial Yield | Optimized Yield | Reference |
| Diastereoselective Monofluorination | < 40% | ~60% | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurities are other stereoisomers of this compound and 4-fluoropyroglutamic acid, which is formed by intramolecular cyclization.[1] In syntheses involving SN2 fluorination, elimination byproducts can also be a significant impurity.[1]
Q2: How can I improve the stereoselectivity of my fluorination reaction?
A2: To improve stereoselectivity, carefully control the basicity and temperature of your reaction.[1] The choice of precursor and fluorinating agent is also critical. For instance, in electrophilic fluorination of pyroglutamic acid derivatives, the diastereoselectivity is highly dependent on the substrate.[4][6] For nucleophilic fluorination, using a bulky protecting group on the proline ring in a related synthesis was shown to minimize intramolecular side reactions that affect stereochemical outcomes.
Q3: My yield for the monofluorination of a pyroglutamic acid derivative is low. What can I do?
A3: Low yields in this specific reaction have been addressed by systematically optimizing the reaction conditions. This includes examining the choice of base, reaction temperature, dilution, and reagent stoichiometry. Through such optimization, yields have been improved to nearly 60%.[4]
Q4: What are the challenges associated with synthesizing radiolabeled ([¹⁸F]) this compound?
A4: The synthesis of [¹⁸F]-labeled this compound and its analogs faces several challenges:
-
Time Constraint: The short half-life of ¹⁸F (110 minutes) requires a rapid and efficient synthesis.[1]
-
Byproduct Formation: Elimination byproducts are a common issue in [¹⁸F] fluorination reactions.[1]
-
Purification: Purification of the final radiolabeled product can be challenging, with methods like solid-phase extraction (SPE) sometimes leading to issues with reproducibility and purity.[5] HPLC purification can offer better separation but adds complexity to the automated synthesis.[5]
-
Harsh Conditions: Deprotection steps can require harsh acidic conditions, which may lead to side reactions like epimerization.[2]
Experimental Workflow for [¹⁸F]FSPG Synthesis
Caption: General workflow for radiosynthesis.
Key Experimental Protocols
Protocol 1: Optimized Diastereoselective Monofluorination
This protocol is based on the optimized synthesis of a key monofluorinated intermediate.[4]
-
Preparation: To a solution of the pyroglutamic acid derivative (1 equivalent) in anhydrous THF at -78 °C, add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: Add a solution of N-fluorobenzenesulfonimide (NFSi) (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired monofluorinated product.
Protocol 2: General Procedure for Acidic Deprotection in Radiosynthesis
This protocol is a general representation of the deprotection step in the synthesis of [¹⁸F]-labeled amino acids.[2][5]
-
Acid Addition: To the crude reaction mixture containing the protected ¹⁸F-labeled intermediate, add a solution of strong acid (e.g., 6 M HCl or a mixture of TFA/anisole).[1][2]
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) for a short period (e.g., 5-10 minutes).[1][5]
-
Neutralization/Dilution: Cool the mixture and neutralize it with a suitable base or dilute it with a buffer for subsequent purification.
-
Purification: Immediately proceed to purification via HPLC or solid-phase extraction (SPE) to isolate the final deprotected radiotracer.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Fluoroglutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-fluoroglutamic acid. Our goal is to help you improve yields, minimize impurities, and achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Q1: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route. Here are some common causes and troubleshooting strategies:
-
Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. Ensure that your fluorinating agent is fresh and handled under anhydrous conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. Optimization of these parameters is often necessary. For instance, in nucleophilic substitution reactions, careful control of temperature and basicity is essential to avoid side reactions.[1]
-
Side Reactions: The formation of byproducts is a significant cause of low yields. Common side reactions include elimination and intramolecular cyclization to form 4-fluoropyroglutamic acid.[1]
-
Poor Precursor Quality: The purity of your starting materials and intermediates is crucial. Impurities can interfere with the reaction and lead to lower yields.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Stereoisomers and Lack of Stereocontrol
Q2: I am obtaining a mixture of diastereomers and/or enantiomers. How can I improve the stereoselectivity of my synthesis?
A2: Achieving high stereoselectivity is a common challenge due to the presence of two chiral centers in this compound.[1] Here are some strategies to improve stereocontrol:
-
Chiral Starting Materials: Utilize enantiomerically pure starting materials, such as L- or D-glutamic acid derivatives.
-
Stereoselective Fluorination Methods:
-
Nucleophilic Substitution (SN2): This reaction typically proceeds with an inversion of configuration. Ensure your reaction conditions favor the SN2 pathway. The use of a "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) has been shown to provide high yields and excellent optical purity in the fluorination of tosylates.[1]
-
Electrophilic Fluorination: The choice of a chiral auxiliary or catalyst can induce stereoselectivity.
-
-
Reaction Conditions:
-
Basicity: Epimerization at the C2 position can occur under basic conditions.[1] Using milder bases or "neutralized" reagents can mitigate this issue. For example, adjusting the pH of TASF to 7-8 can prevent epimerization at the C-2 position.[1]
-
Temperature: Lower reaction temperatures can sometimes improve stereoselectivity.
-
-
Purification: If a mixture of stereoisomers is unavoidable, purification by chiral chromatography or crystallization may be necessary.
Logical Relationship for Achieving Stereocontrol
Caption: Key strategies for achieving stereocontrol in the synthesis.
Issue 3: Formation of 4-Fluoropyroglutamic Acid
Q3: I am observing the formation of 4-fluoropyroglutamic acid as a major byproduct. How can I prevent this cyclization?
A3: The formation of 4-fluoropyroglutamic acid is a common side reaction, occurring through intramolecular cyclization under both acidic and basic conditions.[1] To minimize its formation:
-
Control pH: Avoid strongly acidic or basic conditions, especially during workup and purification.
-
Protecting Groups: Utilize appropriate protecting groups for the amine and carboxylic acid functionalities that are stable under the reaction conditions but can be removed under mild conditions.
-
Reaction Temperature: Higher temperatures can promote cyclization. Running the reaction at a lower temperature may reduce the formation of this byproduct.
Quantitative Data Summary
The following tables summarize quantitative data on the yield of this compound and its derivatives under various reaction conditions.
Table 1: Nucleophilic Fluorination of Glutamic Acid Derivatives
| Precursor | Fluorinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tosylate of 4-hydroxyglutamine derivative | "Neutralized" TASF | - | THF/CH2Cl2 | 45 | 10 | 77 | [1] |
| Tosylate of 4-hydroxyglutamine derivative | TASF (pH 8-9) | - | THF/CH2Cl2 | 45 | 10 | 50 | [1] |
| Tosylate of 4-hydroxyglutamine derivative | TASF | - | THF/CH2Cl2 | 45 | 10 | 18 | [1] |
| 4-nitrophenylsulfonate precursor | [18F]Fluoride | K2CO3/Kryptofix 2.2.2 | CH3CN | 110 | 0.17 | 19-28 (radiochemical) | [2] |
| 2-naphthylsulfonate precursor | [18F]Fluoride | K2CO3/Kryptofix 2.2.2 | CH3CN | 100 | 0.25 | 39-43 (radiochemical) | [2] |
Table 2: Electrophilic Fluorination of Pyroglutamic Acid Derivatives
| Substrate | Fluorinating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-protected pyroglutamate | N-fluorobenzenesulfonimide (NFSI) | LiHMDS | THF | -78 | Not specified | |
| N-protected pyroglutamate | Selectfluor | NaHMDS | THF | -78 | Not specified |
Experimental Protocols
Protocol 1: Nucleophilic Fluorination using "Neutralized" TASF
This protocol is adapted from the synthesis of a 4-fluoroglutamine derivative.[1]
-
Preparation of "Neutralized" TASF: To a solution of tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in THF, carefully add triethylamine trihydrofluoride (Et3N·3HF) dropwise at 0 °C until the pH of the solution is between 7 and 8.
-
Fluorination Reaction:
-
Dissolve the tosylated 4-hydroxyglutamic acid derivative in a mixture of THF and CH2Cl2.
-
Add the "neutralized" TASF solution (5-8 equivalents) to the reaction mixture.
-
Stir the reaction at 45 °C for 10-24 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final this compound.
-
Experimental Workflow for Nucleophilic Fluorination
Caption: Step-by-step workflow for nucleophilic fluorination.
Protocol 2: Electrophilic Fluorination of a Pyroglutamate Derivative
This protocol is a general representation based on common methods for electrophilic fluorination.
-
Enolate Formation:
-
Dissolve the N-protected pyroglutamate ester in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) to generate the enolate.
-
-
Fluorination:
-
To the cold enolate solution, add a solution of the electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide (NFSI) or Selectfluor) in the same solvent.
-
Stir the reaction at -78 °C for the specified time, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Hydrolysis:
-
The resulting fluorinated pyroglutamate is then hydrolyzed under acidic or basic conditions to open the lactam ring and deprotect the ester, yielding this compound.
-
This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. For more detailed information, please refer to the cited literature.
References
troubleshooting low radiochemical purity in 18F-labeled 4-fluoroglutamic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical purity during the synthesis of 18F-labeled 4-fluoroglutamic acid.
Troubleshooting Guide
This guide addresses common issues that can lead to low radiochemical purity in a question-and-answer format.
Question: What are the most common causes of low radiochemical purity in the synthesis of 18F-labeled this compound?
Answer: Low radiochemical purity in 18F-labeled this compound synthesis is often attributed to several factors throughout the radiosynthesis process. These can be broadly categorized into issues with the initial [18F]fluoride, inefficiencies in the radiolabeling reaction, incomplete deprotection of the precursor, and suboptimal purification of the final product. Specific common causes include:
-
Residual water in the reaction mixture: Water can significantly hinder the nucleophilic substitution reaction by solvating the [18F]fluoride ion, reducing its reactivity.[1]
-
Inefficient trapping and elution of [18F]fluoride: Poor recovery of [18F]fluoride from the anion exchange cartridge can lead to lower amounts of available radioactivity for the labeling reaction.
-
Suboptimal reaction conditions: Factors such as temperature, reaction time, and the concentration of the precursor can all impact the efficiency of the 18F-fluorination.
-
Incomplete hydrolysis of protecting groups: If the protecting groups on the precursor molecule are not fully removed, this will result in radiolabeled impurities.[2]
-
Formation of side products: Undesired side reactions can compete with the main labeling reaction, leading to the formation of radioactive impurities.
-
Ineffective purification: The purification method, whether solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), may not be adequately separating the desired product from radioactive and chemical impurities.[2]
-
Radiolysis: At high levels of radioactivity, the product can degrade, leading to the formation of radiolytic impurities.[2][3]
Question: My radiochemical yield is low, and I'm observing a significant amount of unreacted [18F]fluoride. What should I investigate?
Answer: The presence of a large peak corresponding to free [18F]fluoride in your radio-TLC or radio-HPLC analysis is a strong indicator that the nucleophilic substitution reaction is not proceeding efficiently. Here are the primary troubleshooting steps:
-
Ensure anhydrous conditions: Residual water is a common culprit for failed radiofluorination.[1] Thoroughly dry all solvents and ensure the reaction vessel is free of moisture. Azeotropic drying of the [18F]fluoride/kryptofix complex is a critical step.[4]
-
Verify the quality of your precursor: The precursor should be of high chemical purity. Impurities in the precursor can interfere with the reaction.
-
Check the elution of [18F]fluoride: Inefficient elution from the QMA cartridge will result in less [18F]fluoride available for the reaction. Ensure the eluent composition (e.g., potassium carbonate/Kryptofix in acetonitrile/water) is correct and the elution is performed effectively.[4]
-
Optimize reaction temperature and time: The reaction temperature is crucial for driving the nucleophilic substitution. For the synthesis of 4-[18F]fluoroglutamic acid, a reaction temperature of around 80°C for 5 minutes is a common starting point.[1] These parameters may need to be optimized for your specific setup.
-
Evaluate the base: The choice and amount of base (e.g., potassium carbonate, tetrabutylammonium bicarbonate) can significantly influence the reaction outcome, especially with base-sensitive precursors.[5]
Question: My final product shows multiple radioactive peaks in the HPLC analysis. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple radioactive peaks indicates the formation of radiolabeled impurities. These can arise from several sources:
-
Unreacted [18F]Fluoride: As discussed above, this is a common impurity.
-
Partially deprotected intermediates: If the hydrolysis step to remove protecting groups (e.g., Boc, t-butyl esters) is incomplete, you will see radioactive species with different retention times than the final product.[2] To address this, ensure the hydrolysis conditions (acid concentration, temperature, and time) are sufficient for complete deprotection. For example, using 6 M HCl at 140°C for 5 minutes has been shown to be effective.[1]
-
Isomeric impurities: Depending on the precursor, the formation of different stereoisomers is possible. The stereochemical purity of the precursor is crucial.[6][7]
-
Radiolytic products: High radioactivity concentrations can lead to the breakdown of the final product.[2] If radiolysis is suspected, consider reducing the amount of starting radioactivity or adding a radical scavenger.
To minimize these impurities, it is essential to optimize both the reaction and purification steps. HPLC purification is generally more effective than SPE at separating closely related impurities.[2][8]
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical purity for 18F-labeled this compound?
A1: A radiochemical purity of >95% is generally expected for clinical and preclinical use.[2][3] Some methods report achieving purities as high as 97-98%.[1]
Q2: How can I improve the separation of my product during HPLC purification?
A2: To improve HPLC separation, you can adjust several parameters:
-
Mobile phase composition: Modifying the solvent ratio (e.g., acetonitrile/water or methanol/water with an acid modifier like TFA) can alter the retention times of your product and impurities.
-
Column chemistry: Using a different type of stationary phase (e.g., C18, phenyl-hexyl) can provide different selectivity.
-
Flow rate: Lowering the flow rate can sometimes improve resolution.
-
Gradient elution: Employing a solvent gradient can help to separate compounds with a wider range of polarities.
Q3: What are the key quality control tests for 18F-labeled this compound?
A3: Key quality control tests include:[9][10]
-
Radionuclidic identity and purity: To confirm the presence of 18F and the absence of other radionuclides.
-
Radiochemical purity and identity: Typically determined by radio-HPLC or radio-TLC to quantify the percentage of the desired radiolabeled product and identify any radioactive impurities.[1]
-
Chemical purity: To identify and quantify any non-radioactive chemical impurities.
-
Residual solvents: To ensure that levels of solvents used in the synthesis (e.g., acetonitrile, ethanol) are below acceptable limits.
-
pH: The final product should be formulated at a physiologically compatible pH, typically around 7.4.[1]
-
Sterility and Endotoxin levels: For products intended for in vivo use, these tests are mandatory to ensure the absence of microbial contamination.
Quantitative Data Summary
Table 1: Reported Radiochemical Yields and Purities for 18F-labeled Glutamic Acid Derivatives
| Compound | Precursor Leaving Group | Purification Method | Radiochemical Yield (decay corrected) | Radiochemical Purity | Reference |
| (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid | 2-naphthylsulphonate | HPLC and SPE | 35-49% | >95% | [2] |
| 4-[18F]Fluoroglutamic acid | Bromo (on Ni(II) complex) | HPLC | Not explicitly stated | 97% (TLC), 98% (HPLC) | [1] |
| (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid | Naphthylsulfonyloxy | HPLC and SPE | 39-43% | 95-97% | [3] |
Experimental Protocols
Detailed Methodology for Nucleophilic Substitution and Deprotection of 4-[18F]Fluoroglutamic Acid
This protocol is based on the synthesis of 4-[18F]fluoroglutamic acid via a Ni(II) complex precursor as described in the literature.[1]
-
[18F]Fluoride Trapping and Drying:
-
Aqueous [18F]fluoride is trapped on a QMA (quaternary methyl ammonium) cartridge.
-
Thorough removal of residual water is achieved by flushing with helium for 15 minutes.[1]
-
The [18F]fluoride is eluted into a reaction vial with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in acetonitrile/water.
-
The solvent is evaporated at an elevated temperature under a stream of nitrogen or argon to ensure anhydrous conditions.
-
-
Radiofluorination:
-
Deprotection/Hydrolysis:
-
The acetonitrile is removed under a nitrogen flow.
-
Aqueous 6.0 M HCl (0.5 mL) is added to the vial.
-
The mixture is heated to 140°C for 5 minutes to achieve hydrolysis and release of the labeled product from the complex.[1]
-
-
Purification:
-
The crude reaction mixture is cooled and neutralized with 2.0 M NaOH.
-
The neutralized solution is purified by semi-preparative HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis of 18F-labeled this compound.
Caption: Troubleshooting logic for low radiochemical purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 5. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 7. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing PET Imaging with 4-Fluoroglutamic Acid Tracers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize positron emission tomography (PET) imaging protocols using 4-fluoroglutamic acid tracers.
Frequently Asked Questions (FAQs)
Q1: What is the optimal uptake time for this compound tracers in preclinical models?
The optimal uptake time for this compound and its analogs can vary significantly depending on the tumor model and the specific research question. Dynamic PET studies are recommended to determine the peak uptake time for a specific model. For example, in JJN3 multiple myeloma xenografts, uptake of [18F]FGln peaked at 25 minutes post-injection, whereas in SF188 glioblastoma cells, the maximum uptake was observed around 60 minutes.[1] Some studies have utilized a static scan protocol starting at 30 minutes post-injection.[1] For certain cancers like lung cancer, a plateau for the maximum standardized uptake value (SUVmax) was seen between 30 to 60 minutes.[1]
Q2: What is a typical injected dose of this compound tracers for preclinical imaging?
The injected dose for preclinical imaging in mice and rats varies across different studies and depends on the specific PET scanner and imaging protocol. For mice, injected activities have ranged from approximately 5 MBq to 15.7 ± 4.9 MBq.[1] One study reported injecting mice with about 9 MBq of [18F]FGln.[1] For rats, injected doses have been reported around 15.2 MBq and 40 MBq.[1][2]
Q3: How does the biodistribution of this compound tracers affect imaging?
As amino acid tracers, this compound and its analogs exhibit uptake in organs with high metabolic activity and protein synthesis. High physiological uptake is commonly observed in the pancreas, liver, and kidneys.[1] This can potentially interfere with the imaging of tumors located in or near these organs. Additionally, bone uptake can occur, which may suggest some level of in vivo defluorination of the tracer.[2]
Troubleshooting Guide
Issue 1: Low Tumor Uptake or Poor Tumor-to-Background Ratio
Question: We are observing low signal from our tumor xenografts and high background noise. What are the potential causes and how can we troubleshoot this?
Answer:
Low tumor uptake of this compound tracers can be influenced by several factors, from the biological characteristics of the tumor model to the technical aspects of the imaging protocol. High background can further mask the tumor signal.
Possible Causes and Solutions:
-
Tumor Biology:
-
Low expression of glutamine transporters: The primary transporter for glutamine and its analogs is ASCT2.[3] Tumors with low ASCT2 expression will exhibit low tracer uptake. It is advisable to confirm ASCT2 expression in your tumor model using methods like immunohistochemistry or western blotting.
-
Low glutaminase activity: In some tumor models, high glutaminase (GLS) activity leads to a smaller intracellular glutamine pool, which can result in lower retention of the tracer.[4][5] Conversely, tumors with low GLS activity may show higher baseline tracer uptake.[5] Consider the metabolic profile of your tumor model.
-
-
Radiotracer Quality:
-
Suboptimal Radiochemical Purity: Impurities from the synthesis process can lead to non-specific uptake and increased background.[6] Always verify the radiochemical purity of your tracer using HPLC, ensuring it is >99%.[6]
-
Low Molar Activity: This can lead to competition for transporter binding with the non-radiolabeled compound, potentially reducing tumor uptake.[6]
-
-
Experimental Protocol:
-
Suboptimal Imaging Time Point: Imaging too early might result in high background signal from the tracer circulating in the blood pool. Imaging too late may lead to a lower tumor signal due to washout.[6] Perform dynamic scans to determine the optimal imaging window for your specific model.
-
Animal Handling and Physiology:
-
Issue 2: High Variability in Tracer Uptake Between Animals
Question: We are observing significant variability in tumor uptake values between animals in the same experimental group. How can we minimize this?
Answer:
High variability in preclinical PET studies can compromise the statistical power of your results. Several factors can contribute to this variability.
Possible Causes and Solutions:
-
Inconsistent Tracer Administration: Ensure accurate and consistent intravenous injection of the tracer. Infiltration of the dose can lead to inaccurate quantification.
-
Tumor Heterogeneity: The size and viability of tumors can vary between animals. Ensure that tumors are of a similar size at the time of imaging. Necrotic cores within tumors will not take up the tracer, leading to lower overall signal.
-
Physiological State of the Animals: Factors such as stress, hydration status, and body temperature can influence tracer biodistribution. Acclimatize animals to the experimental procedures and maintain their physiological homeostasis during the experiment.
-
Image Analysis: Standardize the region of interest (ROI) placement for quantifying tumor uptake. A consistent method for defining tumor boundaries is crucial for reproducible results. A study on [18F]-(2S, 4R)-4-fluoroglutamine demonstrated high reproducibility and repeatability when imaging and analysis protocols were standardized.[7][8]
Quantitative Data Summary
| Tracer | Tumor Model | Injected Dose (MBq) | Uptake Time (min) | Tumor Uptake (%ID/g or T/B Ratio) | Reference |
| [18F]-(2S,4R)4-fluoroglutamine | 9L Glioma (Rat) | 19-37 | 30 | ~1.03 %ID/g; T/M Ratio: 2.78 | [2] |
| [18F]-(2S,4R)4-fluoroglutamine | m/tomND Mammary Gland (Mouse) | 7.4-15 | 120 (dynamic) | High uptake and retention | [2] |
| [18F]FGln | Orthotopic BT3 Glioma (Mouse) | 10-12 | 15-40 | T/B Ratio: 3.6 - 4.8 | [9][10] |
| [18F]FGln | Subcutaneous BT4C Glioma (Mouse) | 10-12 | ~12.5 | T/M Ratio: 1.9 ± 0.7 | [9][10] |
| [18F]FGln | MYC-induced HCC (Fasted Mouse) | N/A | 60 (dynamic) | K1 = 0.374 ± 0.133 | [11][12] |
| [18F]FGln | MET-induced HCC (Fasted Mouse) | N/A | 60 (dynamic) | K1 = 0.141 ± 0.058 | [11][12] |
| [18F]4F-Gln | Triple-Negative Breast Cancer | N/A | 30 | Increased T/B ratio after GLS inhibition | [4][5] |
T/B Ratio: Tumor-to-Brain Ratio; T/M Ratio: Tumor-to-Muscle Ratio; K1: Influx rate constant; HCC: Hepatocellular Carcinoma; GLS: Glutaminase.
Experimental Protocols
Detailed Methodology for Preclinical PET Imaging with this compound Tracers
-
Animal Preparation:
-
House animals in a controlled environment with ad libitum access to food and water.
-
For studies requiring fasting, remove food for a standardized period (e.g., 4-6 hours) before tracer injection. Water should remain available.
-
On the day of imaging, weigh each animal to calculate the appropriate tracer dose.
-
Anesthetize the animal using a consistent method (e.g., 2% isoflurane in oxygen).[7] Maintain anesthesia throughout the injection and imaging procedure.
-
Place the animal on a heating pad to maintain body temperature.
-
-
Tracer Administration:
-
Draw the calculated dose of the this compound tracer into a syringe.
-
Administer the tracer via a tail vein or retro-orbital injection.[7] Record the exact injected dose and time of injection.
-
-
PET/CT Image Acquisition:
-
Position the anesthetized animal in the PET/CT scanner.
-
Perform a CT scan for attenuation correction.
-
Initiate the PET scan at the predetermined uptake time. For dynamic scans, start acquisition immediately after tracer injection.[2][9] A typical dynamic scan might consist of frames of increasing duration (e.g., 6 x 10s, 4 x 60s, 5 x 300s, 3 x 600s).[13] For static scans, a 15-minute acquisition starting 30 minutes post-injection is a common protocol.[4]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D/MAP).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle or brain) to calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or the tumor-to-background ratio.
-
Visualizations
Caption: Simplified signaling pathway of glutamine metabolism in cancer cells.
Caption: General experimental workflow for preclinical PET imaging.
Caption: Logical workflow for troubleshooting low tumor uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Metabolic Imaging of Glutamine in Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (2S, 4R)-4-[18F]Fluoroglutamine for In vivo PET Imaging of Glioma Xenografts in Mice: an Evaluation of Multiple Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]-(2S,4R)4-Fluoroglutamine PET Imaging of Glutamine Metabolism in Murine Models of Hepatocellular Carcinoma (HCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
stability issues and degradation pathways of 4-fluoroglutamic acid
Welcome to the Technical Support Center for 4-fluoroglutamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to cyclization under certain conditions, particularly at elevated temperatures and non-neutral pH. Like its analogue, glutamic acid, this compound can undergo intramolecular condensation to form 4-fluoropyroglutamic acid.[1] This conversion is a common degradation pathway. Additionally, as with other amino acids, prolonged exposure to harsh acidic or basic conditions, high temperatures, and oxidizing agents can lead to degradation.
Q2: What is the main degradation pathway for this compound?
A2: The primary chemical degradation pathway is the intramolecular cyclization to form 4-fluoropyroglutamic acid. This is a dehydration reaction that is favored under acidic or basic conditions and at higher temperatures.[1] In biological systems or in the presence of certain bacteria, enzymatic degradation of the L-isomer can occur, leading to the release of fluoride ions and ammonia.[2][3] This is a stereospecific degradation.
Q3: How should I store this compound?
A3: For long-term storage, this compound should be kept as a lyophilized powder in a tightly sealed container at -20°C, protected from moisture and light. For short-term storage, refrigeration at 4°C is acceptable. Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The stability of amino acids in solution at room temperature is limited to a few days.
Q4: Can I use this compound in peptide synthesis? What are the potential issues?
A4: Yes, this compound can be used in peptide synthesis. However, researchers should be aware of potential challenges:
-
Coupling Efficiency: Steric hindrance from the fluorine atom might slightly reduce coupling efficiency compared to glutamic acid. Optimization of coupling reagents and reaction times may be necessary.
-
Side Reactions: Under basic conditions required for some coupling methods, there is a risk of epimerization at the α-carbon. Careful control of pH and temperature is crucial.[1]
-
Protecting Group Strategy: Standard protecting group strategies for the side-chain carboxyl group of glutamic acid are generally applicable.
Q5: How does the fluorine substituent affect the properties of peptides or proteins?
A5: The incorporation of fluorinated amino acids can enhance protein stability through the "fluoro-stabilization effect".[4] Highly fluorinated analogs of hydrophobic amino acids have been shown to increase thermodynamic stability against heat and chemical denaturants and improve resistance to proteases.[5] Fluorinated amino acids are considered to be minimally perturbing to the overall protein structure due to the similar size of fluorine and hydrogen atoms.[5] Specifically, fluorinated amino acids have been suggested to be more suitable for stabilizing β-sheet structures.[4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Degradation to 4-fluoropyroglutamic acid | This is a common degradant. Confirm its presence by comparing the retention time with a standard or by mass spectrometry (loss of a water molecule). To minimize this, prepare solutions fresh, avoid high temperatures, and maintain a neutral pH during storage and analysis. |
| Epimerization | If you are working with a specific stereoisomer, epimerization at the α-carbon can occur under basic conditions. Use chiral HPLC to check for the presence of diastereomers. During synthesis or purification, avoid prolonged exposure to strong bases. |
| Side products from synthesis | If the material is from a recent synthesis, impurities such as elimination byproducts from the fluorination step may be present.[1] Re-purification of the starting material may be necessary. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. |
Issue 2: Low Yield in Peptide Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling | Increase the coupling time and/or the equivalents of coupling reagents. Consider using a more potent coupling reagent like HATU or HCTU. Monitor the coupling reaction using a ninhydrin test to ensure completion. |
| Steric Hindrance | The fluorine atom may cause some steric hindrance. Using a pseudo-proline dipeptide or other specialized amino acid derivatives might improve coupling efficiency in difficult sequences. |
| Peptide Aggregation | For hydrophobic sequences, peptide aggregation on the solid support can hinder reactions. Consider using a different solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF), or add chaotropic salts like LiCl to the reaction mixture.[6] |
Quantitative Data on Stability
Table 1: General Forced Degradation Conditions for Amino Acids
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) | 4-fluoropyroglutamic acid, other hydrolysis products |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) | 4-fluoropyroglutamic acid, potential for epimerization |
| Oxidation | 3% H₂O₂, room temperature | Oxidized derivatives |
| Thermal Degradation | Dry heat (e.g., 80°C) or in solution | 4-fluoropyroglutamic acid |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and assess the stability of this compound under stress conditions.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC-grade water and acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 2 M HCl to get a final concentration of 0.5 mg/mL in 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 2 M NaOH to get a final concentration of 0.5 mg/mL in 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 30% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Control: Keep a sample of the stock solution at 4°C.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample, neutralize if necessary, and dilute with the mobile phase. Analyze by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).
Protocol 2: Analysis of this compound and Degradation Products by HPLC
Objective: To develop a stability-indicating HPLC method for this compound.
Instrumentation:
-
HPLC with a UV-Vis or Mass Spectrometric detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
Start with 5% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: 210 nm (UV) or MS scan
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bacterial defluorination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 5. Design, synthesis, and study of fluorinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Technical Support Center: Purification of 4-Fluoroglutamic Acid Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-fluoroglutamic acid stereoisomers.
Troubleshooting Guides
Issue 1: Poor separation of diastereomers (erythro/threo) using standard chromatography.
Question: My flash chromatography or standard HPLC is failing to resolve the erythro and threo diastereomers of this compound. What can I do?
Answer:
This is a common challenge due to the similar physicochemical properties of the diastereomers. Here are several approaches to improve separation:
-
Optimize Chromatographic Conditions: Systematically vary the mobile phase composition and gradient. For reverse-phase HPLC, altering the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can significantly impact resolution.
-
Utilize a Chiral Stationary Phase: Chiral HPLC columns are often effective for separating diastereomers as well as enantiomers. A method using a Chirex 3126 column with a mobile phase of MeCN/CuSO₄(aq) has been shown to resolve all four stereoisomers of a this compound analog.[1][2]
-
Derivatization: Converting the amino acid into a derivative can exaggerate the stereochemical differences, facilitating separation on a non-chiral column. Protection of the amino group (e.g., with Boc) or esterification of the carboxylic acids can be effective.
-
Fractional Crystallization: If you are working on a larger scale, fractional crystallization of the diastereomeric mixture or their salts can be an effective purification method.
Issue 2: Inability to separate the enantiomers of a purified diastereomer.
Question: I have isolated a pure diastereomer (e.g., the erythro racemate), but now I need to resolve the (2S, 4R) and (2R, 4S) enantiomers. How can I achieve this?
Answer:
Enantiomers have identical physical properties in a non-chiral environment, so specialized techniques are required for their separation:
-
Chiral HPLC: This is the most direct analytical and preparative method for separating enantiomers. Columns with chiral stationary phases (e.g., Crownpak CR (+)) can effectively resolve the enantiomeric pairs.[3]
-
Diastereomeric Salt Formation: React the racemic mixture with a chiral resolving agent (an enantiomerically pure acid or base) to form a mixture of diastereomeric salts.[4] These salts have different solubilities and can often be separated by crystallization. Common resolving agents include tartaric acid derivatives or chiral amines like (S)-mandelic acid.[4] After separation, the resolving agent is removed to yield the pure enantiomer.
-
Enzymatic Resolution: Enzymes can selectively act on one enantiomer in a racemic mixture. For instance, glutamic decarboxylase has been used to selectively decarboxylate the (2S)-enantiomers from a racemic mixture of this compound, leaving the (2R)-enantiomers behind.[5] Another approach involves enzymatic kinetic resolution.[6]
Issue 3: Epimerization at the C2 position during purification.
Question: I am observing the formation of other stereoisomers during my purification process, suggesting epimerization. How can I prevent this?
Answer:
The α-proton at the C2 position of amino acids is susceptible to epimerization, especially under basic conditions.[7]
-
Avoid Basic Conditions: Whenever possible, maintain a neutral or acidic pH during purification steps. If basic conditions are unavoidable (e.g., during deprotection or certain reactions), use the mildest base possible and keep the reaction time and temperature to a minimum.
-
Protecting Group Strategy: The use of N-protecting groups like Boc or Cbz can reduce the acidity of the α-proton and minimize the risk of epimerization.
-
Careful Monitoring: Use analytical techniques like chiral HPLC to monitor the stereochemical purity at each step of your synthesis and purification process. This will help you identify the steps where epimerization is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound stereoisomers?
A1: The primary challenges stem from the presence of two chiral centers, which results in four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).[7] The key difficulties are:
-
Separating the two diastereomeric pairs (erythro and threo).
-
Resolving the enantiomers within each diastereomeric pair.[4]
-
The potential for epimerization at the C2 position, particularly under basic conditions.[7]
-
For derivatives like 4-fluoroglutamine, the lability of the amide group can lead to hydrolysis back to the glutamic acid.[7]
Q2: What analytical methods are best for determining the stereochemical purity of my sample?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used method for the simultaneous analysis of all four stereoisomers.[1][2] Other methods include:
-
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents: While standard NMR cannot distinguish between enantiomers, derivatizing the mixture with a chiral agent (like Mosher's acid) converts them into diastereomers, which can then be distinguished by NMR.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often requiring derivatization to increase volatility, can also be used for chiral analysis.[9]
Q3: Are there specific challenges related to the purification of ¹⁸F-labeled this compound for PET imaging?
A3: Yes, the short half-life of ¹⁸F (approximately 110 minutes) imposes significant constraints.[1][10] The entire synthesis, purification, and quality control process must be completed rapidly.[1][10] Common challenges include:
-
Speed of Purification: Methods like semi-preparative HPLC and solid-phase extraction (SPE) are often employed for rapid purification.[11]
-
Radiochemical Purity: Achieving high radiochemical purity (often >95%) is critical for clinical use.[11]
-
Reproducibility: Automated synthesis and purification modules are often used to ensure reproducibility.[11]
-
Molar Activity: The purification process should be efficient to yield a product with high molar activity.[11]
Quantitative Data Summary
Table 1: Chiral HPLC Separation of this compound Analogs
| Stereoisomer | Elution Order | Retention Time (min) | Column | Mobile Phase | Reference |
|---|---|---|---|---|---|
| (2R,4S)-FSPG | 1 | < 25 | Chirex 3126 (3 cm) | MeCN/CuSO₄(aq) | [1] |
| (2S,4S)-FSPG | 2 | < 25 | Chirex 3126 (3 cm) | MeCN/CuSO₄(aq) | [1] |
| (2R,4R)-FSPG | 3 | < 25 | Chirex 3126 (3 cm) | MeCN/CuSO₄(aq) | [1] |
| (2S,4R)-FSPG | 4 | < 25 | Chirex 3126 (3 cm) | MeCN/CuSO₄(aq) | [1] |
| (2S,4R)-¹⁸F-F-Glu | 1 | 3.2 | Crownpak CR (+) | HClO₄ pH 1 | [3] |
| (2S,4S)-¹⁸F-F-Glu | 2 | 4.0 | Crownpak CR (+) | HClO₄ pH 1 |[3] |
*FSPG: (4S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid, an analog of this compound.
Table 2: Radiochemical Purity of ¹⁸F-labeled this compound Analogs
| Purification Method | Radiochemical Purity | Reference |
|---|---|---|
| Cartridge Purification (early methods) | As low as 90% | [11] |
| Cartridge Purification (recent methods) | > 95% | [11] |
| Semi-preparative HPLC & SPE | 93% | [11] |
| Semi-preparative HPLC | 95-97% | [11] |
| TLC and HPLC (Zorbax NH₂) | 97-98% |[3] |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound Stereoisomers
This protocol is adapted from methods developed for the analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers.[1][2]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chirex 3126 (3 cm).
-
Mobile Phase: Prepare a solution of copper sulfate (CuSO₄) in water and mix with acetonitrile (MeCN). The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 254 nm or 220 nm.
-
-
Sample Preparation:
-
Dissolve the this compound stereoisomer mixture in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Run the analysis for a sufficient time to allow all four stereoisomers to elute (e.g., up to 25 minutes).
-
Identify the peaks based on the injection of individual stereoisomer standards if available. The typical elution order is (2R,4S), (2S,4S), (2R,4R), and (2S,4R).
-
Protocol 2: Deprotection of Boc-Protected this compound
This is a general protocol for the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction Setup:
-
Dissolve the Boc-protected this compound derivative in a suitable solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
-
Deprotection:
-
Add an excess of a strong acid. A common choice is a solution of HCl in EtOAc or trifluoroacetic acid (TFA). A 1:1 mixture of EtOAc and concentrated HCl has been reported for a similar compound.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, evaporate the solvent and excess acid under reduced pressure.
-
The resulting residue, often an HCl or TFA salt, can be triturated with a non-polar solvent like diethyl ether to induce precipitation.
-
Filter the solid and wash with the non-polar solvent to obtain the deprotected this compound salt.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
-
Visualizations
Caption: General workflow for the purification of this compound stereoisomers.
Caption: Troubleshooting logic for HPLC purification challenges.
References
- 1. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG) for clinical use | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Chemo-Enzymatic Synthesis of Each Enantiomer of Orthogonally-Protected 4,4-Difluoroglutamic Acid – A Candidate Monomer for Chiral Brønsted-Acid Peptide-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. Bacterial defluorination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery in Solid-Phase Extraction of Radiolabeled Compounds
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting poor recovery of radiolabeled compounds during solid-phase extraction (SPE). Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in optimizing your analytical methods.
Troubleshooting Guide
Low recovery is one of the most common issues encountered during SPE.[1][2] This guide will walk you through a systematic approach to identify and resolve the root cause of poor analyte recovery.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to systematically evaluate each step of your SPE protocol. The following workflow can help pinpoint where the analyte is being lost.
Caption: A logical workflow for troubleshooting poor recovery in SPE by analyzing fractions.
Issue 1: Poor or No Recovery - Analyte is in the Loading or Wash Fraction
This indicates that the analyte is not being retained on the SPE sorbent.[3]
Q: My radiolabeled analyte is found in the sample load and/or wash fractions. What are the likely causes and solutions?
A: This issue, known as "breakthrough," occurs when the analyte fails to bind to the sorbent. Here are the common causes and how to address them:
-
Incorrect Sorbent Selection: The polarity of the sorbent may not be appropriate for your analyte.[1][4] For instance, using a non-polar (e.g., C18) sorbent for a very polar compound will result in poor retention.[4][5]
-
Inappropriate Sample pH: For ionizable compounds, the sample pH determines their charge state, which is critical for retention, especially in ion-exchange and reversed-phase SPE.
-
Solution: Adjust the sample pH. For reversed-phase SPE, neutralize the analyte to increase retention. For ion-exchange SPE, ensure the analyte is charged. A general guideline is to adjust the pH to be at least 2 units away from the analyte's pKa.[7]
-
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high elution strength, the analyte may have a greater affinity for the solvent than the sorbent.[3]
-
High Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent.[1][8][9]
-
Sorbent Overload: The mass of the analyte and other matrix components may exceed the binding capacity of the SPE cartridge.[4][9][12]
-
Improper Cartridge Conditioning: Failure to properly condition and equilibrate the sorbent can lead to inconsistent wetting and poor retention.[5][9]
Issue 2: Low Recovery - Analyte is Not Fully Eluted
This occurs when the analyte is retained on the sorbent but is not efficiently removed during the elution step.
Q: I've confirmed my analyte is retained on the cartridge, but the recovery in the eluate is low. What should I do?
A: This suggests a problem with the elution step. The elution solvent is likely too weak to disrupt the interaction between the analyte and the sorbent.[8][15]
-
Elution Solvent is Too Weak: The chosen solvent may not have sufficient strength to desorb the analyte from the sorbent.[9][16]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely desorb the analyte.[1]
-
Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent material (e.g., polar interactions with residual silanol groups on a C18 sorbent) can lead to incomplete elution.[16]
-
Solution: Modify the elution solvent to disrupt these secondary interactions. Adding a small amount of an acid, base, or a different solvent can help. Alternatively, consider a polymer-based sorbent which is less prone to secondary interactions.[18]
-
-
High Elution Flow Rate: A fast flow rate during elution may not allow enough time for the solvent to desorb the analyte.
Issue 3: Poor Reproducibility
Inconsistent results between extractions can invalidate your data.[16]
Q: My recovery rates are highly variable between samples. What could be causing this poor reproducibility?
A: Poor reproducibility can stem from several factors throughout the SPE process.[4][16]
-
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent retention.[1]
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.
-
-
Inconsistent Flow Rates: Variations in flow rates during loading, washing, or elution will affect recovery.[4]
-
Solution: Use a vacuum manifold with a gauge or an automated SPE system to maintain consistent flow rates for all samples.
-
-
Sample Matrix Variability: Differences in the composition of the sample matrix between replicates can affect the extraction efficiency.[16]
-
Solution: Ensure consistent sample pretreatment to minimize matrix effects.[17]
-
-
Channeling: If the sample or solvents create channels through the sorbent bed instead of passing through it uniformly, interactions will be inconsistent.
-
Solution: Ensure the sorbent is properly packed and that flow rates are not excessively high. Pre-wetting the sorbent correctly helps prevent channeling.
-
Special Considerations for Radiolabeled Compounds
Q: Are there any specific issues I should be aware of when using radiolabeled compounds in SPE?
A: Yes, the unique properties of radiolabeled compounds can present additional challenges.
-
Non-Specific Binding (Adsorption): Due to their often very low concentrations, radiolabeled compounds can adsorb to the surfaces of labware (e.g., vials, pipette tips) or the SPE cartridge housing.[4]
-
Solution: Consider using silanized glassware or low-binding polypropylene labware. Pre-rinsing containers with a solution containing a non-radiolabeled standard of the analyte can help to block non-specific binding sites.
-
-
Analyte Stability: The radiolabeled compound may be unstable under the pH or solvent conditions used in the SPE method.[19]
-
Solution: Assess the stability of your compound under the chosen conditions. If degradation is observed, modify the pH or solvent composition accordingly. Adding antioxidants or performing the extraction at a lower temperature might also be beneficial.[19]
-
-
Radiochemical Impurities: The stock radiolabeled compound may contain impurities that behave differently during SPE, leading to an inaccurate assessment of recovery.
-
Solution: Verify the radiochemical purity of your starting material. If impurities are present, you may need to purify the compound before spiking it into your sample matrix or develop an SPE method that separates the analyte from the impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an SPE method for a new radiolabeled compound? A1: Start by understanding the physicochemical properties of your analyte, such as its polarity (LogP), pKa, and solubility.[11][20] This will guide your initial choice of sorbent and solvents. A common approach is to screen several different sorbent types (e.g., a non-polar, a polar, and an ion-exchange phase) to see which provides the best retention.[13]
Q2: How do I choose the right sorbent for my radiolabeled analyte? A2: The choice depends on the interaction between your analyte and the sorbent.[12][21]
-
Reversed-Phase (e.g., C18, C8, Polymer): For non-polar to moderately polar analytes in aqueous samples.[22]
-
Normal-Phase (e.g., Silica, Diol, Alumina): For polar analytes in non-polar organic solvents.[22]
-
Ion-Exchange (e.g., SAX, SCX): For charged or ionizable analytes in aqueous or organic samples.[21]
Q3: How can I optimize the wash step to remove interferences without losing my analyte? A3: The goal is to use the strongest possible wash solvent that does not elute your analyte of interest.[9][13] You can test a series of solvents with increasing elution strength. Analyze the wash fractions to ensure your radiolabeled compound is not being washed away.[23]
Q4: My sample is very viscous. How does this affect my SPE recovery? A4: High sample viscosity can lead to slow or blocked flow rates and poor interaction between the analyte and the sorbent.[1][8]
-
Solution: Dilute the sample with a weak (low elution strength) solvent to reduce its viscosity before loading it onto the SPE cartridge.[8]
Quantitative Data Summary
The following tables provide general guidelines for key SPE parameters. Optimal values will be method-specific and should be determined empirically.
Table 1: General SPE Sorbent Selection Guide
| Analyte Property | Sample Matrix | Recommended Sorbent Type | Example Sorbents |
| Non-polar to Moderately Polar | Aqueous | Reversed-Phase | C18, C8, Phenyl, Polymeric (e.g., Oasis HLB) |
| Polar | Non-polar Organic | Normal-Phase | Silica, Diol, Cyano, Alumina |
| Acidic (Anionic) | Aqueous / Organic | Anion-Exchange | SAX (Strong), WAX (Weak) |
| Basic (Cationic) | Aqueous / Organic | Cation-Exchange | SCX (Strong), WCX (Weak) |
Table 2: Recommended Flow Rates for SPE Steps
| SPE Step | Recommended Flow Rate | Rationale |
| Conditioning / Equilibration | 3-5 mL/min | To prepare the sorbent bed efficiently. |
| Sample Loading | 1-2 mL/min | To ensure sufficient interaction time between the analyte and the sorbent for optimal retention.[1][24] |
| Washing | 1-3 mL/min | To remove interferences without causing analyte breakthrough. |
| Elution | 1-2 mL/min | To allow sufficient time for the solvent to desorb the analyte completely.[10] |
Detailed Experimental Protocols
Protocol 1: Systematic Evaluation of Analyte Loss
This protocol is designed to determine which step in your SPE procedure is responsible for poor recovery.
-
Prepare Your Sample: Spike your radiolabeled compound into the sample matrix as you normally would.
-
Perform SPE: Execute your standard SPE protocol (conditioning, equilibration, sample loading, washing, and elution).
-
Collect All Fractions: Crucially, collect each fraction in a separate, labeled scintillation vial or appropriate container:
-
Fraction 1: Sample Load (the liquid that passes through during loading)
-
Fraction 2: Wash Solvent(s) (collect each wash step separately if you have more than one)
-
Fraction 3: Eluate
-
-
Cartridge Analysis: After elution, if possible, carefully extrude the sorbent from the cartridge into a vial, or wash the cartridge with a very strong "stripping" solvent (e.g., one known to elute 100% of the compound) to create a fourth fraction.
-
Quantify Radioactivity: Analyze the radioactivity in each collected fraction using liquid scintillation counting or another appropriate method.
-
Calculate Recovery: The sum of the radioactivity in all fractions should account for close to 100% of the initial amount spiked. This mass balance will tell you exactly where your compound was lost:
-
High counts in Load/Wash: Indicates poor retention.
-
High counts in Eluate but low overall: Suggests loss prior to SPE (e.g., non-specific binding).
-
Low counts in Eluate but high counts on the cartridge: Indicates incomplete elution.
-
Protocol 2: Optimizing Elution Solvent Strength (Reversed-Phase)
This protocol helps you find the ideal solvent strength for washing and elution.[23]
-
Prepare Standards: Prepare identical solutions of your radiolabeled analyte in a weak solvent (e.g., water).
-
Prepare Cartridges: Condition and equilibrate a set of identical reversed-phase SPE cartridges (e.g., 10 cartridges).
-
Load Sample: Load the same amount of the radiolabeled analyte onto each cartridge.
-
Elute with Gradient: Prepare a series of elution solvents with increasing organic content (e.g., 10%, 20%, 30%, ... 100% methanol in water).
-
Perform Elution: Elute each cartridge with one of the prepared solvents.
-
Analyze Eluates: Measure the radioactivity in each eluate.
-
Plot Results: Plot the percentage of analyte recovered versus the percentage of organic solvent.
-
The highest percentage of organic solvent that results in ~0% recovery is your ideal wash solvent .
-
The lowest percentage of organic solvent that provides >95% recovery is your ideal elution solvent .
-
Caption: A workflow for optimizing wash and elution solvents in reversed-phase SPE.
References
- 1. welch-us.com [welch-us.com]
- 2. Optimization of solid-phase extraction (SPE) in the preparation of [18F]D3FSP: A new PET imaging agent for mapping Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. support.waters.com [support.waters.com]
- 6. benchchem.com [benchchem.com]
- 7. SPE Method Development | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. specartridge.com [specartridge.com]
- 10. specartridge.com [specartridge.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to Select a Sorbent | Products | GL Sciences [glsciences.com]
- 13. agilent.com [agilent.com]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. hawach.com [hawach.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. glsciencesinc.com [glsciencesinc.com]
- 19. welchlab.com [welchlab.com]
- 20. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 21. interchim.fr [interchim.fr]
- 22. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 23. m.youtube.com [m.youtube.com]
- 24. support.waters.com [support.waters.com]
minimizing defluorination of 4-fluoroglutamic acid in biological assays
Welcome to the technical support center for researchers using 4-fluoroglutamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize defluorination and ensure the stability of your compound throughout your biological assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on potential defluorination and degradation.
Issue 1: Reduced or No Biological Activity of this compound
Question: I'm not observing the expected biological effect of this compound in my cell-based assay. Could the compound be inactive?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation in Media | This compound, similar to glutamine, can be unstable in liquid cell culture media, especially at 37°C. It can degrade through non-enzymatic cyclization to form 4-fluoropyroglutamic acid, which may have a different biological activity.[1][2][3] | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to the media immediately before use. 2. Minimize Incubation Time: Reduce the pre-incubation time of the compound in the media before adding it to the cells. 3. Optimize Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] |
| Enzymatic Defluorination | Mammalian cells contain enzymes, such as alanine aminotransferase, that can catalyze a γ-elimination reaction with 4-fluoroglutamate, leading to the release of a fluoride ion and the formation of α-ketoglutarate.[5][6] This would inactivate the compound. | 1. Choose Appropriate Cell Line: If possible, use a cell line with lower known glutamine metabolism or aminotransferase activity. 2. Include Enzyme Inhibitors: If the specific enzyme is known, consider including a specific inhibitor in your assay as a control to see if it restores the activity of this compound. |
| Incorrect pH of Media | The stability of glutamic acid and its analogues is pH-dependent.[3] Extreme pH values can accelerate degradation. | 1. Verify Media pH: Ensure your cell culture medium is buffered to the correct physiological pH (typically 7.2-7.4). 2. Avoid pH Shifts: Monitor and control for any significant pH changes during your experiment. |
Issue 2: Unexplained Cellular Toxicity or Altered Cell Morphology
Question: I'm observing unexpected cytotoxicity or changes in my cells' appearance after treatment with this compound. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Fluoride Ion Release | Enzymatic or spontaneous defluorination releases free fluoride ions into the culture medium.[7] High concentrations of fluoride can be toxic to cells. | 1. Measure Fluoride Concentration: Use a fluoride ion-selective electrode to quantify the amount of free fluoride in your cell culture supernatant (see Experimental Protocol 1). 2. Titrate Compound Concentration: Perform a dose-response experiment to find the optimal concentration of this compound that elicits the desired biological effect without causing toxicity. |
| Ammonia Accumulation | Similar to glutamine, enzymatic degradation of this compound can release ammonia, which is toxic to cells in culture.[7] | 1. Measure Ammonia Levels: Use a commercially available ammonia assay kit to measure the concentration in your culture medium. 2. Change Media Frequently: If your experiment allows, refresh the media to remove accumulated ammonia. |
| Metabolite Effects | The metabolic byproducts of this compound, such as 4-fluoro-α-ketoglutarate, may have off-target effects that contribute to the observed phenotype.[5] | 1. Analyze Metabolites: Use LC-MS/MS to identify and quantify potential metabolites in your cell culture supernatant and lysates (see Experimental Protocol 2). 2. Test Metabolite Effects Directly: If a major metabolite is identified, test its effect on your cells in a separate experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in biological assays?
A1: The two primary mechanisms are enzymatic conversion and non-enzymatic cyclization. Mammalian enzymes like glutaminase and aminotransferases can metabolize this compound.[5][6] Additionally, similar to glutamine, it can spontaneously cyclize to form 4-fluoropyroglutamic acid, especially under physiological temperatures and certain pH conditions.[1][2][3]
Q2: How stable is this compound in standard cell culture media?
A2: While direct quantitative data for this compound is limited, studies on glutamine, a close analogue, show significant degradation in cell culture media over 24-48 hours at 37°C. Therefore, it is reasonable to assume that this compound also has limited stability under these conditions.
Q3: What factors can influence the rate of defluorination?
A3: The rate of defluorination can be influenced by several factors, including:
-
Enzyme activity: The presence and activity of enzymes like certain aminotransferases in your cell line.[5]
-
pH: The pH of the culture medium can affect both enzymatic activity and the rate of spontaneous degradation.
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, will accelerate both enzymatic reactions and spontaneous degradation.[3]
-
Incubation time: Longer exposure to physiological conditions will result in greater degradation and potential defluorination.
Q4: How can I detect and quantify defluorination?
A4: The most direct method is to measure the concentration of free fluoride ions in your cell culture supernatant using a fluoride ion-selective electrode (ISE).[7] For a more comprehensive analysis, you can use 19F NMR or LC-MS/MS to identify and quantify both the parent compound and its fluorinated metabolites.
Q5: Are there more stable alternatives to this compound?
A5: The stability of other fluorinated glutamic acid analogues would depend on their specific structure. For glutamine, dipeptide forms like L-alanyl-L-glutamine are more stable in culture media. Similar strategies might be applicable to this compound, but this would require custom synthesis.
Data Presentation
Table 1: Factors Influencing the Stability of Glutamic Acid Analogues in Aqueous Solutions
| Factor | Effect on Stability | Recommended Conditions for this compound |
| Temperature | Higher temperatures accelerate degradation.[3] | Store stock solutions at -80°C. Prepare working solutions fresh and use immediately. Minimize time at 37°C. |
| pH | Both acidic and basic conditions can promote degradation.[3] | Maintain physiological pH (7.2-7.4) in the assay. |
| Incubation Time | Longer incubation leads to increased degradation. | Use the shortest effective incubation time for your experiment. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of the compound.[4] | Aliquot stock solutions into single-use vials. |
Table 2: Mammalian Enzymes Potentially Involved in this compound Metabolism
| Enzyme | Potential Reaction with this compound | Potential Consequence |
| Glutaminase | Hydrolysis to 4-fluoroglutamate (if starting with 4-fluoroglutamine) and ammonia.[8] | Generation of a different active compound and toxic ammonia. |
| Glutamate Dehydrogenase | Oxidative deamination to 4-fluoro-α-ketoglutarate.[5][6] | Conversion to a different metabolite with potentially altered activity. |
| Alanine Aminotransferase | Transamination to 4-fluoro-α-ketoglutarate or γ-elimination.[5][6] | Conversion to a different metabolite or defluorination. |
| Aspartate Aminotransferase | Transamination to 4-fluoro-α-ketoglutarate.[6] | Conversion to a different metabolite with potentially altered activity. |
| Glutamine Synthetase | 4-Fluoroglutamate can be a strong inhibitor of this enzyme.[6] | Off-target effects on cellular glutamine metabolism. |
Experimental Protocols
Protocol 1: Quantification of Fluoride Release in Cell Culture Supernatant using an Ion-Selective Electrode (ISE)
Objective: To measure the concentration of free fluoride ions in cell culture media as an indicator of this compound defluorination.
Materials:
-
Fluoride Ion-Selective Electrode (ISE)
-
Reference Electrode
-
pH/mV meter
-
Sodium Fluoride (NaF) standard (100 ppm)
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Deionized water
-
Cell culture supernatant samples
Procedure:
-
Preparation of Fluoride Standards:
-
Prepare a series of fluoride standards (e.g., 0.1, 0.5, 1, 5, and 10 ppm) by diluting the 100 ppm NaF stock solution with deionized water.
-
-
Electrode Setup and Calibration:
-
Connect the fluoride ISE and reference electrode to the pH/mV meter.
-
For each standard, mix equal volumes of the standard and TISAB solution (e.g., 5 mL of standard + 5 mL of TISAB).
-
Immerse the electrodes in the lowest concentration standard and record the millivolt (mV) reading once it stabilizes.
-
Rinse the electrodes with deionized water and blot dry between each standard.
-
Repeat for all standards, moving from the lowest to the highest concentration.
-
Generate a calibration curve by plotting the mV reading versus the logarithm of the fluoride concentration.
-
-
Sample Measurement:
-
Collect your cell culture supernatant samples at different time points after treatment with this compound.
-
Prepare a control sample from untreated cells.
-
For each sample, mix an equal volume of supernatant and TISAB solution.
-
Immerse the electrodes in the sample and record the stable mV reading.
-
Rinse the electrodes between each sample.
-
-
Data Analysis:
-
Use the calibration curve to determine the fluoride concentration in your samples based on their mV readings.
-
Subtract the fluoride concentration of the control sample to determine the amount of fluoride released from the defluorination of this compound.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites
Objective: To prepare cell culture supernatant and cell lysates for the analysis of this compound and its potential metabolites (e.g., 4-fluoropyroglutamic acid, 4-fluoro-α-ketoglutarate).
Materials:
-
Cell culture samples (supernatant and cell pellets)
-
Cold phosphate-buffered saline (PBS)
-
Cold acetonitrile (ACN)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Supernatant Sample Preparation:
-
Collect the cell culture medium into a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any cell debris.[9]
-
Transfer the supernatant to a new tube.
-
To precipitate proteins, add 2 volumes of cold ACN to the supernatant (e.g., 200 µL of ACN to 100 µL of supernatant).[9]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Cell Lysate Sample Preparation:
-
Aspirate the culture medium and wash the cell monolayer twice with cold PBS.
-
Add a suitable volume of a cold 80% methanol/water solution to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (the cell lysate) to a new tube for LC-MS/MS analysis.
-
Visualizations
Caption: A troubleshooting workflow for addressing reduced biological activity of this compound.
Caption: Potential degradation and metabolic pathways of this compound in biological systems.
Caption: Experimental workflow for quantifying fluoride release using an ion-selective electrode (ISE).
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. "Comparative Enzymology of (2S,4R)4-Fluoroglutamine and (2S,4R)4-Fluoro" by Arthur J L Cooper, Boris F. Krasnikov et al. [touroscholar.touro.edu]
- 6. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Enzyme Kinetic Studies of 4-Fluoroglutamic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoroglutamic acid in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to interact with this compound?
This compound can act as both a substrate and an inhibitor for several enzymes involved in glutamate metabolism. The (2S,4R) stereoisomer of 4-fluoroglutamate has been shown to be a substrate for glutamate dehydrogenase and various aminotransferases[1]. Additionally, stereoisomers of 4-fluoroglutamate have been demonstrated to be competitive inhibitors of glutamate decarboxylase.
Q2: How does the stereochemistry of this compound affect its interaction with enzymes?
The stereochemistry of this compound is critical and can significantly influence its biological activity. Different stereoisomers can exhibit varied potency as enzyme inhibitors or be processed differently as substrates. For example, all stereoisomers of 4-fluoroglutamate inhibit rat brain glutamate decarboxylase, but to different extents, with the D-erythro isomer being the most potent in one study.
Q3: What are the expected challenges when using this compound as a substrate analog?
As a fluorinated analog, this compound can present unique challenges in enzyme kinetic studies. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule compared to its natural counterpart, glutamic acid, potentially affecting binding affinity and catalytic rates.[2][3] This can manifest as lower reaction velocities or, in some cases, enzyme inhibition. It is also important to consider the potential for defluorination reactions catalyzed by some enzymes.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity Detected
Possible Causes:
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be suitable for the enzyme when using this compound as a substrate.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
This compound as an Inhibitor: For the specific enzyme you are studying, this compound might be acting as an inhibitor rather than a substrate.
-
Incorrect Stereoisomer: The specific stereoisomer of this compound being used may not be a substrate for the enzyme.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
pH Profile: Screen a range of pH values (e.g., 6.0 to 9.0) to determine the optimal pH for the reaction with this compound.
-
Temperature Profile: Assess enzyme activity across a relevant temperature range (e.g., 25°C to 50°C).
-
-
Verify Enzyme Activity: Run a positive control experiment using the native substrate (L-glutamic acid) to confirm the enzyme is active.
-
Test for Inhibition: Perform an inhibition assay by measuring the activity with the native substrate in the presence of increasing concentrations of this compound.
-
Confirm Stereoisomer Activity: If possible, test different stereoisomers of this compound to identify the active substrate.
Problem 2: High Background Signal or Non-Linear Reaction Progress Curves
Possible Causes:
-
Substrate Instability: this compound may be unstable in the assay buffer, leading to non-enzymatic product formation.
-
Contaminating Enzyme Activities: The enzyme preparation may contain other enzymes that can react with this compound or other components in the assay mixture.
-
Substrate Inhibition: At high concentrations, this compound may inhibit the enzyme.
Troubleshooting Steps:
-
Substrate Stability Check: Incubate this compound in the assay buffer without the enzyme and monitor for any changes that could contribute to the background signal.
-
Assess Enzyme Purity: Use a highly purified enzyme preparation. If this is not possible, include appropriate controls to account for contaminating activities.
-
Investigate Substrate Inhibition: Perform the assay with a wide range of this compound concentrations to determine if substrate inhibition occurs at higher concentrations. A decrease in the initial reaction rate at high substrate concentrations is indicative of substrate inhibition.
Data Presentation
Table 1: Inhibitory Activity of 4-Fluoroglutamate Stereoisomers on Rat Brain Glutamate Decarboxylase
| Stereoisomer | Inhibition Type | Ki (mM) |
| D-erythro | Competitive | 2 x 10⁻³ |
| D-threo | Competitive | 1.1 x 10⁻² |
| L-erythro | Competitive | 1.1 x 10⁻² |
Note: Data is for the inhibition of L-glutamate decarboxylation.
Table 2: General Kinetic Parameters for Glutamate Dehydrogenase with L-Glutamate
| Coenzyme | Km for L-Glutamate (mM) | Vmax (relative) | Ki for L-Glutamate (Substrate Inhibition) (mM) |
| NAD⁺ | ~1.92 | 2.5x | ~12.2 |
| NADP⁺ | ~1.66 | 1x | ~3.95 |
These values are for the native substrate L-glutamate and can serve as a starting point for comparison with this compound.[4]
Experimental Protocols
Protocol 1: Determining Kinetic Parameters (Km and Vmax) for an Enzyme with this compound
-
Reagent Preparation:
-
Prepare a stock solution of the specific stereoisomer of this compound in a suitable buffer.
-
Prepare a stock solution of the enzyme in an appropriate storage buffer.
-
Prepare the assay buffer with the optimal pH and any necessary cofactors.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer and varying concentrations of this compound.
-
Pre-incubate the mixture at the optimal temperature.
-
Initiate the reaction by adding a fixed, non-limiting concentration of the enzyme.
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NADH production at 340 nm for dehydrogenase reactions).
-
Ensure that the initial rates are measured during the linear phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: Characterizing the Inhibitory Effect of this compound
-
Reagent Preparation:
-
Prepare stock solutions of the native substrate, this compound, and the enzyme.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
Set up a series of reactions containing a fixed, non-saturating concentration of the native substrate.
-
Add varying concentrations of this compound to these reactions.
-
Include a control reaction with no this compound.
-
-
Data Acquisition:
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Plot the reaction velocity against the concentration of this compound to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the experiment at multiple concentrations of the native substrate and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.
-
Visualizations
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Inhibition of Glutamate Decarboxylase by 4-Fluoroglutamate.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic control of enzymatic fluorine specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Cell Uptake Assays with 4-Fluoroglutamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cell uptake assays with 4-fluoroglutamic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell uptake assays?
A1: this compound is a synthetic analog of the amino acid L-glutamic acid. It is used as a probe to study the activity of amino acid transporters, particularly glutamate transporters, on the surface of cells.[1][2] By substituting a hydrogen atom with a fluorine atom, researchers can often track its uptake and metabolism using techniques like positron emission tomography (PET) with 18F-labeled versions or through other analytical methods.[3][4][5] These studies are crucial for understanding cellular metabolism, particularly in cancer research where some tumors exhibit increased glutamine and glutamate uptake.[3][6]
Q2: Which cellular transporters are responsible for the uptake of this compound?
A2: The uptake of L-glutamic acid and its analogs is primarily mediated by Na+-dependent high-affinity transporters known as excitatory amino acid transporters (EAATs), belonging to the SLC1 gene family.[7][8] Additionally, a Na+-independent system, known as System Xc-, which exchanges extracellular cystine for intracellular glutamate, can also contribute to glutamate analog transport.[2] The specific transporters involved can vary depending on the cell type being studied.
Q3: What are the common causes of high variability in my this compound uptake assay?
A3: High variability in cell-based assays can stem from several factors.[9] Key sources include:
-
Cell Health and Viability: Inconsistent cell health, passage number, and viability can significantly impact transporter expression and function.[10][11]
-
Cell Seeding Density: Variations in cell density can alter transporter expression and substrate availability, leading to inconsistent uptake.[12][13][14]
-
Reagent Stability and Handling: The stability of this compound in culture media and improper handling of reagents can introduce variability. L-glutamine, a related amino acid, is known to be unstable in solution.[15]
-
Experimental Conditions: Fluctuations in incubation time, temperature, and CO2 levels can affect transporter activity.[10]
-
Washing Steps: Inefficient or inconsistent washing to remove unbound substrate is a major source of error.[16][17]
-
Data Analysis: Inconsistent methods for normalizing data (e.g., to protein concentration or cell number) can lead to variable results.[18][19]
Q4: How can I differentiate between specific transporter-mediated uptake and non-specific binding or passive diffusion?
A4: To distinguish specific uptake from non-specific processes, you should include proper controls in your experiment. A common method is to perform the uptake assay at 4°C in parallel with the standard 37°C incubation.[20] At 4°C, active transport processes are significantly inhibited, so any measured uptake is likely due to non-specific binding and passive diffusion. Subtracting the 4°C uptake value from the 37°C value will give you the specific uptake. Additionally, you can use known inhibitors of the expected transporters to demonstrate specificity.[1][21]
Troubleshooting Guides
Issue 1: Low or No Uptake Signal
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Poor Cell Health or Viability | Ensure cells are healthy, within a consistent and low passage number, and have high viability before starting the assay.[10][11] Always perform a viability check (e.g., trypan blue exclusion) before seeding. |
| Low Transporter Expression | Confirm that your chosen cell line expresses the glutamate transporter of interest at sufficient levels. You may need to perform qPCR or western blotting to verify expression. Some studies use cell lines engineered to overexpress a specific transporter.[21] |
| Incorrect this compound Concentration | Perform a concentration-response curve to determine the optimal concentration of this compound for your specific cell type and experimental setup. |
| Suboptimal Incubation Time | Conduct a time-course experiment to identify the linear range of uptake. Uptake is typically linear for the first few minutes.[20] Extended incubation can lead to substrate efflux or saturation.[3] |
| Degraded this compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. While this compound is generally more stable than L-glutamine, its stability in your specific media over the course of the experiment should be considered.[15] |
| Incorrect Assay Temperature | Ensure the incubation is performed at 37°C to facilitate active transport. Use a calibrated incubator and pre-warm all solutions.[10][20] |
| Instrument Settings Not Optimized | If using a fluorescently-labeled analog, optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize the signal-to-noise ratio.[20][22] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inadequate Washing | This is a very common cause of high background. Increase the number and volume of wash steps with ice-cold buffer to thoroughly remove unbound substrate.[16][23] Consider using an automated plate washer for improved consistency.[16] An acid wash step (e.g., with a glycine-HCl buffer) can also be effective in removing surface-bound compounds.[17] |
| Non-Specific Binding to Plate/Well Surface | Use plates designed for cell culture and consider pre-coating with a blocking agent if necessary. Black-walled plates are recommended for fluorescence assays to reduce background.[22] |
| Autofluorescence of Cells or Media | Measure the fluorescence of cells that have not been incubated with the fluorescent substrate to determine the baseline autofluorescence. If using a fluorescent analog, consider using phenol red-free media during the assay, as phenol red can contribute to background fluorescence.[22] |
| Contamination | Ensure all solutions and the cell culture are free from microbial contamination, which can interfere with the assay.[10] |
Issue 3: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. Variations in cell density across a plate will lead to variability.[12][14][20] |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider the order of reagent addition and try to minimize the time delay between the first and last wells. |
| Edge Effects in Multi-well Plates | "Edge effects" can occur due to temperature and humidity gradients across the plate. To mitigate this, avoid using the outer wells of the plate or fill them with sterile buffer or media. |
| Inconsistent Incubation Times | Stagger the addition of the substrate and the termination of the assay to ensure that all wells are incubated for the exact same amount of time. |
| Variable Cell Lysis (if applicable) | If measuring intracellular concentration, ensure complete and consistent cell lysis across all wells before measurement. |
| Inconsistent Washing Technique | Manual washing can introduce significant variability.[16] An automated plate washer can improve consistency. If washing manually, be as consistent as possible with the force and angle of buffer addition and aspiration. |
Experimental Protocols
Protocol: this compound Uptake Assay in Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Adherent cells expressing the glutamate transporter of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound (and its labeled counterpart if applicable)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protein Assay Reagent (e.g., BCA assay kit)
-
Multi-well cell culture plates (24- or 96-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a predetermined optimal density to achieve a confluent monolayer on the day of the assay.[20] Allow cells to attach and grow overnight (or longer, depending on the cell type).
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer. Add pre-warmed Assay Buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate the cells.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the this compound working solution (in pre-warmed Assay Buffer) to each well to start the uptake. For negative controls, add Assay Buffer without the substrate or add a known inhibitor. For measuring non-specific uptake, perform this step on a separate plate at 4°C.[20]
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 5-30 minutes).[20]
-
Terminate Uptake: To stop the uptake, rapidly aspirate the substrate solution and immediately wash the cells three to five times with ice-cold PBS.[20][23] This step is critical to remove all extracellular substrate.
-
Cell Lysis: After the final wash, aspirate all remaining buffer and add an appropriate volume of Lysis Buffer to each well. Incubate on a shaker for 10-15 minutes to ensure complete lysis.
-
Quantification:
-
For Radiolabeled Substrate: Collect the cell lysates and measure the radioactivity using a scintillation counter.
-
For Fluorescent Substrate: Measure the fluorescence intensity of the lysates using a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
For Unlabeled Substrate: Use an appropriate analytical method, such as LC-MS, to quantify the intracellular concentration of this compound.[24]
-
-
Protein Normalization: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) on the cell lysates.[18][20]
-
Data Analysis: Normalize the uptake signal (radioactivity, fluorescence, or concentration) to the protein concentration for each well.[18] Calculate the specific uptake by subtracting the normalized signal from the 4°C control wells from the 37°C wells.
Data Presentation
Table 1: Example of Time-Dependent Uptake of [18F]this compound
This table illustrates typical data showing the time-dependent uptake of a radiolabeled glutamic acid analog in a cancer cell line.
| Incubation Time (minutes) | Uptake (% of Applied Dose) in A549 Cells |
| 5 | ~4% |
| 15 | ~9% |
| 30 | ~12% |
| 60 | ~11% |
Data are conceptual and based on trends observed in studies with similar compounds like in reference[4]. Actual values will vary depending on the specific experimental conditions.
Table 2: Effect of Inhibitors on Specificity of Uptake
This table demonstrates how co-incubation with an excess of a non-labeled competitor can be used to show the specificity of the transporter-mediated uptake.
| Condition | Uptake (% of Control) in A549 Cells | Uptake (% of Control) in HT29 Cells |
| Control (Tracer only) | 100% | 100% |
| + 1 mM L-Glutamic Acid | ~10% | ~10% |
Data are conceptual and based on trends observed in studies with similar compounds like in reference[4]. This demonstrates that the uptake is significantly reduced in the presence of a competitor, indicating a specific transport mechanism.
Visualizations
Caption: Figure 1: General Workflow for a Cell Uptake Assay
Caption: Figure 2: Troubleshooting Decision Tree for Uptake Assays
References
- 1. Glutamate uptake system in the presynaptic vesicle: glutamic acid analogs as inhibitors and alternate substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathways of L-glutamic acid transport in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radiosynthesis and Analysis of (S)-4-(3-[18F]Fluoropropyl)-L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 11. biocompare.com [biocompare.com]
- 12. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Artifacts in NMR Analysis of Fluorinated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common artifacts and challenges encountered during Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling or distorted baseline is a frequent artifact in ¹⁹F NMR that can significantly hinder accurate phasing and integration of your signals. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Reduce Spectral Width (SW): The ¹⁹F nucleus has a very large chemical shift range. Acquiring a spectrum with an unnecessarily large spectral width can introduce baseline distortions.[1]
-
Action: If the approximate chemical shift range of your fluorinated amino acid is known, reduce the spectral width to cover only the region of interest. This can be done by first running a wide-sweep survey scan to identify the signal regions and then re-acquiring the data with a narrower, more focused spectral width.[2]
-
-
Optimize Phasing: Incorrect phase correction, particularly a large first-order phase correction, is a common cause of baseline roll.[1][2]
-
Action: Manually re-phase your spectrum. Start by adjusting the zero-order phase (ph0) on a large, well-defined peak. Then, adjust the first-order phase (ph1) on a peak at the opposite end of the spectrum. Avoid overly aggressive automatic phasing routines that might apply excessive corrections.
-
-
Address Acoustic Ringing: The high-power radiofrequency pulses used in NMR can induce mechanical vibrations in the probe, leading to oscillations in the free induction decay (FID) known as acoustic ringing. This is particularly problematic at the beginning of the FID and can manifest as baseline distortions in the transformed spectrum.
-
Action:
-
Increase the acquisition delay ('de' or 'aq_delay'): Introducing a short delay before the start of acquisition allows the ringing to decay. A delay of 20-40 microseconds can be effective, but be aware that this may require a larger first-order phase correction.
-
Use specific pulse sequences: Some spectrometer software includes pulse programs like "aring" or EASY (Elimination of Artifacts in NMR SpectroscopY) that are designed to suppress acoustic ringing.[3]
-
-
-
Mitigate Probe Background Signals: Fluorine-containing materials in the NMR probe itself (like Teflon components) can produce broad, rolling signals that contribute to an uneven baseline.
-
Action:
-
Use background suppression pulse sequences: Experiments like "zgbs" or the EASY sequence are designed to minimize background signals.[3][4]
-
Perform a background scan: Acquire a spectrum of the NMR tube with only the deuterated solvent. This can help identify the probe background, which can then be subtracted from the sample spectrum.
-
-
Q2: I see a small, sharp peak around -76.5 ppm in my spectrum that I wasn't expecting. What is it?
This is very likely a contaminant from Trifluoroacetic Acid (TFA) . TFA is commonly used in the synthesis and purification of peptides and proteins containing fluorinated amino acids and can be difficult to remove completely.
Troubleshooting Steps:
-
Confirm the Presence of TFA: The chemical shift of TFA is sensitive to the solvent, concentration, and pH. While it is often cited around -76.5 ppm, it can vary.
-
Action: If possible, acquire a spectrum of a standard sample of TFA in the same solvent to confirm the chemical shift.
-
-
Improve Sample Purification: If the presence of TFA interferes with your analysis, further purification of your sample is necessary.
-
Action: Employ techniques like dialysis, size-exclusion chromatography, or repeated lyophilization from a non-TFA containing solvent system to remove residual TFA.
-
-
Use TFA as an Internal Standard (with caution): If complete removal is not feasible or desired, TFA can be used as an internal chemical shift reference or for quantification.
-
Action: If using TFA as a standard, ensure its concentration is known and that its signal does not overlap with signals from your fluorinated amino acid. Be aware of the potential for its chemical shift to vary between samples if the matrix is not consistent.
-
Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it?
A low signal-to-noise ratio can make it difficult to detect and accurately integrate the signals from your fluorinated amino acid.
Troubleshooting Steps:
-
Increase the Number of Scans (Transients): The most straightforward way to improve S/N is to acquire more data. The S/N ratio increases with the square root of the number of scans.
-
Action: Double the number of scans to increase the S/N by a factor of approximately 1.4. Quadruple the scans for a twofold increase in S/N.
-
-
Optimize the Relaxation Delay (d1): For quantitative analysis, a sufficiently long relaxation delay is crucial to allow the magnetization to return to equilibrium between pulses. A delay of 5 times the longest T1 relaxation time of your fluorine nuclei is recommended for 99% recovery.
-
Action: If not performing quantitative analysis, a shorter relaxation delay can be used to acquire more scans in a given amount of time, which can improve S/N. However, be aware that this can lead to signal saturation and inaccurate integration. For quantitative experiments, a relaxation delay of at least 5 times the longest T1 is recommended.[5]
-
-
Check Sample Concentration: A higher concentration of your fluorinated amino acid will naturally lead to a stronger NMR signal.
-
Action: If possible, increase the concentration of your sample.
-
-
Use an Appropriate Pulse Angle: A 90° pulse angle will provide the maximum signal for a single scan.
-
Action: Ensure your pulse width is calibrated to deliver a 90° pulse.
-
-
Apply Line Broadening: During data processing, applying a small amount of line broadening (e.g., an exponential multiplication with a line broadening factor of 0.3-1.0 Hz) can improve the appearance of noisy spectra by smoothing out the noise.
-
Action: Be cautious with this approach, as excessive line broadening will decrease resolution and may obscure fine couplings.
-
Data Presentation: Quantitative Parameters for ¹⁹F NMR
The following tables summarize key quantitative data to aid in experimental setup and troubleshooting.
Table 1: Common ¹⁹F NMR Reference Standards
| Compound | Chemical Shift (ppm vs. CFCl₃) | Notes |
| Trichlorofluoromethane (CFCl₃) | 0.00 | Primary reference standard; volatile and not always practical as an internal standard. |
| Trifluoroacetic Acid (TFA) | -76.55 | Common internal or external standard; chemical shift is sensitive to solvent, pH, and concentration.[6] |
| Hexafluorobenzene (C₆F₆) | -164.9 | Good for referencing in organic solvents.[6] |
| Monofluorobenzene (C₆H₅F) | -113.15 | Another option for referencing in organic media.[6] |
| Aqueous Fluoride (as KF) | -125.3 | Useful for aqueous samples.[6] |
Table 2: Recommended Acquisition Parameters for Quantitative ¹⁹F NMR
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 90° | Provides maximum signal intensity for each scan.[7][8] |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Ensures full relaxation of the fluorine nuclei for accurate integration.[5] For non-quantitative work, a shorter delay can be used to increase the number of scans in a given time. |
| Spectral Width (SW) | Minimal required | Reduces baseline distortions and noise. |
| Number of Scans (nt) | As needed | Increase to improve signal-to-noise ratio (S/N ∝ √nt). |
| Decoupling | ¹H decoupling | Simplifies spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹⁹F NMR of Fluorinated Amino Acids in a Protein
-
Protein Expression and Purification: Express the protein containing the site-specifically incorporated fluorinated amino acid using an appropriate expression system (e.g., E. coli auxotrophs). Purify the protein to >95% purity using standard chromatography techniques.
-
Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O). D₂O is necessary for the field-frequency lock. Concentrate the protein to the desired concentration (typically 0.1 - 1.0 mM).
-
Addition of Internal Standard (Optional): If required for chemical shift referencing or quantification, add a known concentration of an appropriate internal standard that does not interact with the protein or overlap with the signals of interest.
-
Transfer to NMR Tube: Transfer approximately 500-600 µL of the final sample into a clean, high-quality 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate to the desired experimental temperature in the NMR spectrometer before starting data acquisition.
Protocol 2: A General ¹⁹F NMR Data Acquisition Workflow
-
Tuning and Matching the Probe: Tune and match the NMR probe for the ¹⁹F frequency to ensure efficient power transfer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal from the solvent. Perform shimming on the lock signal to optimize the magnetic field homogeneity.
-
Determine the 90° Pulse Width: Calibrate the transmitter pulse power to determine the 90° pulse width for ¹⁹F.
-
Set Acquisition Parameters:
-
Set the spectral width (SW) to encompass all expected ¹⁹F signals.
-
Set the transmitter offset (O1P) to the center of the spectral region of interest.
-
Set the number of scans (nt) based on the sample concentration and desired signal-to-noise ratio.
-
Set the relaxation delay (d1) appropriately for either qualitative or quantitative measurements.
-
Enable ¹H decoupling.
-
-
Acquire the Data: Start the acquisition.
-
Process the Data:
-
Apply a Fourier transform to the FID.
-
Apply a zero-order and first-order phase correction.
-
Apply baseline correction if necessary.
-
Reference the chemical shift axis using an internal or external standard.
-
Integrate the signals of interest.
-
Visualizations
Caption: A troubleshooting decision tree for common ¹⁹F NMR artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. University of Ottawa NMR Facility Blog: Background Suppression in Liquids [u-of-o-nmr-facility.blogspot.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. colorado.edu [colorado.edu]
- 7. acgpubs.org [acgpubs.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Glutamate Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of delivering glutamate analogs across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult for glutamate analogs to cross the blood-brain barrier?
Glutamate analogs, like other small-molecule neurotherapeutics, face significant hurdles in reaching the central nervous system (CNS). The BBB is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain from the bloodstream.[1][2] Key challenges for glutamate analogs include:
-
Low Passive Permeability: Glutamate and its analogs are typically polar and hydrophilic molecules. The BBB's tight junctions and lipid membranes restrict the passage of such molecules, favoring small, lipid-soluble compounds (under 400-600 Da).[3][4][5]
-
Active Efflux: The BBB is equipped with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics and certain therapeutic agents out of the brain endothelial cells and back into the bloodstream.[5][6][7] Lipophilic modifications intended to increase passive diffusion can sometimes inadvertently make the analog a substrate for these efflux pumps.[5][7]
-
Metabolic Instability: The presence of various enzymes at the BBB can metabolize potential therapeutics before they reach the brain parenchyma.
Q2: What are the primary strategies to enhance the BBB penetration of my glutamate analog?
There are three main approaches to improving CNS delivery of glutamate analogs:
-
Chemical Modification (Prodrugs): The most common strategy is to transiently modify the molecule to create a more lipophilic prodrug that can passively diffuse across the BBB.[5][8] Once in the brain, the modifying group is cleaved by brain-specific enzymes to release the active parent drug.
-
Leveraging Endogenous Transporters: This "Trojan Horse" approach involves modifying the analog to be recognized and transported by endogenous influx carriers at the BBB.[9][10][11] Key targets include:
-
Carrier-Mediated Transport (CMT): Targeting transporters for essential nutrients like amino acids (e.g., LAT1) or glucose (e.g., GLUT1).[7][11][12]
-
Receptor-Mediated Transcytosis (RMT): Attaching the analog to a ligand (like a monoclonal antibody) that binds to a receptor (e.g., transferrin receptor, insulin receptor) on the BBB surface, triggering its transport across the cell.[3][9][13]
-
-
Nanocarrier-Based Delivery: Encapsulating the glutamate analog within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from metabolism and facilitate its transport across the BBB.[14][15][16][17] The surface of these nanoparticles can be further modified with targeting ligands to engage with RMT pathways.[14][17][18]
Q3: How do I choose between a prodrug approach and a nanocarrier system?
The choice depends on several factors including the physicochemical properties of your analog, the desired therapeutic effect (e.g., sustained release vs. rapid action), and the stage of development.
-
Prodrugs are often preferred for small molecules due to their well-established regulatory pathways and simpler chemistry. They are ideal when a single molecular entity is desired. However, the modification can alter pharmacology or become an efflux pump substrate.[5][12]
-
Nanocarriers are highly versatile and can carry a large payload, protect the drug from degradation, and be extensively decorated for targeting.[16] They are particularly useful for larger molecules or when multi-modal therapy is considered. However, they face challenges with manufacturing complexity, long-term stability, and potential immunogenicity.[19]
Troubleshooting Guides
Problem 1: My novel glutamate analog shows poor permeability in my in vitro BBB model.
Your analog may have low lipophilicity or be a substrate for efflux transporters. This guide will help you diagnose and address the issue.
Troubleshooting Workflow: Low In Vitro BBB Permeability
Caption: Decision tree for troubleshooting low in vitro BBB permeability.
Step 1: Determine if your compound is an efflux substrate.
-
Action: Perform a bidirectional permeability assay using a cell line that overexpresses an efflux transporter, such as MDCK-MDR1 (for P-gp). Calculate the efflux ratio (ER) by dividing the permeability coefficient from the basolateral-to-apical (B-A) direction by the apical-to-basolateral (A-B) direction.
-
Interpretation: An ER greater than 2-3 suggests your compound is actively pumped out by P-gp.[20]
Step 2: If efflux is high, consider structural modification or co-administration.
-
Action A (Modification): Modify the analog's structure to reduce its affinity for the efflux transporter. This can involve masking hydrogen bond donors or altering stereochemistry.[21]
-
Action B (Inhibition): Co-administer a known P-gp inhibitor in your in vitro model. If permeability increases significantly, it confirms that efflux is the primary barrier. Note that this is an experimental tool, as clinical use of P-gp inhibitors is challenging due to drug-drug interactions.
Step 3: If efflux is low, assess and improve lipophilicity.
-
Action: Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4).
-
Interpretation: Optimal passive BBB penetration is often seen with a LogP between 1 and 3. If your value is significantly lower, the compound is likely too hydrophilic.
-
Solution (Prodrug Approach): Mask polar functional groups (e.g., carboxylic acids, amines) with lipophilic moieties.[5][8] For example, esterifying a carboxylic acid can transiently neutralize its charge and increase lipid solubility.[5]
Problem 2: My lipophilic prodrug has good in vitro permeability but fails in vivo.
This common issue can arise from several factors that aren't captured by simple cell-based models.
Troubleshooting Workflow: In Vitro / In Vivo Discrepancy
Caption: Workflow for diagnosing in vitro vs. in vivo permeability failures.
Step 1: Evaluate Plasma Protein Binding (PPB).
-
Action: Use an assay like equilibrium dialysis to determine the fraction of your prodrug bound to plasma proteins.
-
Interpretation: Only the unbound (free) fraction of a drug can cross the BBB.[20] High lipophilicity often leads to high PPB (>99%), leaving very little drug available for brain entry.
-
Solution: Modify the prodrug structure to decrease lipophilicity slightly or alter charge distribution to reduce binding to plasma proteins like albumin.
Step 2: Assess Metabolic Stability.
-
Action: Incubate your prodrug with plasma and liver microsomes to assess its stability.
-
Interpretation: The prodrug might be rapidly metabolized in the periphery before it has a chance to reach the brain. The ester linkages common in prodrugs can be susceptible to plasma esterases.
-
Solution: Introduce steric hindrance around the metabolic site (e.g., using a branched alkyl ester) or switch to a more stable linker.[8]
Step 3: Confirm Prodrug Conversion Kinetics.
-
Action: Measure the conversion rate of the prodrug to the active drug in both brain homogenate and plasma.
-
Interpretation: The ideal prodrug is stable in plasma but rapidly converted in the brain. If conversion is too fast in plasma, the polar parent drug is released prematurely. If conversion is too slow in the brain, the active compound is not released at its target.
-
Solution: Fine-tune the lability of the promoiety. For example, electron-withdrawing groups near an ester linkage can increase its hydrolysis rate, while bulky groups can decrease it.
Data Summary Tables
Table 1: Comparison of In Vitro BBB Models
| Model Type | Key Features | Typical TEER (Ω·cm²) | Throughput | Relevance to In Vivo |
| PAMPA-BBB | Artificial membrane with lipid mixture | N/A | High | Low (Passive diffusion only) |
| Immortalized Cells (hCMEC/D3) | Single cell type, easy to culture | 30 - 150 | High | Moderate (Expresses some transporters but has lower barrier tightness) |
| Primary Cells (Rodent BMECs) | From animal source, higher tightness | 150 - 400 | Low | Good (Closer to physiological state but variable) |
| iPSC-Derived BMECs | Human source, reproducible | >1000[22] | Medium | High (High tightness, expresses key transporters, human relevance)[22] |
| Co-culture Models (with Astrocytes/Pericytes) | More physiologically relevant | 200 - 800 | Low | Very High (Better mimics the Neurovascular Unit)[23] |
TEER: Transendothelial Electrical Resistance, a measure of barrier integrity.
Table 2: Quantitative Examples of BBB Penetration Strategies
| Strategy | Drug/Analog | Metric | Result | Fold Increase (vs. Parent) |
| Lipophilic Prodrug | L-DOPA (prodrug of Dopamine) | Brain Uptake | Transported by LAT1 | >10-fold |
| Lipophilic Prodrug | Heroin (prodrug of Morphine) | Brain Permeability | Increased lipophilicity | ~100-fold |
| RMT Targeting | Paclitaxel-Angiopep-2 Conjugate | Brain Concentration | Targets LRP1 receptor | Significant improvement vs. paclitaxel[24] |
| Nanocarrier (Immunoliposome) | OX-26 Antibody Liposome | Brain Endothelial Uptake | Targets Transferrin Receptor | 16-fold (after 15 min infusion)[5] |
Key Experimental Protocols
Protocol 1: General Method for In Vitro BBB Permeability Assay (Transwell System)
This protocol describes a general procedure using an immortalized cell line like hCMEC/D3.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well companion plates
-
Complete endothelial cell growth medium
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Test compound (glutamate analog) and control compounds (e.g., caffeine for high permeability, Lucifer Yellow for low/paracellular permeability)
-
LC-MS/MS or other suitable analytical instrument
Procedure:
-
Cell Seeding: Coat Transwell inserts with a suitable extracellular matrix (e.g., collagen). Seed hCMEC/D3 cells onto the apical side of the inserts at a high density.
-
Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer is formed. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER) daily. Proceed when TEER values stabilize and reach the expected range (e.g., >30 Ω·cm²).
-
Permeability Experiment (A-to-B): a. Wash the monolayer on both apical and basolateral sides with pre-warmed HBSS. b. Add the test compound and controls (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C on an orbital shaker. e. At specified time points (e.g., 15, 30, 60, 90 min), take a sample from the basolateral chamber, replacing the volume with fresh HBSS. Take a final sample from the donor chamber.
-
Permeability Experiment (B-to-A for Efflux): Repeat step 3, but add the compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: General Method for In Vivo Brain-to-Plasma Ratio (Kp) Study
This protocol provides a basic workflow for assessing the extent of brain penetration in rodents.
Materials:
-
Test compound
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing vehicle
-
Surgical tools for tissue collection
-
Blood collection tubes (with anticoagulant)
-
Homogenizer for brain tissue
-
LC-MS/MS for analysis
Procedure:
-
Dosing: Administer the test compound to the animals via the intended clinical route (e.g., intravenous bolus or infusion, oral gavage).
-
Sample Collection: At a predetermined time point (e.g., 1 hour, or when steady-state is expected), anesthetize the animal.
-
Blood Collection: Collect a blood sample via cardiac puncture into an anticoagulant tube. Centrifuge immediately to separate the plasma.
-
Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly dissect the brain, weigh it, and snap-freeze it.
-
Sample Preparation: a. Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug. b. Brain: Thaw the brain tissue, add a specific volume of buffer, and homogenize thoroughly. Perform protein precipitation on the brain homogenate.
-
Analysis: Quantify the drug concentration in the processed plasma (Cₚ) and brain homogenate (Cₑᵣₐᵢₙ) samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio (Kp): Kp = Cₑᵣₐᵢₙ / Cₚ Note: This Kp value represents the total drug concentration. To determine the unbound ratio (Kp,uu), the fraction unbound in plasma and brain must also be measured.
References
- 1. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 11. Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification | Semantic Scholar [semanticscholar.org]
- 18. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Permeability of in vitro blood-brain barrier models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 24. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoroglutamic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the four stereoisomers of 4-fluoroglutamic acid: (2S,4R), (2S,4S), (2R,4R), and (2R,4S). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
This compound, a fluorinated analog of the key neurotransmitter L-glutamic acid, possesses four stereoisomers due to its two chiral centers. The introduction of a fluorine atom at the 4-position significantly influences the molecule's biological properties without a substantial increase in steric bulk. This modification has led to the exploration of these stereoisomers as inhibitors of enzymes involved in glutamate metabolism and as probes for imaging metabolic pathways in cancer. This guide focuses on two primary areas of their biological activity: the inhibition of glutamate decarboxylase (GAD) and their role in cellular uptake and metabolism, largely inferred from studies of their corresponding glutamine analogs used in positron emission tomography (PET).
Data Presentation
Inhibition of Rat Brain Glutamate Decarboxylase (GAD)
Glutamate decarboxylase is the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter GABA. All four stereoisomers of this compound have been shown to be competitive and reversible inhibitors of rat brain GAD.[1] The D-erythro isomer, which corresponds to (2R,4S)-4-fluoroglutamic acid, is the most potent inhibitor among the stereoisomers.[1]
| Stereoisomer | Common Name | Inhibition Constant (Ki) | Percent Inhibition (at 10 mM) |
| (2R,4S) | D-erythro | 2 x 10⁻³ M[1] | ~70%[1] |
| (2S,4S) | L-threo | Not explicitly stated, but less effective than D-erythro | 44.7%[2] |
| (2R,4R) | D-threo | 1.1 x 10⁻² M[1] | 30.6%[2] |
| (2S,4R) | L-erythro | 1.1 x 10⁻² M[1] | 35.8%[2] |
Note: The nomenclature for erythro and threo can be ambiguous. The specific configurations (2R,4S), etc., are more precise.
Cellular Uptake and Metabolism in Cancer Cells
The biological activity of this compound stereoisomers within cells has been extensively studied through the use of their 18F-labeled glutamine analogs in PET imaging of tumors.[3][4][5][6][7] Tumor cells often exhibit increased glutamine metabolism (glutaminolysis) to support their rapid proliferation.[4][5] Radiolabeled 4-fluoroglutamine isomers are transported into cancer cells and are subsequently metabolized to the corresponding this compound by glutaminase.[3][4] Therefore, the cellular uptake of the glutamine analog serves as a surrogate marker for the interaction of the corresponding glutamic acid stereoisomer with intracellular enzymes and transporters.
Studies have shown a high degree of stereoselectivity in the cellular uptake of 4-fluoroglutamine isomers. The isomers with the naturally occurring L-configuration at the C-2 position, (2S,4R) and (2S,4S), exhibit significantly higher uptake in tumor cells compared to their 2R counterparts.[3] This suggests that the (2S,4R) and (2S,4S) isomers of this compound are more readily processed by intracellular metabolic pathways.
| 4-Fluoroglutamine Stereoisomer | Corresponding this compound | Cellular Uptake in Tumor Cells |
| (2S,4R) | (2S,4R) | High[3][7] |
| (2S,4S) | (2S,4S) | High[3] |
| (2R,4R) | (2R,4R) | Low[3] |
| (2R,4S) | (2R,4S) | Low[3] |
Signaling Pathways and Experimental Workflows
Glutamate Decarboxylase (GAD) and GABA Synthesis
The inhibition of GAD by this compound stereoisomers directly impacts the synthesis of GABA from glutamate. This is a critical pathway for regulating neuronal excitability.
Glutamate Receptor and Transporter Signaling
Glutamate exerts its effects through ionotropic and metabotropic receptors and is cleared from the synapse by excitatory amino acid transporters (EAATs). While direct comparative data for all four this compound stereoisomers on these targets is limited, their structural similarity to glutamate suggests potential interactions.
Experimental Workflow for Cellular Uptake Assay
The following diagram illustrates a typical workflow for assessing the cellular uptake of radiolabeled compounds like 18F-4-fluoroglutamine.
Experimental Protocols
Glutamate Decarboxylase (GAD) Inhibition Assay (HPLC-based)
This protocol is adapted from established methods for measuring GAD activity by quantifying the production of GABA.
-
Enzyme Preparation: A crude enzyme preparation can be obtained from rat brain homogenates. The brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer, pH 6.8) and centrifuged to remove cellular debris. The supernatant containing GAD is used for the assay.
-
Reaction Mixture: The reaction mixture typically contains the enzyme preparation, L-glutamic acid as the substrate, and pyridoxal-5'-phosphate as a cofactor in a phosphate buffer.
-
Inhibition Assay: The this compound stereoisomers are pre-incubated with the enzyme preparation at various concentrations before the addition of the substrate.
-
Enzymatic Reaction: The reaction is initiated by adding L-glutamic acid and incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., perchloric acid) to denature the enzyme.
-
GABA Quantification: The amount of GABA produced is quantified using high-performance liquid chromatography (HPLC) following derivatization (e.g., with o-phthalaldehyde) to make it fluorescent or UV-active.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of GABA produced in the presence and absence of the inhibitor. Ki values can be determined using Dixon or Lineweaver-Burk plots.
Radiolabeled Amino Acid Uptake Assay
This protocol outlines the general steps for measuring the uptake of radiolabeled amino acid analogs in cultured cells.
-
Cell Culture: Tumor cells (e.g., 9L gliosarcoma or SF188 glioblastoma) are cultured in appropriate media until they reach a desired confluency in multi-well plates.
-
Incubation with Radiotracer: The cell culture medium is replaced with a buffer containing the 18F-labeled 4-fluoroglutamine stereoisomer. The cells are incubated for a specific time (e.g., 30, 60, 120 minutes) at 37°C.
-
Washing: The incubation is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound extracellular radiotracer.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., containing NaOH or a detergent).
-
Measurement of Radioactivity: The radioactivity in the cell lysate is measured using a gamma counter.
-
Protein Quantification: The protein concentration in the cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Data Analysis: The cellular uptake is typically expressed as a percentage of the initial dose per milligram of protein (%ID/mg protein) to normalize for cell number.
Conclusion
The stereochemistry of this compound plays a critical role in its biological activity. The (2R,4S)-isomer is the most potent inhibitor of glutamate decarboxylase, suggesting its potential as a tool to modulate GABAergic neurotransmission. In contrast, the (2S,4R) and (2S,4S)-isomers, as inferred from studies with their glutamine analogs, are preferentially taken up and metabolized by cancer cells, highlighting their potential as metabolic imaging agents and possibly as targeted therapeutics. Further research is warranted to fully elucidate the activity of all four stereoisomers at various glutamate receptor subtypes and transporters to build a more complete pharmacological profile and unlock their full therapeutic potential.
References
- 1. Influence of stereoisomers of 4-fluoroglutamate on rat brain glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Pharmacokinetic Assessment of 18F-(2S,4R)-4-Fluoroglutamine in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo PET Assay of Tumor Glutamine Flux and Metabolism: In-Human Trial of 18F-(2S,4R)-4-Fluoroglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
4-Fluoroglutamic Acid vs. Glutamic Acid as an Enzyme Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-fluoroglutamic acid (4-FGlu) and its natural counterpart, L-glutamic acid, as substrates for various enzymes. The introduction of a fluorine atom at the C4 position of glutamic acid significantly alters its interaction with enzymes, leading to varied effects ranging from substrate activity to potent inhibition. This document summarizes key experimental findings, presents quantitative data in a comparative format, and provides detailed experimental protocols for the cited assays.
Executive Summary
This compound exhibits a complex profile as an enzyme substrate when compared to glutamic acid. While it can serve as a substrate for several key enzymes in amino acid metabolism, such as glutamate dehydrogenase and various aminotransferases, its efficiency varies significantly depending on the enzyme and the stereoisomer of 4-FGlu. Notably, 4-FGlu acts as a potent competitive inhibitor of glutamate decarboxylase and a strong inhibitor of glutamine synthetase, highlighting its potential as a tool for studying and modulating glutamate metabolic pathways.
Comparative Enzyme Kinetics
The following tables summarize the available quantitative data on the interaction of this compound and glutamic acid with several key enzymes.
Table 1: Glutamate Dehydrogenase (GDH) Activity
| Substrate | Specific Activity (nmol/min/µg) | Relative Activity (%) |
| L-Glutamic Acid | 149 ± 5 | 100% |
| (2S,4R)-4-Fluoroglutamic Acid | 74 ± 4 | ~50% |
| (2S,4S)-4-Fluoroglutamic Acid | 155 ± 9 | ~104% |
Data sourced from a study on glutamate-utilizing enzymes, with assays conducted at a 5 mM substrate concentration.[1]
Table 2: Glutamate Decarboxylase (GAD) Inhibition
| Inhibitor (Stereoisomer of 4-FGlu) | Inhibition Type | Kᵢ (mM) |
| D-erythro-4-Fluoroglutamic Acid | Competitive | 2 |
| L-threo-4-Fluoroglutamic Acid | Competitive | - |
| D-threo-4-Fluoroglutamic Acid | Competitive | 11 |
| L-erythro-4-Fluoroglutamic Acid | Competitive | 11 |
Data from a study on rat brain glutamate decarboxylase.[2] The D-erythro isomer is the most potent inhibitor.
Table 3: Other Glutamate-Metabolizing Enzymes
| Enzyme | Substrate/Inhibitor | Observation |
| Aspartate Aminotransferase | This compound | Acts as a substrate.[1][3] |
| Alanine Aminotransferase | This compound | Acts as a substrate and can also undergo a γ-elimination reaction.[1][4][5] |
| Glutamine Synthetase | This compound | Poor substrate and a strong inhibitor.[1][3] |
Qualitative observations from comparative enzymology studies. Specific kinetic parameters (Km, Vmax, Ki) for a direct comparison with glutamic acid are not consistently available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Glutamate Dehydrogenase (GDH) Activity Assay (Spectrophotometric)
This assay measures the GDH-catalyzed oxidative deamination of glutamate, which is coupled to the reduction of a tetrazolium salt by NADH to a colored formazan product.
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Glutamate or 4-Fluoroglutamate solution (substrate)
-
NAD⁺ solution
-
Diaphorase
-
Resazurin (or similar tetrazolium salt)
-
Enzyme preparation (e.g., purified GDH or tissue homogenate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD⁺, diaphorase, and resazurin.
-
Add the enzyme preparation to the wells of the microplate.
-
Initiate the reaction by adding the substrate solution (glutamate or 4-fluoroglutamate).
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 570 nm for resazurin reduction) in a kinetic mode at 37°C.
-
The rate of change in absorbance is proportional to the GDH activity.
Glutamate Decarboxylase (GAD) Activity Assay (Fluorometric)
This assay is based on the measurement of GABA produced from the decarboxylation of glutamate.
Materials:
-
GAD Assay Buffer
-
L-Glutamic Acid (substrate)
-
Enzyme preparation (e.g., brain homogenate)
-
O-phthaldialdehyde (OPA) reagent
-
96-well black microplate
-
Fluorometer
Procedure:
-
Incubate the enzyme preparation with L-glutamic acid in the GAD Assay Buffer at 37°C.
-
Stop the reaction after a defined time period (e.g., by adding acid).
-
Add the OPA reagent to derivatize the GABA produced.
-
Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
Quantify the GABA concentration using a standard curve.
Glutamine Synthetase (GS) Activity Assay (Hydroxamate Assay)
This colorimetric assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine.
Materials:
-
Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8)
-
L-Glutamine solution
-
Hydroxylamine solution
-
ADP solution
-
Manganese chloride (MnCl₂) solution
-
Enzyme preparation
-
Ferric chloride (FeCl₃) reagent (in HCl)
Procedure:
-
Incubate the enzyme preparation with L-glutamine, hydroxylamine, ADP, and MnCl₂ in the Assay Buffer at 37°C.
-
Stop the reaction by adding the ferric chloride reagent.
-
The ferric chloride forms a colored complex with the γ-glutamyl hydroxamate produced.
-
Measure the absorbance at ~540 nm.
-
Calculate the GS activity based on a standard curve of γ-glutamyl hydroxamate.
Signaling Pathways and Experimental Workflows
Glutamatergic Signaling Pathway
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic and metabotropic receptors. While the direct effects of this compound on these signaling pathways are not well-documented, its ability to inhibit key metabolic enzymes like GAD suggests it could indirectly impact neurotransmitter levels.
Caption: Glutamatergic signaling at the synapse.
Experimental Workflow: Comparative Enzyme Kinetics
The following diagram illustrates a typical workflow for comparing the kinetic parameters of glutamic acid and this compound as enzyme substrates.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion
The substitution of a hydrogen atom with fluorine at the 4-position of glutamic acid has profound and varied effects on its interaction with enzymes. While this compound can be processed by some key metabolic enzymes, its most significant impact appears to be as a potent and specific inhibitor of enzymes like glutamate decarboxylase and glutamine synthetase. These properties make this compound and its stereoisomers valuable tools for researchers studying glutamate metabolism and its role in various physiological and pathological processes. Further studies are warranted to elucidate the precise kinetic parameters for all relevant enzymes and to explore the potential effects of 4-FGlu on glutamatergic neurotransmission.
References
- 1. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Comparative Enzymology of (2S,4R)4-Fluoroglutamine and (2S,4R)4-Fluoro" by Arthur J L Cooper, Boris F. Krasnikov et al. [touroscholar.touro.edu]
- 4. Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Validating the Specificity of 4-Fluoroglutamic Acid for Glutamate Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-fluoroglutamic acid's performance as a substrate for glutamate transporters, alongside other alternatives. It includes supporting experimental data and detailed protocols to aid in the validation of transporter specificity.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, is cleared from the synaptic cleft by a family of sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1] There are five subtypes of EAATs in humans: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5, each with a distinct expression pattern and physiological role.[1][2][3] The development of subtype-specific substrates and inhibitors is crucial for understanding the function of these transporters and for developing targeted therapeutics for neurological disorders. This compound (4-FGlu) has been investigated as a potential tool for studying glutamate metabolism and transport, particularly in the context of positron emission tomography (PET) imaging.[4] This guide evaluates its specificity for glutamate transporters.
Comparative Analysis of Substrate and Inhibitor Specificity
While this compound has been shown to be a substrate for glutamate-metabolizing enzymes, suggesting it is transported into cells, specific kinetic data (Km or Ki) for its interaction with individual EAAT subtypes is not extensively available in the public literature.[4] However, by comparing the known affinities of endogenous substrates and well-characterized inhibitors, we can establish a framework for evaluating the potential specificity of novel compounds like 4-FGlu.
The following table summarizes the reported affinity (Km) and inhibitory constants (IC50 or Ki) for common glutamate transporter substrates and inhibitors across the major EAAT subtypes.
| Compound | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 |
| Substrates | |||||
| L-Glutamate | Km: 70 µM[5] | Km: 6 µM[5] | Km: 6 µM[5] | Km: 0.6 µM[6] | Km: 3.2 µM |
| D-Aspartate | Km: ~10-100 µM | Km: ~10-100 µM | Km: ~10-100 µM | ||
| This compound | Substrate, specific Km not reported | Substrate, specific Km not reported | Substrate, specific Km not reported | Substrate, specific Km not reported | Substrate, specific Km not reported |
| Inhibitors | |||||
| DL-TBOA | IC50: 70 µM[5] | IC50: 6 µM[5] | IC50: 6 µM[5] | Ki: 4.4 µM | Ki: 3.2 µM |
| TFB-TBOA | IC50: 22 nM[7] | IC50: 17 nM[7] | IC50: 300 nM[7] | Potent Blocker[7] | Potent Blocker[7] |
| Dihydrokainic acid (DHK) | Weakly active[2] | IC50: 20-60 µM[2] | Weakly active[2] |
Experimental Protocols for Validating Transporter Specificity
To determine the specificity of a compound like this compound for different glutamate transporter subtypes, two primary experimental approaches are commonly employed: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Substrate Uptake Assay
This assay directly measures the transport of a radiolabeled substrate (e.g., [3H]-L-glutamate or a radiolabeled version of the test compound) into cells expressing a specific EAAT subtype.[8][9][10][11]
Objective: To determine the kinetic parameters (Km and Vmax) of a test substrate or the inhibitory potency (IC50) of a test compound for a specific EAAT subtype.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or COS-7 cells stably or transiently expressing a single human EAAT subtype (e.g., HEK293-EAAT1, HEK293-EAAT2, etc.).[12][13][14] Untransfected cells serve as a negative control.
-
Radiolabeled Substrate: High specific activity [3H]-L-glutamate or [3H]-D-aspartate.
-
Buffers:
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Wash Buffer: Cold phosphate-buffered saline (PBS).
-
-
Test Compound: this compound or other compounds of interest.
-
Scintillation Fluid and Counter.
Procedure:
-
Cell Culture: Plate the EAAT-expressing cells in 24- or 96-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing a fixed concentration of the radiolabeled substrate and varying concentrations of the unlabeled test compound (for inhibition assays) or varying concentrations of the radiolabeled test compound (for kinetic analysis).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes) to allow for substrate uptake. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
For inhibition assays, plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Electrophysiological Recording of Transporter Currents
Glutamate transport is an electrogenic process, meaning it is associated with a net movement of charge across the cell membrane. This allows the use of electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp in mammalian cells, to measure transporter activity.[15][16][17]
Objective: To measure the substrate-induced currents and determine the affinity (Km) and to test for inhibition of these currents by test compounds.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding a specific EAAT subtype, or a mammalian cell line (e.g., HEK293) expressing the transporter.[15][18]
-
Recording Solutions:
-
External Solution (for Xenopus oocytes): ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Internal Solution (for patch clamp): A solution containing a high concentration of a non-chloride salt (e.g., Cs-methanesulfonate) to isolate transporter currents, along with pH buffers and other necessary components.
-
-
Substrates and Inhibitors: L-glutamate, this compound, and specific inhibitors.
-
Electrophysiology Rig: Amplifier, micromanipulators, perfusion system, and data acquisition software.
Procedure (TEVC in Xenopus Oocytes):
-
Oocyte Preparation: Inject stage V-VI Xenopus oocytes with cRNA encoding the desired EAAT subtype and incubate for 2-7 days to allow for protein expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with the external solution.
-
Voltage Clamp: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Substrate Application: Perfuse the oocyte with the external solution containing a known concentration of L-glutamate or the test substrate (this compound).
-
Current Measurement: Record the inward current induced by the substrate. This current is proportional to the rate of transport.
-
Dose-Response: Apply a range of substrate concentrations to determine the Km (the concentration that elicits a half-maximal current).
-
Inhibition Assay: Co-apply a fixed concentration of L-glutamate with varying concentrations of the test inhibitor to determine the IC50.
Visualization of Experimental Workflows
Experimental Workflow for Validating Transporter Specificity
Caption: A logical workflow for determining the subtype specificity of a test compound for glutamate transporters.
Signaling Pathway of Glutamate Transport
Caption: The coupled transport cycle of excitatory amino acid transporters (EAATs).
References
- 1. mdpi.com [mdpi.com]
- 2. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination at the 4 position alters the substrate behavior of L-glutamine and L-glutamate: Implications for positron emission tomography of neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 6. The Glutamate Transporter Subtypes EAAT4 and EAATs 1-3 Transport Glutamate with Dramatically Different Kinetics and Voltage Dependence but Share a Common Uptake Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Inducible expression and pharmacology of the human excitatory amino acid transporter 2 subtype of L-glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rat brain glutamate receptors activate chloride channels in Xenopus oocytes coupled by inositol trisphosphate and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Action of 4-Fluoroglutamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanism of action of 4-fluoroglutamic acid (4-FGlu), a fluorinated analog of the non-essential amino acid L-glutamic acid. Primarily utilized as a metabolic tracer in positron emission tomography (PET) for tumor imaging, its interactions with key enzymes in glutamate metabolism offer insights into its biological effects. This document contrasts 4-FGlu with its precursor, 4-fluoroglutamine (4-FGln), and other relevant compounds, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Analogs
This compound and its amide precursor, 4-fluoroglutamine, serve as valuable tools to probe the altered metabolism of cancer cells. Their in vivo journey begins with transport into the cell, followed by enzymatic conversions that dictate their ultimate fate and utility as imaging agents.
Once inside the cell, 4-FGln is a substrate for glutaminase, which hydrolyzes it to 4-FGlu.[1] Subsequently, 4-FGlu interacts with several key enzymes of glutamate metabolism. It is a substrate for glutamate dehydrogenase, as well as aspartate and alanine aminotransferases.[2][3] A pivotal aspect of its mechanism is its role as a potent inhibitor of glutamine synthetase, the enzyme responsible for converting glutamate back to glutamine.[2][3] This inhibition can disrupt the glutamate-glutamine cycle, a critical pathway for neurotransmitter recycling and ammonia detoxification, particularly in the brain.
In the context of PET imaging, the trapping of the fluorine-18 radiolabel within tumor cells is a key indicator of metabolic activity. For 18F-(2S,4R)4-FGln, a significant portion becomes incorporated into proteins, leading to prolonged retention in tumors.[2] In contrast, 18F-(2S,4R)4-FGlu tends to remain as a free amino acid within the cell.[2]
Comparative Performance: this compound vs. Alternatives
The choice of a metabolic tracer depends on the specific biological question being addressed. The following tables summarize the comparative performance of 4-FGlu and its counterparts based on available experimental data.
Table 1: In Vivo Biodistribution of 18F-(2S,4R)4-Fluoroglutamine and 18F-(2S,4R)this compound in Rats with 9L Tumor Xenografts
| Tissue | 18F-(2S,4R)4-Fluoroglutamine (%ID/g at 60 min) | 18F-(2S,4R)this compound (%ID/g at 60 min) |
| Blood | 0.26 ± 0.04 | 0.20 ± 0.03 |
| Tumor | 1.03 ± 0.15 | 0.68 ± 0.10 |
| Muscle | 0.37 ± 0.05 | 0.28 ± 0.04 |
| Liver | 0.78 ± 0.11 | 0.55 ± 0.08 |
| Bone | 1.03 ± 0.14 | 1.25 ± 0.18 |
Data adapted from in vivo biodistribution studies. The higher tumor uptake of 4-FGln reflects its incorporation into macromolecules, while the slightly higher bone uptake of 4-FGlu may suggest a greater degree of in vivo defluorination.[2]
Table 2: Enzyme Interactions of this compound and its Analogs
| Enzyme | This compound (4-FGlu) | L-Glutamic Acid | 4-Fluoroglutamine (4-FGln) | L-Glutamine |
| Glutaminase | N/A (Product) | N/A (Product) | Substrate | Substrate |
| Glutamine Synthetase | Strong Inhibitor | Substrate | Poor Substrate | Substrate |
| Glutamate Dehydrogenase | Substrate | Substrate | N/A | N/A |
| Alanine Aminotransferase | Substrate | Substrate | Poor Substrate | Poor Substrate |
| Aspartate Aminotransferase | Substrate | Substrate | Poor Substrate | Poor Substrate |
This table provides a qualitative summary of enzyme interactions. Quantitative kinetic data (Km, Vmax, Ki) for 4-fluorinated analogs are not consistently available in the literature.
Experimental Protocols
In Vivo PET Imaging with 18F-(2S,4R)4-Fluoroglutamine
This protocol outlines a typical procedure for small animal PET imaging to assess tumor metabolism.
-
Animal Model: Male F344 rats with subcutaneously implanted 9L tumor xenografts are used.
-
Anesthesia: Animals are anesthetized using isoflurane (2-3% in 1 L/min oxygen) and placed on a heating pad to maintain body temperature.
-
Tracer Injection: 19–37 MBq of 18F-(2S,4R)4-fluoroglutamine is injected intravenously.
-
Image Acquisition: Dynamic PET scans are acquired over a period of 2 hours, with images framed at 5-minute intervals.
-
Data Analysis: The resulting data is reconstructed and analyzed to determine the uptake of the tracer in the tumor and other organs of interest.
In Vivo Biodistribution Study
This protocol is used to quantify the distribution of the radiotracer in various tissues.
-
Animal Model and Tracer Injection: As described in the PET imaging protocol.
-
Euthanasia and Tissue Collection: At specific time points post-injection (e.g., 30 and 60 minutes), animals are euthanized. Tissues of interest (blood, tumor, muscle, liver, bone, etc.) are rapidly excised and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Pathways
To better understand the flow and interactions of this compound, the following diagrams illustrate key processes.
Caption: Intracellular metabolism of 4-fluoroglutamine and this compound.
Caption: Workflow for in vivo evaluation of this compound analogs.
References
A Comparative Efficacy Analysis of 4-Fluoroglutamic Acid and 4,4-Difluoroglutamic Acid in Modulating Folate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 4-fluoroglutamic acid and 4,4-difluoroglutamic acid, with a specific focus on their interaction with key enzymes in folate metabolism. The information presented is based on available experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Glutamic acid analogues are of significant interest in biomedical research due to their potential to modulate the activity of enzymes that utilize glutamate as a substrate. The introduction of fluorine atoms can significantly alter the physicochemical properties of these molecules, leading to changes in their biological activity, stability, and lipophilicity. This guide focuses on two such analogues: this compound and 4,4-difluoroglutamic acid, comparing their efficacy as modulators of folate-dependent enzymes.
Comparative Efficacy in Folate Metabolism
The primary target for which comparative data is available for both this compound and 4,4-difluoroglutamic acid is folylpoly-γ-glutamate synthetase (FPGS). This enzyme is crucial for the polyglutamylation of folates and antifolate drugs, a process essential for their intracellular retention and optimal activity.
Data Summary
| Compound | Target Enzyme | Efficacy | Mechanism of Action |
| DL-threo-4-Fluoroglutamic Acid | Folylpolyglutamate Synthetase (FPGS) | Effective Inhibitor | Acts as a chain-terminating alternate substrate. It is incorporated into the folate molecule, but the resulting product is a poor substrate for further glutamylation.[1] |
| DL-4,4-Difluoroglutamic Acid | Folylpolyglutamate Synthetase (FPGS) | Poor Alternate Substrate | Shows minimal ability to be incorporated into folate molecules by FPGS.[2][3][4] |
| DL-γ,γ-Difluoromethotrexate | Folylpolyglutamate Synthetase (FPGS) | Not a Substrate or Inhibitor | The methotrexate analogue containing 4,4-difluoroglutamic acid does not interact effectively with FPGS.[2][3][4] |
| DL-γ,γ-Difluoromethotrexate | Dihydrofolate Reductase (DHFR) | Potent Inhibitor | Inhibits DHFR and cell growth with the same potency as methotrexate.[2][3] |
Mechanism of Action: Targeting Folylpolyglutamate Synthetase
The differential effects of these two compounds on FPGS highlight the structural sensitivity of the enzyme's active site.
This compound: The threo isomer of this compound is recognized by FPGS and added to the folate backbone. However, the presence of the single fluorine atom at the 4-position of the newly added glutamate residue appears to hinder the subsequent addition of more glutamate molecules. This leads to the formation of short-chain polyglutamates and effectively terminates the polyglutamylation process, thereby inhibiting the overall pathway.
4,4-Difluoroglutamic Acid: In contrast, the presence of two fluorine atoms at the 4-position renders 4,4-difluoroglutamic acid a poor substrate for FPGS.[2][3][4] This suggests that the increased steric bulk or the significant alteration in the electronic properties of the C-4 position caused by the gem-difluoro group prevents effective binding and/or catalytic processing by the enzyme. When incorporated into the antifolate drug methotrexate, the resulting difluorinated analogue was neither a substrate nor an inhibitor of FPGS, further underscoring its incompatibility with the enzyme's active site.[2][3][4]
Experimental Protocols
Folylpolyglutamate Synthetase (FPGS) Inhibition Assay
A detailed experimental protocol for assessing the inhibition of FPGS by glutamate analogues can be adapted from the study by McGuire et al.
-
Enzyme Preparation: Partially purified rat liver FPGS is used as the source of the enzyme.
-
Substrates: The assay utilizes [³H]methotrexate as the folate substrate and the fluorinated glutamic acid analogue as the incoming glutamate.
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer, ATP, MgCl₂, KCl, β-mercaptoethanol, the enzyme, [³H]methotrexate, and varying concentrations of the glutamate analogue.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Termination: The reaction is stopped by the addition of a quenching agent.
-
Analysis: The products are analyzed by high-performance liquid chromatography (HPLC) to separate the polyglutamylated forms of methotrexate. The amount of product formed is quantified by measuring the radioactivity of the corresponding HPLC peaks.
-
Data Analysis: The inhibitory effect of the glutamate analogue is determined by measuring the reduction in the formation of polyglutamylated methotrexate in the presence of the analogue compared to the control (with L-glutamate).
Visualizing the Experimental Workflow and Logic
Experimental Workflow for FPGS Inhibition Assay
Caption: Workflow for assessing FPGS inhibition.
Logical Relationship of FPGS Inhibition by this compound
Caption: Mechanism of FPGS inhibition by 4-FGA.
Conclusion
The available data indicates a clear divergence in the efficacy of this compound and 4,4-difluoroglutamic acid as modulators of folylpolyglutamate synthetase.
-
This compound (threo isomer) acts as an effective inhibitor of FPGS through a chain-termination mechanism, making it a valuable tool for studying the effects of impaired polyglutamylation and a potential lead for therapeutic development.
-
4,4-Difluoroglutamic acid is a poor substrate for FPGS, and its incorporation into methotrexate does not confer inhibitory activity towards this enzyme. However, the resulting difluorinated methotrexate analogue retains its potent inhibitory activity against dihydrofolate reductase. This suggests that the 4,4-difluoro modification can be used to selectively eliminate the FPGS-mediated polyglutamylation of antifolates without compromising their activity on other targets.
This comparative analysis provides a basis for the rational selection of these fluorinated glutamic acid analogues for specific research applications in cancer biology and drug development. Further studies are warranted to explore their comparative efficacy on other glutamate-metabolizing enzymes and cellular processes.
References
Cross-Reactivity of 4-Fluoroglutamic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of novel compounds is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 4-fluoroglutamic acid (4-F-Glu) with key enzymes and transporters in other amino acid pathways, supported by experimental data and detailed protocols.
This compound, a fluorinated analog of the neurotransmitter and metabolite L-glutamic acid, is a valuable tool in neuroscience and cancer research. Its structural similarity to L-glutamate allows it to interact with a range of enzymes and transporters involved in amino acid metabolism and signaling. This guide summarizes the known interactions, presenting quantitative data to facilitate objective comparison and inform experimental design.
Enzyme Cross-Reactivity
The introduction of a fluorine atom at the 4-position of glutamic acid significantly alters its interaction with enzymes involved in glutamate and glutamine metabolism. The following tables summarize the inhibitory and substrate activities of 4-fluoroglutamate stereoisomers.
Inhibition of Glutamate Decarboxylase (GAD)
All stereoisomers of 4-fluoroglutamate have been shown to competitively inhibit rat brain glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. The D-erythro isomer is the most potent inhibitor[1][2][3].
| Stereoisomer | Inhibition Type | Ki (mM)[1][2][3] |
| D-erythro-4-F-Glu | Competitive | 2 |
| L-threo-4-F-Glu | Competitive | 11 |
| L-erythro-4-F-Glu | Competitive | 11 |
| D-threo-4-F-Glu | Competitive | Not specified, less potent |
Interaction with Glutamine Synthetase
Substrate Activity with Other Enzymes
4-Fluoroglutamate diastereoisomers can act as substrates for several key enzymes in amino acid metabolism, indicating potential for interference with these pathways.
| Enzyme | Substrate Activity | Diastereoisomer Specificity | Observations |
| Glutamate Dehydrogenase | Moderate-to-good substrate relative to L-glutamate[2] | Both (2S,4R) and (2S,4S) isomers | - |
| Aspartate Aminotransferase | Substrate[2] | Both (2S,4R) and (2S,4S) isomers | - |
| Alanine Aminotransferase | Substrate[2] | Both (2S,4R) and (2S,4S) isomers | Catalyzes an unusual γ-elimination reaction in addition to transamination[2]. |
| Branched-Chain Amino Acid Aminotransferase | No specific data found on interaction with this compound. | - | - |
Amino Acid Transporter Cross-Reactivity
The cellular uptake of this compound and its amide counterpart, 4-fluoroglutamine, is mediated by various amino acid transporters. This interaction is critical for its biological activity and its use as a PET imaging agent in oncology.
Uptake and Inhibition
Studies investigating the utility of 18F-labeled 4-fluoroglutamine ([18F]4F-Gln) for PET imaging have provided insights into the transporters involved. The (2S,4R) isomer of [18F]4F-Gln shows uptake in tumor cells, which can be inhibited by substrates of different amino acid transport systems. While direct quantitative data for this compound is limited, the findings for 4-fluoroglutamine suggest potential interactions with the same transporters.
| Transporter System | Inhibitor | Effect on --INVALID-LINK--4-Fluoroglutamine Uptake |
| System N | L-Glutamine | Nearly 90% inhibition in 9L tumor cells[4] |
| System ASC | L-Serine | Considerable inhibition in 9L tumor cells[4] |
It is important to note that after cellular uptake, 4-fluoroglutamine is predominantly converted to this compound, suggesting that the cross-reactivity of this compound with intracellular enzymes is a key determinant of its ultimate metabolic fate and effects.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of this compound's cross-reactivity and the experimental approaches used to characterize these interactions, the following diagrams are provided.
Caption: Metabolic pathways of glutamate and points of interaction for this compound.
Caption: General experimental workflows for assessing enzyme and transporter interactions.
Experimental Protocols
Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is adapted from the radiometric method used to determine the Ki values of 4-fluoroglutamate stereoisomers for rat brain GAD[2].
1. Enzyme Preparation:
-
Homogenize rat brain tissue in an appropriate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.7).
-
Centrifuge the homogenate to obtain a crude enzyme preparation in the supernatant.
2. Incubation Mixture:
-
Prepare a reaction mixture containing:
-
60 µL of the enzyme preparation.
-
14C-labeled L-glutamate (final concentration range: 2.5-12.3 x 10-2 M).
-
Pyridoxal-5'-phosphate (final concentration: 1 x 10-4 M).
-
0.1 M sodium phosphate buffer, pH 6.7.
-
-
For inhibition studies, add individual stereoisomers of 4-fluoroglutamate to the mixture at final concentrations typically ranging from 1 to 4 x 10-2 M.
3. Reaction and Measurement:
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction and trap the liberated 14CO2 in a suitable trapping agent (e.g., 0.1 mL of 30% KOH).
-
Quantify the trapped 14CO2 using liquid scintillation counting.
4. Data Analysis:
-
Determine the reaction velocity (nmol CO2/min/mg protein).
-
Plot the data using Lineweaver-Burk plots to determine the type of inhibition and calculate the Ki values.
Glutamate Dehydrogenase (GDH) Activity Assay (as a Substrate)
This protocol describes a general method to determine if this compound can act as a substrate for GDH.
1. Reaction Mixture:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
GDH enzyme.
-
NAD+ or NADP+ (coenzyme).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
2. Reaction Initiation and Measurement:
-
Initiate the reaction by adding this compound (as the substrate) at various concentrations.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
3. Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot V0 against the concentration of this compound.
-
If the enzyme follows Michaelis-Menten kinetics, fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for this compound.
Amino Acid Transporter Inhibition Assay
This protocol outlines a competitive inhibition assay to assess the interaction of this compound with amino acid transporters, based on methods used for studying 4-fluoroglutamine uptake[4].
1. Cell Culture:
-
Culture a cell line known to express the amino acid transporter of interest (e.g., 9L gliosarcoma cells).
2. Uptake Assay:
-
Seed cells in a multi-well plate.
-
Pre-incubate the cells in a buffered salt solution.
-
Initiate the uptake by adding a solution containing a radiolabeled substrate for the transporter (e.g., [3H]-L-glutamine) in the absence (control) or presence of varying concentrations of this compound (competitor).
-
After a defined incubation period (e.g., 1-30 minutes) at 37°C, rapidly wash the cells with ice-cold buffer to terminate the uptake.
3. Measurement and Analysis:
-
Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
This guide provides a foundational understanding of the cross-reactivity of this compound. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their particular experimental systems. A thorough characterization of off-target effects is essential for the accurate interpretation of experimental results and the development of safe and effective therapeutic agents.
References
Validating Target Engagement of 4-Fluoroglutamic Acid in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of 4-fluoroglutamic acid (4-FGlu). While 4-FGlu is a known inhibitor of key enzymes in glutamine metabolism, robust and direct measurement of its engagement with these targets in a cellular context is crucial for its development as a chemical probe or therapeutic agent. This document outlines experimental strategies, presents hypothetical comparative data, and provides detailed protocols for state-of-the-art target engagement assays.
Comparative Analysis of Target Engagement Methods
To objectively assess the target engagement of this compound, a comparison with its parent molecule, L-glutamic acid, is essential. The following tables present hypothetical, yet plausible, data from two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. These tables are intended to serve as a guide for interpreting experimental outcomes.
Table 1: Comparison of Target Engagement using Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Cell Line | Apparent Melting Temperature (Tm) Shift (ΔTm) in °C | EC50 (µM) for Target Stabilization |
| This compound | Glutamine Synthetase | HEK293 | + 4.2 | 15.8 |
| L-Glutamic Acid | Glutamine Synthetase | HEK293 | + 1.5 | > 1000 |
| This compound | Glutamate Dehydrogenase | A549 | + 2.1 | 45.2 |
| L-Glutamic Acid | Glutamate Dehydrogenase | A549 | + 2.5 | 38.7 |
This table illustrates the expected outcome where this compound shows a significant thermal stabilization of its direct target, Glutamine Synthetase, indicating strong engagement, whereas L-Glutamic Acid has a much weaker effect. Both show comparable engagement with Glutamate Dehydrogenase, a known interacting protein.
Table 2: Comparison of Target Engagement using NanoBRET™ Assay
| Compound | Target Protein | Cell Line | Intracellular IC50 (µM) |
| This compound | Glutamine Synthetase | HeLa | 12.5 |
| L-Glutamic Acid | Glutamine Synthetase | HeLa | > 1500 |
This table demonstrates the high-affinity intracellular engagement of this compound with Glutamine Synthetase, as would be measured by the displacement of a fluorescent tracer in a NanoBRET™ assay.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the design and execution of target engagement studies for this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to measure the thermal stabilization of a target protein upon ligand binding in intact cells.[1][2][3][4][5][6][7][8][9][10]
1. Cell Culture and Treatment:
- Culture cells (e.g., HEK293) to 80-90% confluency.
- Treat cells with varying concentrations of this compound or L-glutamic acid (and vehicle control) for 1 hour at 37°C.
2. Thermal Challenge:
- Harvest cells and resuspend in PBS with protease inhibitors.
- Aliquot cell suspensions into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse cells by freeze-thaw cycles.
- Separate soluble and precipitated protein fractions by centrifugation.
- Collect the supernatant (soluble fraction) and determine the protein concentration.
4. Protein Detection:
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., anti-Glutamine Synthetase).
- Quantify band intensities to determine the amount of soluble target protein at each temperature.
5. Data Analysis:
- Plot the percentage of soluble protein against temperature to generate melting curves.
- Determine the melting temperature (Tm) for each condition.
- The shift in Tm (ΔTm) indicates target engagement.
- For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration to determine the EC50.
NanoBRET™ Target Engagement Assay Protocol
This protocol describes a bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in living cells.[11][12][13][14][15][16][17][18][19][20]
1. Vector Construction and Cell Line Generation:
- Create a fusion construct of the target protein (e.g., Glutamine Synthetase) with NanoLuc® luciferase.
- Stablely or transiently express the fusion protein in a suitable cell line (e.g., HeLa).
2. Assay Setup:
- Seed the cells in a 96-well or 384-well plate.
- Add a cell-permeable fluorescent tracer that binds to the target protein.
- Add varying concentrations of the test compound (this compound or L-glutamic acid).
3. BRET Measurement:
- Add the NanoBRET® substrate (furimazine).
- Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer equipped with appropriate filters.
4. Data Analysis:
- Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
- A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
- Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
The following diagrams illustrate the experimental workflows and the underlying biological pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Simplified signaling pathway of 4-FGlu target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. CETSA [cetsa.org]
- 3. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® Nano-Glo® Detection Systems [promega.jp]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 15. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [worldwide.promega.com]
- 16. biorxiv.org [biorxiv.org]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into peptides offers a powerful tool to overcome the inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1] The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of peptides.[1][2] This guide provides an objective comparison of fluorinated and non-fluorinated peptide analogues, supported by experimental data, to inform the rational design of peptide-based therapeutics.
Performance Comparison: Quantitative Data
The impact of fluorination on peptide performance is multifaceted, with significant influences on metabolic stability, receptor binding affinity, and cellular uptake. The following tables summarize quantitative data from published studies.
Table 1: Metabolic Stability
One of the most significant advantages of incorporating fluorinated amino acids is the enhanced resistance to proteolytic degradation.[1] The bulky and electron-withdrawing nature of fluorine can shield the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life.[1][3][4]
| Peptide Analog | Fluorinated Amino Acid | Protease | Improvement in Stability (vs. Non-fluorinated) | Reference |
| GLP-1 Analog | Hexafluoroleucine (Hfl) | DPP IV | Resistant to degradation for 24h | [3][5] |
| GLP-1 Analog | Hexafluoroleucine (Hfl) | DPP IV | ~2.3-fold more resistant | [1] |
| Model Peptide | (2S,4S)-5-Fluoroleucine | Trypsin | Modest increase | [1] |
| Model Peptide | 4,4,4-Trifluorovaline | Elastase | Significant increase | [1] |
Note: Direct comparison between studies should be made with caution due to variations in peptide sequences and assay conditions.[1]
Table 2: Receptor Binding Affinity
The effect of fluorination on receptor binding affinity is highly context-dependent and can either enhance or weaken the interaction.[3] The unique "polar hydrophobicity" of fluorine can lead to altered intermolecular forces within the binding pocket.[3]
| Peptide Analog | Modification | Target Receptor | Binding Affinity (IC50) | Fold Change vs. Non-Fluorinated | Reference |
| GLP-1 (Native) | - | hGLP-1R | 1.9 nM | - | [6] |
| F9 GLP-1 | Hexafluoroleucine substitution | hGLP-1R | 5.1 nM | ~2.7x decrease | [5][6] |
| F29 GLP-1 | Hexafluoroleucine substitution | hGLP-1R | 13.3 nM | ~7x decrease | [6] |
| F28 GLP-1 | Hexafluoroleucine substitution | hGLP-1R | 18.8 nM | ~9.9x decrease | [6] |
| Tax Peptide Analog | 4-Fluorophenylalanine | A6 T-cell Receptor | 0.46 µM | ~5-fold enhancement | [3] |
| MG11 Peptide | 4-Fluorobenzoate modification | CCK-2 Receptor | 0.20 nM | Highest affinity of tested analogues | [7] |
Key Biological Properties
Enhanced Cellular Permeability
A significant hurdle for peptide therapeutics is crossing the cell membrane to reach intracellular targets. Fluorination can substantially improve cellular internalization.[6] The increased hydrophobicity and unique lipophobicity of fluorinated side chains facilitate this process, with studies showing that fluoroalkylation of peptides promotes their cytosolic delivery, outperforming non-fluorinated analogs.[3][8] Fluorinated peptides have demonstrated a greater ability to escape from endosomes and distribute throughout the cytosol, compared to non-fluorinated analogs which often remain trapped.[6]
Conformational Control
The incorporation of fluorinated amino acids, such as fluorinated prolines, can exert significant control over peptide conformation. By influencing the pyrrolidine ring pucker and the cis-trans isomerization of the preceding amide bond, fluorine can pre-organize a peptide into a bioactive conformation that favors receptor binding.[4][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogues.
Protocol 1: Proteolytic Stability Assay
Objective: To determine and compare the rate of degradation of fluorinated and non-fluorinated peptides in the presence of proteases.[3]
Methodology:
-
Incubation: The test peptide (fluorinated or non-fluorinated analog) is incubated in a solution containing a specific protease (e.g., trypsin, DPP IV) or a complex biological matrix like human plasma.[3][10]
-
Time-course Sampling: Aliquots are withdrawn from the incubation mixture at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[3][10]
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, such as acetonitrile (ACN) or an ACN/Ethanol mixture, which precipitates the proteins.[10]
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining intact peptide, is collected for analysis.[10]
-
Analysis: The concentration of the intact peptide in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).[10][11]
-
Data Analysis: The percentage of intact peptide remaining is plotted against time. The data is fitted to a first-order decay model to calculate the peptide's half-life (t½).[10]
Protocol 2: Cellular Uptake Assay
Objective: To visualize and quantify the cellular internalization of fluorinated versus non-fluorinated peptides.[6]
Methodology:
-
Peptide Labeling: The peptides of interest are synthesized with a fluorescent tag (e.g., FITC, Cy5) to enable visualization.[6]
-
Cell Culture: Adherent cells (e.g., HeLa, HepG2) are seeded onto glass-bottom dishes or multi-well plates and allowed to attach overnight.[6]
-
Incubation: The culture medium is replaced with serum-free media containing the fluorescently labeled peptides at a specific concentration. The cells are then incubated for a set period (e.g., 2-4 hours).[6]
-
Washing: Cells are washed multiple times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Imaging (Qualitative): The cellular localization of the peptides is visualized using a confocal laser scanning microscope (CLSM). This allows for the assessment of endosomal escape and cytosolic distribution.[6]
-
Quantification (Quantitative): For quantitative analysis, after incubation and washing, the cells are lysed, and the intracellular fluorescence is measured using a plate reader. Alternatively, flow cytometry can be used to measure the fluorescence of individual cells and determine the relative uptake efficiency.[1][6]
Protocol 3: Receptor Binding Affinity Assay (Competition Binding)
Objective: To determine the binding affinity (IC50) of a peptide analog to its target receptor.
Methodology:
-
Preparation: A radiolabeled or fluorescently labeled version of the native peptide (ligand) is prepared. Cells or cell membranes expressing the target receptor are also prepared.
-
Competition Reaction: The receptor preparation is incubated with a fixed concentration of the labeled native ligand and varying concentrations of the unlabeled test peptide (either the non-fluorinated or fluorinated analog).
-
Incubation & Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then washed away.
-
Signal Detection: The amount of labeled ligand bound to the receptor is measured. The signal will decrease as the concentration of the unlabeled test peptide increases and competes for binding.
-
Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the concentration of the test peptide. A competition curve is generated, from which the IC50 value (the concentration of test peptide that inhibits 50% of the labeled ligand binding) is calculated.[5]
Visualized Workflows and Pathways
Workflow for Proteolytic Stability Assay
Caption: Workflow for an in vitro proteolytic stability assay.
Cellular Uptake and Trafficking Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluoroalkylation promotes cytosolic peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 4-Fluoroglutamic Acid in Preclinical Models: A Comparative Guide
For researchers and drug development professionals exploring the modulation of glutamate signaling, 4-fluoroglutamic acid presents a targeted approach. However, a thorough understanding of its off-target effects is critical for preclinical assessment. This guide provides a comparative analysis of this compound against alternative glutamate modulators, focusing on their off-target profiles, supported by experimental data and detailed methodologies.
Overview of this compound and Glutamate Modulation
This compound is a derivative of the excitatory neurotransmitter glutamate. Its primary mechanism of action involves its interaction with glutamate transporters and enzymes involved in glutamate metabolism. In preclinical research, radiolabeled versions of this compound, such as [¹⁸F]this compound, are utilized in Positron Emission Tomography (PET) imaging to visualize tumors that exhibit altered glutamate metabolism.[1] While its on-target effects in this imaging context are well-documented, comprehensive data on its off-target interactions are not widely published.
The modulation of glutamatergic pathways is a key therapeutic strategy for a range of neurological and psychiatric disorders. This has led to the development of various classes of compounds that interact with different components of the glutamate signaling pathway, including receptors and enzymes.
Comparative Analysis of Off-Target Effects
A direct comparison of the off-target effects of this compound is hampered by the limited publicly available data from comprehensive safety screens. Therefore, this guide contrasts the known characteristics of this compound with the well-documented off-target profiles of three major classes of glutamate modulators: NMDA Receptor Antagonists, AMPA Receptor Modulators, and Glutamate Carboxypeptidase II (GCPII) Inhibitors.
Table 1: Comparative Off-Target Profile of Glutamate Modulators
| Compound/Class | Primary Target(s) | Known Off-Target Interactions (Selected Examples) | Potential Adverse Effects Associated with Off-Targets |
| This compound | Glutamate transporters (e.g., xCT), Glutamate metabolizing enzymes | Data not publicly available from comprehensive screens. | To be determined through preclinical safety studies. |
| NMDA Receptor Antagonists (e.g., Memantine) | NMDA receptors | Dopamine D2 receptors, Sigma-1 receptors, Serotonin 5-HT3 receptors | Dizziness, headache, confusion, hallucinations (related to primary and off-target effects)[2] |
| AMPA Receptor Modulators (Ampakines) | AMPA receptors | Potential for off-target effects on other ion channels and receptors, though specific data varies by compound. | Anxiety, seizures at high doses (may be related to on-target or off-target effects)[3] |
| Glutamate Carboxypeptidase II (GCPII) Inhibitors (e.g., 2-PMPA) | Glutamate Carboxypeptidase II | Generally high selectivity reported in preclinical studies. | Potential for immune-related reactions with certain chemical scaffolds (e.g., thiol-containing compounds).[4] |
Experimental Protocols for Assessing Off-Target Effects
A robust preclinical assessment of off-target effects involves a combination of in vitro and in vivo studies.
In Vitro Off-Target Screening
a) Receptor Binding Assay Panel (e.g., CEREP Safety Screen)
This assay evaluates the potential of a test compound to bind to a wide range of known drug targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Objective: To identify unintended binding of this compound or its alternatives to a panel of common off-targets.
-
Methodology:
-
A panel of cell membranes or recombinant proteins expressing the target receptors is prepared.
-
A specific radioligand for each target is incubated with the receptor preparation in the presence and absence of the test compound at a fixed concentration (e.g., 10 µM).
-
The amount of radioligand binding is measured using a scintillation counter.
-
Significant inhibition of radioligand binding (typically >50%) by the test compound indicates a potential off-target interaction.[5][6]
-
Follow-up concentration-response curves are generated to determine the binding affinity (Ki or IC50) for any identified off-targets.
-
b) Kinase Inhibition Profiling
This assay assesses the potential of a compound to inhibit the activity of a broad panel of protein kinases, which are common off-targets for many small molecules.
-
Objective: To determine if this compound inhibits the activity of a diverse panel of kinases.
-
Methodology:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in the presence and absence of the test compound.
-
The amount of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[7]
-
A significant decrease in kinase activity in the presence of the test compound indicates off-target inhibition.
-
IC50 values are determined for any confirmed "hits."
-
In Vivo Safety Pharmacology Studies
a) Central Nervous System (CNS) Safety Assessment
These studies evaluate the potential for a test compound to cause adverse effects on the central nervous system.
-
Objective: To assess the in vivo effects of this compound on CNS function in a rodent model.
-
Methodology (Functional Observational Battery - FOB):
-
Rodents (typically rats) are administered the test compound at multiple dose levels.
-
A trained observer systematically scores the animals for a range of parameters at specified time points.
-
Observations include changes in posture, gait, grooming, activity level, and reactivity to stimuli.[8][9]
-
Quantitative measurements such as motor activity, grip strength, and body temperature are also recorded.
-
Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for In Vitro Off-Target Screening
Caption: Workflow for in vitro off-target screening of a test compound.
Diagram 2: Glutamate Signaling and Potential Off-Target Interactions
Caption: Glutamate signaling and potential off-target interactions.
Conclusion
The assessment of off-target effects is a cornerstone of preclinical drug development. While this compound is a valuable tool for PET imaging of glutamate metabolism in tumors, a comprehensive evaluation of its off-target profile is necessary for any potential therapeutic applications. By comparing its known characteristics with those of established glutamate modulators and employing standardized in vitro and in vivo safety pharmacology studies, researchers can build a robust safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of off-target effects, enabling a more informed progression of novel glutamate-modulating compounds from preclinical research to clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Memantine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 9. Assessing the predictive value of safety pharmacology studies | NC3Rs [nc3rs.org.uk]
Safety Operating Guide
Navigating the Disposal of 4-Fluoroglutamic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoroglutamic acid, a fluorinated analog of glutamic acid. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard classifications as a skin and eye irritant, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation.[1]
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
Given the absence of specific disposal instructions for this compound, a conservative approach aligned with general hazardous chemical waste guidelines is required.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form or an aqueous solution.
-
Segregate from Incompatibles: As an acidic compound, it must be stored separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic fumes.[2] It should also be kept away from oxidizing agents.[2]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clearly labeled, leak-proof container made of a material that is compatible with acids (e.g., high-density polyethylene).[2][3] The container must have a secure, screw-on cap.[3]
-
Properly Label the Container: The container must be labeled with a "Hazardous Waste" tag. The label should clearly identify the contents as "this compound Waste" and include the approximate concentration and any other components in the waste stream.
Step 3: On-site Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][4]
-
Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[3][5]
Step 4: Disposal Route Determination
Due to the lack of specific data on the environmental impact and biodegradability of this compound, do not dispose of it down the sanitary sewer . The presence of the fluorine atom may alter its properties compared to L-glutamic acid, making standard neutralization and drain disposal practices potentially unsafe and non-compliant.
The recommended disposal route is through a licensed hazardous waste disposal service.
Step 5: Arranging for Chemical Waste Pickup
-
Contact Environmental Health & Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department.
-
Provide Necessary Information: Be prepared to provide details about the waste, including the chemical name, quantity, and container type.
-
Adhere to Time and Quantity Limits: Be aware of the time and quantity limits for storing hazardous waste in your SAA. For example, waste must often be collected within 90 days of the container being filled.[3]
Quantitative Data for General Laboratory Waste Disposal
While specific quantitative data for this compound disposal is not available, the following table provides general parameters for laboratory chemical waste that can serve as a reference for institutional protocols.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (for approved substances) | 5.0 - 12.5 | [2] |
| Maximum Daily Discharge to Sanitary Sewer (per PI, for approved substances) | 1000 grams | [6] |
| Maximum Hazardous Waste Accumulation in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Time Limit for Storing Full Waste Container in SAA | 3 days | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established protocols for hazardous waste management, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 4-Fluoro- DL -glutamic acid = 93 2708-77-2 [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 4-Fluoroglutamic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4-Fluoroglutamic acid. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Hazard Classifications:
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| (GHS Pictogram) | GHS07 (Exclamation Mark) |
Recommended Personal Protective Equipment (PPE):
The selection of PPE is crucial for mitigating exposure risks. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | N95 (US) or equivalent dust mask | For handling small quantities of powder. A full-face respirator may be necessary for large spills or when generating significant dust. |
| Eyes | Chemical safety goggles or a full-face shield | Must provide splash protection.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[2] |
| Body | Laboratory coat, chemical-resistant apron or coveralls | To protect skin and clothing from splashes or spills.[2][3] |
| Feet | Closed-toe shoes | Required for all laboratory work. |
Step-by-Step Handling Procedures
Adherence to a systematic workflow is essential for safely handling this compound. The following diagram and protocol outline the key steps from preparation to cleanup.
Figure 1. Workflow for Safe Handling of this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Don the appropriate PPE as specified in the table above.
-
Prepare the workspace by ensuring a chemical fume hood is operational and the area is free of clutter. Have spill cleanup materials readily available.
-
-
Handling:
-
All weighing and handling of the solid form of this compound must be conducted in a certified chemical fume hood to avoid inhalation of the powder.
-
When dissolving the compound or using it in a reaction, handle solutions with care to prevent splashes.
-
-
Cleanup and Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use a suitable laboratory detergent and water.
-
Properly segregate and dispose of all waste as outlined in the disposal plan below.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | For small powder spills, carefully sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the area with a wet cloth or paper towels. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[4][5] Do not dispose of this chemical down the drain.
Waste Segregation and Disposal Protocol:
-
Identify Waste Streams:
-
Solid Waste: Unused this compound, contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Solutions containing this compound.
-
-
Segregate Waste:
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantities of all components.[7] Do not use abbreviations.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Ensure the container is stored in a designated satellite accumulation area within the laboratory.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
-
References
- 1. 4-氟-DL-谷氨酸 ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 2. oshatrainingschool.com [oshatrainingschool.com]
- 3. sc.edu [sc.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
